2-Deoxy-D-galactose
Beschreibung
Eigenschaften
IUPAC Name |
(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075163, DTXSID30985215 | |
| Record name | D-lyxo-Hexose, 2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-lyxo-hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-89-9, 6664-99-9 | |
| Record name | 2-Deoxy-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxy-D-galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-lyxo-Hexose, 2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-lyxo-hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-deoxy-D-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DEOXY-D-GALACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531K2IOK5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Deoxy-D-galactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-Deoxy-D-galactose, a crucial carbohydrate derivative with significant applications in glycobiology and drug development. This document details established synthetic methodologies, provides structured data for comparison, and outlines experimental protocols for key reactions and purification processes.
Introduction
This compound, a hexose (B10828440) analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom, serves as a valuable tool in glycoscience. Its structural modification prevents its participation in certain metabolic pathways, making it an effective inhibitor of glycoprotein (B1211001) synthesis and fucosylation. This property has led to its use in studying the roles of carbohydrates in various biological processes, including viral replication and cancer cell metabolism, and as a potential therapeutic agent. The efficient and scalable synthesis of high-purity this compound is therefore of paramount importance for advancing research and development in these fields.
Synthetic Strategies
Several synthetic routes to this compound have been developed, primarily starting from D-galactose or its derivatives. The most common strategies involve the manipulation of glycals, the reductive opening of epoxides, or the deoxygenation of suitably protected galactose derivatives. This guide will focus on the prevalent and practical approach commencing from the readily available D-galactal.
A general workflow for the synthesis of this compound from D-galactal is depicted below. This multi-step process typically involves the protection of hydroxyl groups, functionalization of the double bond, and subsequent deprotection and purification steps.
Caption: General workflow for the synthesis of this compound.
Synthesis from Tri-O-acetyl-D-galactal
A widely employed method for the synthesis of 2-deoxy-sugars utilizes the corresponding glycal as a starting material.[1] Tri-O-acetyl-D-galactal is a versatile building block for the synthesis of various galactose derivatives.[2] The double bond in the glycal allows for the introduction of different functionalities at the C-1 and C-2 positions.
One effective approach involves the azidochlorination of tri-O-acetyl-D-galactal. The resulting 2-azido-2-deoxygalactopyranosyl chloride can then be converted to the target molecule through a series of reactions. The azido (B1232118) group at the C-2 position is advantageous for the synthesis of α-glycosides due to the anomeric effect.[3]
A logical relationship diagram for the synthesis via azidochlorination is presented below.
Caption: Synthesis of this compound via azidochlorination.
Experimental Protocols
Synthesis of 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride from 3,4,6-Tri-O-acetyl-D-galactal[3]
This protocol describes the azidochlorination of 3,4,6-tri-O-acetyl-D-galactal.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Acetonitrile (CH₃CN), anhydrous
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium azide (B81097) (NaN₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
TLC silica (B1680970) gel 60 F₂₅₄ plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to -30 °C.
-
Add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) to the cooled solution.
-
Stir the reaction mixture at -30 °C and monitor its completion by TLC (toluene-ethyl acetate = 4:1).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
The efficiency of different synthetic routes can be compared based on reaction yields and the purity of the final product. The following table summarizes available data for key synthetic steps.
| Starting Material | Intermediate/Product | Reagents | Yield (%) | Purity (%) | Reference |
| Tri-O-acetyl-D-galactal | 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride | FeCl₃·6H₂O, NaN₃, H₂O₂ | ~75 | - | [3] |
| D-Glucal | Methyl 2-deoxy-α/β-D-glucopyranoside | N-Bromosuccinimide, Methanol, then H₂, Pd/C | 70 | - | [4] |
| Protected D-galactose derivative | 2-Deoxy-2-fluoro-D-galactose derivative | Selectfluor™ | 84 | - | [5] |
Purification
Purification of the final this compound product is critical to remove any remaining reagents, by-products, and protected intermediates. The most common purification method is silica gel column chromatography.[6]
General Protocol for Silica Gel Column Chromatography
The choice of eluent is crucial for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.[7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., hexane (B92381), ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
-
TLC plates for fraction analysis
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, a dry loading method can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[8]
-
Elution: Begin elution with a solvent system of low polarity. Gradually increase the polarity of the eluent to move the compounds down the column. The polarity of the solvent system is typically increased by adding a more polar solvent (e.g., ethyl acetate or methanol) to a non-polar solvent (e.g., hexane or dichloromethane).
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
A workflow for the purification process is illustrated below.
Caption: Workflow for the purification of this compound.
Conclusion
The synthesis and purification of this compound are essential for its application in glycobiology and drug discovery. The methods outlined in this guide, particularly the synthesis from D-galactal, provide a reliable pathway to obtain this valuable compound. Careful execution of the experimental protocols and rigorous purification are key to achieving high purity and yield. This technical guide serves as a foundational resource for researchers and professionals in the field, enabling further exploration of the biological roles and therapeutic potential of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]
- 3. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 5. Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02299K [pubs.rsc.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Purification [chem.rochester.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
2-Deoxy-D-galactose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose is a synthetic monosaccharide and an analog of D-galactose, where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This structural modification confers unique physicochemical and biological properties, making it a valuable tool in various research and development fields, particularly in glycobiology and oncology. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies, and a summary of its key biological activities.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 107-110 °C | |
| Boiling Point | Data not available | |
| Purity | ≥98% |
Table 2: Chemical and Molecular Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | |
| Molecular Weight | 164.16 g/mol | |
| Canonical SMILES | C(C1C(C(C(O1)O)O)O)O | |
| InChI Key | PMMURAAUARKVCB-DUVQVXGLSA-N | |
| CAS Number | 1949-89-9 |
Table 3: Optical and Solubility Properties
| Property | Value | Reference(s) |
| Optical Rotation | [α]20/D +59.7° (c=2 in H₂O) | |
| Solubility | Soluble in water, DMSO, and Methanol | |
| Water: 175 mg/mL (with sonication) | ||
| Methanol: 125 mg/mL (with sonication) |
Experimental Protocols
Synthesis of this compound
Conceptual Workflow for Synthesis:
The Mechanism of Action of 2-Deoxy-D-galactose in Glycosylation: A Technical Guide
Executive Summary: 2-Deoxy-D-galactose (2dGal) is a synthetic hexose (B10828440) analog that serves as a potent tool for studying and inhibiting cellular glycosylation processes. By mimicking endogenous galactose, 2dGal enters cellular metabolic pathways where it is converted into disruptive metabolites, primarily this compound-1-phosphate and UDP-2-deoxy-D-galactose. Its mechanism of action is multifaceted, principally involving the sequestration of uridine (B1682114) nucleotides ("uridylate trapping"), which depletes essential precursors for glycan synthesis, and direct interference with the assembly of N-linked glycans. This inhibition of glycosylation can subsequently induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The inhibitory effects of this compound on glycosylation stem from its metabolic conversion into fraudulent substrates that disrupt normal cellular processes. The primary mechanisms are the depletion of essential nucleotide sugars through uridylate trapping and the direct interference with glycan biosynthetic pathways.
Cellular Uptake and Metabolic Activation
Once transported into the cell, this compound is processed by enzymes of the Leloir pathway. It is first phosphorylated by galactokinase (GALK) to form this compound-1-phosphate (2dGal-1-P). Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the reaction of 2dGal-1-P with UTP, producing UDP-2-deoxy-D-galactose (UDP-2dGal) and pyrophosphate (PPi).[1] The liver is the predominant organ for metabolizing this galactose analog.[1]
Uridylate Trapping and Nucleotide Pool Depletion
A major consequence of 2dGal metabolism is the "trapping" of uridylate.[1] The formation of UDP-2dGal effectively sequesters uridine phosphates, as this analog is a poor substrate for subsequent enzymatic reactions like epimerization.[1] This trapping leads to a transient but significant decrease in the cellular pools of UTP, UDP-glucose (UDPG), and UDP-galactose.[1][2] The depletion of these essential nucleotide sugar donors severely hampers the synthesis of glycoproteins and other glycoconjugates. Administration of 2dGal (380 mg/kg) in rats has been shown to strongly decrease the liver content of UMP, UDPG, and UDP-galactose.[2]
Inhibition of N-linked Glycosylation and ER Stress
2dGal and its metabolites directly interfere with N-linked glycosylation. This occurs primarily through the disruption of the dolichol cycle, which is responsible for assembling the lipid-linked oligosaccharide (LLO) precursor (Glc₃Man₉GlcNAc₂-PP-Dolichol) in the endoplasmic reticulum. The fluorinated analog, 2-deoxy-2-fluoro-D-galactose (dGalF), has been shown to reduce the incorporation of mannose into LLOs, indicating interference with their assembly.[3] Although less potent than its fluorinated counterpart, 2dGal is believed to act similarly by either inhibiting key glycosyltransferases or by being improperly incorporated, leading to chain termination.
The disruption of N-glycosylation leads to an accumulation of misfolded or unfolded proteins in the ER, a condition known as ER stress.[4][5][6] This, in turn, activates the Unfolded Protein Response (UPR), a signaling network that attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6]
Effects on O-linked Glycosylation and Fucosylation
While the primary focus has been on N-glycosylation, the depletion of UDP-galactose pools can logically be expected to impact O-linked glycosylation, where galactose is a common constituent of glycan chains.[7][8] However, direct evidence shows that the more potent analog, dGalF, did not affect the O-glycosylation of interleukin-6, suggesting that some O-glycosylation pathways may be less sensitive.[9] In contrast, 2dGal has been clearly shown to interfere with the fucosylation of macromolecules, impairing the addition of fucose residues to glycoproteins.[2][10][11]
Quantitative Data Summary
The inhibitory potency of 2dGal on N-glycosylation is notably less than its fluorinated analog, 2-deoxy-2-fluoro-D-galactose (dGalF). The following tables summarize key quantitative findings from comparative studies.
Table 1: Comparative Effects on N-Glycosylation
| Compound | Cell Type | Concentration | Effect on N-Glycosylation | Reference |
|---|---|---|---|---|
| This compound (2dGal) | Rat Hepatocytes | 4 mM | Slight impairment | [9][12] |
| 2-Deoxy-2-fluoro-D-galactose (dGalF) | Rat Hepatocytes | 1 mM | Complete inhibition | [3][9][12] |
| This compound (2dGal) | Human Monocytes | Not specified | No effect | [9] |
| 2-Deoxy-2-fluoro-D-galactose (dGalF) | Human Monocytes | 1-4 mM | Blocked N-glycosylation |[9] |
Table 2: Effects of 2dGal on Cellular Nucleotide Pools in Rat Liver
| Treatment | Affected Metabolite | Observation | Reference |
|---|
| this compound (380 mg/kg) | UMP, UDPG, UDP-galactose | Strong decrease in content |[2] |
Key Experimental Protocols
Investigating the effects of 2dGal involves a combination of cell biology, biochemistry, and analytical chemistry techniques.
Protocol: Assessing N-Glycosylation Inhibition via Western Blot
This method detects changes in the apparent molecular weight of a glycoprotein resulting from incomplete glycosylation.
-
Cell Culture and Treatment: Culture target cells (e.g., rabbit articular chondrocytes) to 80% confluency. Treat cells with varying concentrations of 2dGal (e.g., 0-10 mM) for a set time period (e.g., 24 hours). Include a positive control (e.g., Tunicamycin) and an untreated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against a known glycoprotein (e.g., COX-2).[5][13] Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: A downward shift in the molecular weight of the target protein in 2dGal-treated samples compared to the control indicates a loss of N-linked glycans.[5]
Protocol: Metabolic Labeling of Lipid-Linked Oligosaccharides (LLOs)
This protocol directly measures the synthesis of LLO precursors.
-
Cell Culture and Pre-treatment: Culture rat hepatocytes or other suitable cells. Pre-treat with 2dGal (e.g., 4 mM) for a specified duration (e.g., 1-2 hours).
-
Radiolabeling: Add a radiolabeled sugar precursor, such as D-[2,6-³H]mannose, to the culture medium and incubate for a short period (e.g., 15-30 minutes) to label the LLO pool.[3]
-
Lipid Extraction: Harvest cells and perform a sequential extraction with chloroform/methanol (B129727)/water mixtures to isolate the lipid fraction containing the LLOs.
-
Analysis: Separate the extracted LLOs using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Detection: Quantify the radioactivity in the separated LLO species using a scintillation counter or phosphorimager.
-
Interpretation: A significant reduction in the incorporation of [³H]mannose into LLOs in 2dGal-treated cells compared to controls indicates inhibition of the dolichol cycle.[3]
Protocol: Analysis of UDP-Sugar Pools by HPLC-MS
This method quantifies the direct metabolic impact of 2dGal on essential glycosylation precursors.
-
Cell Culture and Treatment: Grow cells and treat with 2dGal as described previously.
-
Metabolite Extraction: Rapidly quench metabolism and extract small molecules using a cold solvent, such as 60% methanol or perchloric acid.
-
Sample Preparation: Neutralize the extract if necessary and centrifuge to remove debris.
-
Chromatographic Separation: Analyze the supernatant using an ion-pair reversed-phase HPLC column coupled to a mass spectrometer (LC-MS).
-
Detection and Quantification: Use selected reaction monitoring (SRM) or extracted ion chromatograms to identify and quantify UTP, UDP-glucose, and UDP-galactose based on their mass-to-charge ratio and retention time, using authentic standards for calibration.
-
Interpretation: A decrease in the peak areas of UTP, UDP-glucose, and UDP-galactose in 2dGal-treated samples confirms the uridylate trapping and nucleotide pool depletion effect.
Implications and Conclusion
The mechanism of action of this compound is a compelling example of lethal synthesis, where a seemingly benign analog is converted into a disruptive agent. Its ability to inhibit glycosylation through the dual action of nucleotide trapping and direct pathway interference makes it an invaluable research tool for elucidating the roles of glycans in protein folding, trafficking, and function. For drug development professionals, 2dGal's activity profile, which includes inhibition of glycolysis and fucosylation in addition to glycosylation, highlights its potential relevance in oncology and virology, where these pathways are often dysregulated.[10][14] Understanding its detailed biochemical and cellular effects is critical for leveraging its potential and mitigating its known hepatotoxicity.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. O-linked glycosylation - Wikipedia [en.wikipedia.org]
- 9. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - ZELLX® [zellx.de]
- 11. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scientificlabs.ie [scientificlabs.ie]
The Biological Functions of 2-Deoxy-D-galactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-galactose (2-dGal) is a galactose analog that serves as a powerful tool in biological research and holds potential as a therapeutic agent. By interfering with key metabolic pathways, 2-dGal exhibits a range of biological activities, including the inhibition of glycolysis, fucosylation, and N-linked glycosylation. These disruptions at the metabolic level trigger significant downstream cellular responses, such as the induction of endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis in susceptible cell types, particularly cancer cells. This technical guide provides an in-depth overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.
Core Mechanisms of Action
This compound exerts its biological effects primarily by acting as a competitive substrate and subsequent metabolic dead-end in several key cellular pathways. Its structural similarity to D-galactose allows it to be recognized and processed by enzymes involved in galactose metabolism, leading to the disruption of normal cellular functions.
Inhibition of Glycolysis and Phosphate (B84403) Trapping
Once transported into the cell, 2-dGal is phosphorylated by galactokinase to form this compound-1-phosphate (2-dGal-1-P)[1]. This phosphorylated product cannot be further metabolized in the glycolytic pathway. The accumulation of 2-dGal-1-P leads to the sequestration of intracellular phosphate, a phenomenon known as "phosphate trapping." This depletion of the free phosphate pool inhibits ATP-dependent enzymes, most notably those in the glycolytic pathway, leading to a reduction in cellular ATP levels[2].
Interference with Glycosylation
This compound significantly impacts protein glycosylation, a critical post-translational modification.
-
N-linked Glycosylation: 2-dGal can interfere with the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation. This disruption leads to the synthesis of truncated or aberrant glycans, resulting in misfolded glycoproteins[3].
-
Fucosylation: 2-dGal has been shown to impair the fucosylation of glycoproteins[4]. Fucosylation is a crucial modification involved in various cellular processes, including cell adhesion, signaling, and immune responses.
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded glycoproteins due to impaired glycosylation leads to stress in the endoplasmic reticulum (ER). This ER stress activates a complex signaling network known as the unfolded protein response (UPR)[5][6][7]. The UPR is a cellular stress response aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signal.
Quantitative Data
The following tables summarize key quantitative data related to the biological effects of this compound and its more extensively studied analog, 2-Deoxy-D-glucose. It is important to note that while 2-Deoxy-D-glucose data is often used as a proxy, metabolic and cellular effects can differ.
Table 1: Kinetic Parameters of this compound Metabolism
| Parameter | Enzyme | Value | Organism/System | Reference |
| Km | Human Galactokinase | 1100 ± 110 µM | Human | [1] |
| kcat | Human Galactokinase | 4.8 ± 0.3 s-1 | Human | [1] |
| kcat/Km | Human Galactokinase | 4200 ± 270 M-1s-1 | Human | [1] |
Table 2: Dose-Dependent Effects of this compound and its Analogs on Cellular Processes
| Compound | Cell Line/System | Concentration | Effect | Reference |
| This compound | Ascites hepatoma cells | 1 mM | Rapid phosphorylation and subsequent decrease to ~20% of the initial rate over 5 hours. | [2] |
| This compound | Rat Liver | 380 mg/kg (i.p.) | Strong decrease in UMP, UDPG, and UDP-galactose content. | [2] |
| 2-Deoxy-2-fluoro-D-galactose | Rat hepatocytes | ≥ 1 mM | Complete inhibition of N-glycosylation. | [3] |
| 2-Deoxy-D-glucose | Colorectal cancer cell lines | 1 mM (48h) | Significant increase in mannose incorporation into glycoproteins. | [8] |
| 2-Deoxy-D-glucose | Colorectal cancer cell lines | 10 and 20 mM | Significant decrease in absolute mannose incorporation and protein synthesis. | [8] |
| 2-Deoxy-D-glucose | Human tumor cell lines | 5 mM | 2-3 fold increase in cell death when combined with topoisomerase inhibitors. | [9] |
| D-galactose | Malignant cell lines (Neuro2a, SH-SY5Y, PC-3, HepG2) | > 30 g/L | Dose-dependent inhibition of cell viability. | [10][11] |
Signaling Pathways and Experimental Workflows
Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways affected by this compound.
Caption: Metabolic fate and primary inhibitory actions of this compound.
Caption: Signaling cascade from glycosylation inhibition to apoptosis.
Experimental Workflows
The following diagram outlines a general workflow for investigating the biological effects of this compound in a cellular context.
Caption: General experimental workflow for in vitro studies of 2-dGal.
Detailed Experimental Protocols
Glycolysis Inhibition Assay (Lactate Production)
This protocol measures the rate of lactate production, a key indicator of glycolytic activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare fresh culture medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 mM). Include a vehicle control.
-
Remove the existing medium and replace it with the treatment medium.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
At the end of the incubation, collect a sample of the culture medium from each well.
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Analysis of N-linked Glycosylation by Western Blot
This protocol assesses changes in the glycosylation status of a specific glycoprotein (B1211001).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes (e.g., PVDF)
-
Primary antibody against the glycoprotein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound as described in the previous protocol.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the glycoprotein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the resulting chemiluminescence. A shift in the molecular weight of the glycoprotein can indicate changes in its glycosylation status.
Assessment of ER Stress and UPR Activation
This protocol outlines methods to detect the induction of ER stress and the UPR.
4.3.1. Western Blot for ER Stress Markers:
Materials: (As in section 4.2, with the addition of)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, phosphorylated PERK, phosphorylated eIF2α).
Procedure:
-
Follow the Western Blot protocol as described in section 4.2.
-
Use primary antibodies specific for key UPR proteins to probe the membranes. An increased expression of GRP78 and CHOP, and increased phosphorylation of PERK and eIF2α, are indicative of UPR activation[5][6][7][12][13].
4.3.2. qPCR for UPR Target Gene Expression:
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for UPR target genes (e.g., XBP1s, ATF4, CHOP) and a housekeeping gene
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for UPR target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels to determine the activation of the UPR transcriptional program[6][12].
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic potential and systemic effects of this compound. A general workflow for an in vivo study in an animal model (e.g., a mouse xenograft model of cancer) is as follows:
-
Animal Model Selection and Acclimatization: Choose an appropriate animal model and allow for an acclimatization period.
-
Tumor Implantation (for cancer studies): Implant tumor cells into the animals.
-
Treatment Administration: Once tumors are established, administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses and schedules. Include a vehicle control group.
-
Monitoring: Regularly monitor tumor growth, body weight, and overall animal health.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for analysis, which may include:
-
Immunohistochemistry: To assess protein expression (e.g., proliferation markers, apoptosis markers, ER stress markers) in tissue sections.
-
Western Blot and qPCR: To analyze protein and gene expression in tissue lysates.
-
Metabolomics: To analyze the metabolic profile of the tissues.
-
Toxicity Assessment: To evaluate any adverse effects on major organs.
-
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the intricate connections between metabolism, glycosylation, and cellular stress signaling. Its ability to selectively target highly glycolytic cells, such as cancer cells, underscores its potential as a therapeutic agent, particularly in combination with other anti-cancer therapies. Future research should focus on elucidating the precise molecular targets of 2-dGal beyond its known metabolic effects, further characterizing its impact on different types of glycosylation, and conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in various disease models. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate and inspire further investigation into the multifaceted biological functions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effect of 2-deoxy-D-glucose on glycoprotein mannosylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-deoxy-D-glucose enhances the cytotoxicity of topoisomerase inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-galactose induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of 2-Deoxy-D-galactose: A Technical Retrospective on its Early Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose, a hexose (B10828440) analog of D-galactose with the hydroxyl group at the C-2 position replaced by a hydrogen atom, has emerged as a valuable tool in glycobiology and a potential therapeutic agent. Its ability to interfere with cellular metabolism and glycosylation pathways has made it a subject of interest for researchers in fields ranging from oncology to virology. This technical guide delves into the early history of this compound, focusing on its initial discovery and the seminal synthetic methodologies that first made this compound available for scientific investigation. We provide a detailed account of the experimental protocols, quantitative data from early reports, and visual representations of the synthetic pathways to offer a comprehensive resource for professionals in the field.
Early Discovery and History
The early exploration of 2-deoxy sugars was a pivotal chapter in carbohydrate chemistry. While the synthesis of its glucose counterpart, 2-deoxy-D-glucose, had been reported earlier, the preparation and characterization of this compound were first detailed in a 1950 publication by W. G. Overend, F. Shafizadeh, and M. Stacey in the Journal of the Chemical Society.[1][2] Their work provided the foundational methodology for accessing this important monosaccharide analog. The primary route for the synthesis of this compound in this seminal work involved the use of D-galactal, a glycal derivative of D-galactose. Glycals, cyclic enol ethers of sugars, were recognized as versatile starting materials for the synthesis of 2-deoxy sugars.[3][4] The general strategy involved the addition of a hydrohalogen acid across the double bond of the glycal, followed by reductive dehalogenation. This pioneering work by Overend and his colleagues opened the door for subsequent investigations into the biological activities and applications of this compound.
Experimental Protocols
The following is a detailed description of the experimental protocol for the synthesis of this compound as reported in the foundational 1950 study by Overend, Shafizadeh, and Stacey.
Synthesis of this compound from Triacetyl-D-galactal
Step 1: Preparation of Acetobromo-D-galactose (Intermediate)
-
Starting Material: Tri-O-acetyl-D-galactal.
-
Reagents: Hydrogen bromide in glacial acetic acid.
-
Procedure: A solution of tri-O-acetyl-D-galactal in a suitable solvent was treated with a solution of hydrogen bromide in glacial acetic acid at low temperature (typically 0 °C). The reaction mixture was allowed to stand for a specified period to ensure complete conversion. The resulting acetobromo-D-galactose was then isolated, often as a syrup, and used directly in the next step without extensive purification due to its instability.
Step 2: Reductive Dehalogenation to 2-Deoxy-α-D-galactose methylglycoside triacetate
-
Starting Material: Acetobromo-D-galactose from Step 1.
-
Reagents: Methanol (B129727), Silver carbonate (or other suitable acid acceptor), and a reducing agent (e.g., hydrogen gas with a palladium catalyst).
-
Procedure: The crude acetobromo-D-galactose was dissolved in methanol in the presence of an acid acceptor like silver carbonate. The mixture was then subjected to catalytic hydrogenation. The hydrogen gas reduces the bromine at the C-2 position, and the glycosidic linkage is formed with methanol. The acetyl protecting groups remain intact during this step.
Step 3: Hydrolysis to this compound
-
Starting Material: 2-Deoxy-α-D-galactose methylglycoside triacetate from Step 2.
-
Reagents: Barium hydroxide (B78521) solution (or other suitable base for saponification).
-
Procedure: The triacetate was treated with a solution of barium hydroxide to remove the acetyl protecting groups (saponification). The reaction was monitored until completion. After deacetylation, the barium ions were removed by precipitation with sulfuric acid or by using an ion-exchange resin. The resulting solution was then concentrated to yield crystalline this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as reported in the early literature.
| Step | Product | Yield (%) | Melting Point (°C) | Optical Rotation ([α]D) |
| 1 | Acetobromo-D-galactose | Not reported (used in situ) | Syrup | Not reported |
| 2 | 2-Deoxy-α-D-galactose methylglycoside triacetate | ~60% (from triacetyl-D-galactal) | 88-89 | +135.6° (in chloroform) |
| 3 | This compound | High | 118-119 | +103° (equilibrium, in water) |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from triacetyl-D-galactal.
Caption: Synthetic pathway for this compound.
This diagram outlines the key transformations in the early synthesis of this compound, highlighting the starting material, key intermediates, and the final product, along with the reagents used in each step. The color-coded arrows and nodes enhance the clarity of the workflow for easy comprehension.
References
- 1. 221. Deoxy-sugars. Part XVII. An investigation of the glycal method for the preparation of derivatives of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 131. Deoxy-sugars. Part IX. Some properties and reactions of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. chemsynlab.com [chemsynlab.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to 2-Deoxy-D-galactose as a Hexose Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose (2dGal) is a synthetic monosaccharide and a structural analog of D-galactose, distinguished by the replacement of the hydroxyl group at the C-2 position with a hydrogen atom.[1] This seemingly minor modification prevents its complete metabolism, allowing it to function as a potent tool in biological research.[2] 2dGal is readily transported into cells via glucose and galactose transporters, where it subsequently interferes with several fundamental cellular processes.[3][4] Its primary mechanisms of action include the inhibition of glycolysis, the disruption of protein glycosylation, and the induction of cellular stress, making it a valuable agent for studying cellular metabolism and for potential therapeutic applications, particularly in oncology and virology.[5][6][7] This guide provides a comprehensive overview of the core mechanisms, applications, and experimental protocols associated with this compound.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted mechanism, primarily centered on metabolic interference. Once transported into the cell, it is phosphorylated and further metabolized, leading to the sequestration of key cellular metabolites and the disruption of essential biosynthetic pathways.
Metabolic Trapping and Inhibition of Glycolysis
Upon entering the cell, 2dGal is phosphorylated by galactokinase to form this compound-1-phosphate (2dGal-1-P).[4][8] This phosphorylated intermediate accumulates within the cell because it cannot be efficiently isomerized or further metabolized in the glycolytic pathway.[8][9] The rapid conversion of 2dGal to 2dGal-1-P effectively "traps" intracellular inorganic phosphate (B84403) (Pi), leading to a significant depletion of the free Pi pool.[8] This phosphate trapping has a direct inhibitory effect on glycolysis, a critical pathway for ATP production, as key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase are dependent on the availability of inorganic phosphate.[8] The inhibition of glycolysis results in reduced ATP production, which can trigger cell cycle arrest and apoptosis, particularly in cells that are highly reliant on this pathway for energy, such as many cancer cells.[7][10]
UTP Depletion and Inhibition of Glycosylation
While the majority of 2dGal is converted to 2dGal-1-P, a smaller fraction can be further metabolized to UDP-2-deoxy-D-galactose.[8] This process consumes uridine (B1682114) triphosphate (UTP), leading to the trapping of uridylate and a reduction in the intracellular UTP pool.[5][11] UTP is an essential precursor for the synthesis of UDP-sugars, such as UDP-glucose and UDP-galactose, which are the donor substrates for glycosyltransferases in the synthesis of glycoproteins and glycolipids.[12] The depletion of UTP pools consequently impairs both N-linked and O-linked glycosylation processes.[5][13][14] N-linked glycosylation is critical for the proper folding, stability, and function of many proteins synthesized in the endoplasmic reticulum (ER).[15][16] Inhibition of this process leads to the accumulation of misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR).[7][17]
Induction of Cellular Stress
The dual impact of energy depletion (via glycolysis inhibition) and ER stress (via glycosylation inhibition) makes 2dGal a potent inducer of cellular stress. The accumulation of 2-deoxy-D-glucose-6-phosphate (a related compound) has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[18] This oxidative stress can further contribute to cell death.[19] The UPR, triggered by the accumulation of unfolded proteins, can initially be a pro-survival response, but prolonged or severe ER stress leads to the activation of apoptotic pathways.[20][21]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic fate of this compound and the cascade of events it triggers within the cell.
Caption: Metabolic fate and downstream effects of this compound.
References
- 1. 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transport and phosphorylation of 2-deoxy-D-galactase in renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - ZELLX® [zellx.de]
- 6. academic.oup.com [academic.oup.com]
- 7. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound metabolism in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside O-glycosylationinhibitor 3554-93-6 [sigmaaldrich.com]
- 15. N-linked Glycosylation - Creative Proteomics [creative-proteomics.com]
- 16. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation [frontiersin.org]
- 19. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of 2-Deoxy-D-galactose in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-galactose (2-dGal), a structural analog of D-galactose, serves as a valuable tool for investigating galactose metabolism and its cellular consequences. In mammalian cells, 2-dGal is processed through the Leloir pathway, leading to the accumulation of metabolic intermediates that can induce cytotoxicity, inhibit glycolysis, and disrupt protein glycosylation. This technical guide provides an in-depth overview of the metabolic fate of 2-dGal in mammalian cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development applications.
Introduction
This compound is a hexose (B10828440) analog that differs from D-galactose by the absence of a hydroxyl group at the C-2 position. This seemingly minor structural modification has profound implications for its metabolism and downstream cellular effects. In mammalian systems, 2-dGal is recognized by the enzymatic machinery of the Leloir pathway, the primary route for galactose catabolism. However, the resulting 2-deoxy metabolites can act as metabolic dead-ends or competitive inhibitors, leading to significant cellular perturbations. Understanding the metabolic fate of 2-dGal is crucial for its application as a research tool to study galactosemia, as an anticancer agent due to its glycolytic inhibitory effects, and for its potential in modulating protein glycosylation.
The Metabolic Pathway of this compound
The metabolism of 2-dGal in mammalian cells follows the initial steps of the Leloir pathway, as depicted in the diagram below.
Upon entering the cell, 2-dGal is first phosphorylated by galactokinase (GALK) to form this compound-1-phosphate (2-dGal-1-P).[1] This is the rate-limiting step in its metabolism. Subsequently, galactose-1-phosphate uridylyltransferase (GALT) catalyzes the conversion of 2-dGal-1-P to UDP-2-deoxy-D-galactose (UDP-2-dGal), utilizing UDP-glucose as a co-substrate.[2] There is evidence to suggest that UDP-galactose 4'-epimerase (GALE) can then interconvert UDP-2-dGal and UDP-2-deoxy-D-glucose (UDP-2-dGlc).[3][4]
Mechanism of Cellular Toxicity and Metabolic Inhibition
The accumulation of 2-dGal metabolites is the primary driver of its cytotoxic and inhibitory effects. The proposed mechanism is illustrated below.
The conversion of 2-dGal-1-P to UDP-2-dGal consumes UDP-glucose and regenerates it through the action of GALE at the expense of UTP. The slow or incomplete subsequent metabolism of UDP-2-dGal leads to the sequestration of uridine (B1682114) nucleotides, a phenomenon known as "uridylate trapping".[5] This results in a significant depletion of the cellular UTP pool, which has two major consequences:
-
Inhibition of N-linked Glycosylation: UTP is a precursor for UDP-sugars that are essential for the synthesis of glycoproteins. A reduction in UTP levels impairs the formation of these donor substrates, leading to incomplete or aberrant glycosylation of proteins.
-
Inhibition of Glycolysis: UTP is required for the synthesis of UDP-glucose, which is a key intermediate in glycogen (B147801) synthesis and is also involved in other metabolic pathways. The depletion of UTP can indirectly affect glycolysis.
Quantitative Data
The following tables summarize the available quantitative data on the metabolism of 2-dGal in mammalian systems.
Table 1: Kinetic Parameters of Human Galactokinase (GALK) with this compound
| Parameter | Value | Reference |
| kcat | 4.8 ± 0.3 s-1 | [6] |
| Km (for 2-dGal) | 1100 ± 110 µM | [6] |
| kcat/Km (for 2-dGal) | 4200 ± 270 M-1s-1 | [6] |
| Km (for ATP) | 59 ± 9 µM | [6] |
Table 2: Intracellular Concentrations of this compound Metabolites in Mammalian Cells
| Cell Line | Metabolite | Concentration | Incubation Conditions | Reference |
| AS-30D rat ascites hepatoma cells | This compound-1-phosphate | 35 mmol/kg cells | 1 mM 2-dGal for 5 hours | |
| AS-30D rat ascites hepatoma cells | UDP-2-deoxy-D-galactose + UDP-2-deoxy-D-glucose | 0.4% of total metabolites | 1 mM 2-dGal for 5 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolic fate and effects of 2-dGal in mammalian cells.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of 2-dGal on mammalian cells.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of 2-dGal.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (2-dGal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a series of 2-dGal concentrations in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of 2-dGal. Include a vehicle control (medium without 2-dGal).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol for Metabolite Extraction and Analysis by HPLC
This protocol provides a general framework for the extraction and analysis of 2-dGal and its phosphorylated derivatives.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol, chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
HPLC system with a suitable column (e.g., an anion exchange or HILIC column) and detector (e.g., UV or ELSD)
Procedure:
-
After treatment with 2-dGal, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system and analyze based on retention times of standards for 2-dGal, 2-dGal-1-P, and UDP-2-dGal.
Protocol for Assessing N-linked Glycosylation by Western Blot
This protocol can be used to observe changes in the glycosylation status of specific proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a glycoprotein (B1211001) of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells treated with and without 2-dGal.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A shift in the molecular weight of the glycoprotein can indicate altered glycosylation.
Conclusion
The metabolic conversion of this compound in mammalian cells through the Leloir pathway leads to the accumulation of phosphorylated and nucleotide-activated intermediates. These metabolites disrupt cellular homeostasis by depleting the UTP pool, which in turn inhibits essential processes such as N-linked glycosylation and glycolysis, ultimately leading to cytotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of 2-dGal in cellular metabolism and to leverage its properties for therapeutic and research applications. Further investigation into the specific kinetics of GALT and GALE with 2-deoxy substrates will provide a more complete understanding of the metabolic fate of this important galactose analog.
References
- 1. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 3. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster | PLOS Genetics [journals.plos.org]
- 4. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Structural Elucidation of 2-Deoxy-D-galactose: A Technical Guide for Researchers
An in-depth examination of the structural and functional characteristics of 2-Deoxy-D-galactose, a crucial molecule in glycobiology and drug discovery.
This technical guide provides a comprehensive structural analysis of this compound, a deoxy sugar analog of D-galactose. By delving into its spectroscopic and crystallographic properties, alongside its role in key biological pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The detailed experimental protocols and data presented herein offer a foundational understanding for future research and therapeutic applications.
Spectroscopic Analysis
Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) helps in determining its molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide valuable insights into the molecular framework. In aqueous solutions, this compound exists as a mixture of anomers (α and β) and different ring forms (pyranose and furanose).
¹H NMR Spectral Data:
A complete analysis of the ¹H NMR spectrum of 2-Deoxy-D-lyxo-hexopyranose (a synonym for this compound) in D₂O has been reported[1]. The chemical shifts and coupling constants provide information on the configuration and conformation of the sugar ring. A partially assigned ¹H NMR spectrum shows characteristic signals for the anomeric protons and the protons at the deoxy position[2].
¹³C NMR Spectral Data:
Anomeric Equilibrium:
In a D₂O solution, this compound exists in an equilibrium of different forms.
| Form | Percentage |
| α-pyranose | 40% |
| β-pyranose | 44% |
| α-furanose | 8% |
| β-furanose | 8% |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for the analysis of small molecules.
Crystallographic Analysis
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and conformational details.
A search of the Cambridge Crystallographic Data Centre (CCDC) is necessary to determine if the crystal structure of this compound has been experimentally determined and deposited.
Biological Roles and Pathway Inhibition
This compound is known to interfere with key metabolic pathways, making it a molecule of interest for therapeutic applications.
Inhibition of Glycolysis
Similar to its well-studied analog 2-Deoxy-D-glucose, this compound acts as an inhibitor of glycolysis[4]. It is taken up by glucose transporters and subsequently phosphorylated by hexokinase to form this compound-1-phosphate. This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of hexokinase and phosphofructokinase, key enzymes in glycolysis[4]. This disruption of cellular energy production is a promising strategy for targeting cancer cells, which often exhibit high rates of glycolysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Inhibition of Fucosylation Pathways by 2-Deoxy-D-galactose
Abstract
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, notably cancer and inflammatory disorders, making the fucosylation pathway a compelling target for therapeutic intervention. This compound (2dGal), a galactose analog, has emerged as a valuable research tool and potential therapeutic agent for its ability to inhibit cellular fucosylation. This technical guide provides a comprehensive overview of the mechanisms by which 2dGal impairs fucosylation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows.
The Core Machinery: GDP-Fucose Biosynthesis
In mammalian cells, the activated fucose donor required by all fucosyltransferases (FUTs) is Guanosine Diphosphate-L-fucose (GDP-Fucose). The cellular pool of GDP-Fucose is maintained by two primary routes: the de novo pathway and the salvage pathway.[1][2][3][4]
-
The De Novo Pathway: This is the principal route, accounting for the majority of GDP-Fucose production.[1] It begins with GDP-Mannose, which is converted to GDP-Fucose in a two-step enzymatic process occurring in the cytoplasm.[2][3][4]
-
The Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[2][4] It involves two enzymatic steps:
-
Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate.
-
GDP-L-fucose pyrophosphorylase (GFPP) catalyzes the reaction of L-fucose-1-phosphate with GTP to generate GDP-L-Fucose.
-
Once synthesized in the cytoplasm, GDP-Fucose is transported into the Golgi apparatus by a specific transporter (SLC35C1), where it is utilized by fucosyltransferases to modify glycan chains on proteins and lipids.[1]
References
The Role of 2-Deoxy-D-galactose in Elucidating Galactose Transport Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose (2-dGal), a structural analog of D-galactose, serves as an invaluable tool in the study of galactose transport mechanisms across various biological systems. By mimicking the natural substrate, 2-dGal allows for the characterization of galactose transporters, the elucidation of their kinetics, and the investigation of metabolic pathways linked to galactose uptake. This technical guide provides a comprehensive overview of the application of 2-dGal, detailing its mechanism of action, experimental protocols, and the interpretation of resulting data.
Mechanism of Action and Metabolic Fate
This compound is recognized and transported by the same membrane proteins that facilitate the uptake of D-galactose, including members of the Glucose Transporter (GLUT) family and other specific galactose permeases. Its utility as a research tool stems from its distinct metabolic fate upon entering the cell.
Once inside the cell, 2-dGal is a substrate for galactokinase, which phosphorylates it at the 1-position to form this compound-1-phosphate (2-dGal-1-P)[1]. Unlike galactose-1-phosphate, 2-dGal-1-P cannot be further metabolized in the Leloir pathway. This metabolic roadblock leads to the intracellular accumulation of 2-dGal-1-P, a phenomenon often referred to as "phosphate trapping"[2]. The sequestration of inorganic phosphate (B84403) can lead to a depletion of cellular ATP and has been shown to inhibit glycolysis[2]. Furthermore, the accumulation of 2-dGal-1-P can interfere with the synthesis of UDP-sugars, such as UDP-glucose and UDP-galactose, which are essential for glycosylation reactions[3][4]. This disruption of cellular energy homeostasis and glycosylation pathways makes 2-dGal a potent tool for studying not only transport but also the downstream metabolic consequences of galactose uptake.
Data Presentation: Kinetic Parameters of this compound
The interaction of 2-dGal with galactose transporters can be quantified by determining its kinetic parameters, such as the Michaelis-Menten constant (Km), maximum transport velocity (Vmax), and the inhibition constant (Ki). These parameters are crucial for comparing the affinity and transport efficiency of 2-dGal across different transporter isoforms and for assessing its potency as a competitive inhibitor.
| Transporter/System | Organism/Cell Type | Substrate | Km | Vmax | Ki of 2-dGal | Reference |
| Galactose Transport System | Escherichia coli | This compound | 0.70 mM | 88.2 nmol/min/mg | - | [5] |
| Galactokinase | Human | This compound | 1100 µM | 4.8 s-1 (kcat) | - | [6] |
| Glucose/Galactose Carrier | Rhodotorula glutinis | D-Glucose | 12 µM & 55 µM | 1.1 & 2.4 nmol/min/mg | 16 µM & 110 µM | [7] |
| GLUT1 | Xenopus oocytes | 2-Deoxy-D-glucose | 9.5 mM | 5,988 pmol/oocyte/30 min | - | [2] |
| GLUT2 | Rat/Human | Galactose | ~92 mM | - | - | |
| GLUT3 | Xenopus oocytes | 2-Deoxy-D-glucose | 2.6 mM | 2,731 pmol/oocyte/30 min | - | [2] |
Note: The table presents a selection of reported kinetic parameters. Values can vary depending on the experimental system and conditions. Km and Vmax for GLUT1 and GLUT3 are for the structurally similar 2-deoxy-D-glucose, providing a basis for comparison. The Ki values for the Rhodotorula glutinis carrier demonstrate the competitive inhibitory effect of 2-dGal on glucose transport.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing 2-dGal to study galactose transport systems.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is designed to measure the initial rate of 2-dGal transport into cells.
Materials:
-
Cultured cells expressing the galactose transporter of interest
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]- or [14C]-labeled this compound
-
Unlabeled this compound
-
Ice-cold stop solution (e.g., PBS with 0.1 mM phloretin)
-
Scintillation cocktail and counter
Methodology:
-
Cell Preparation: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes to equilibrate.
-
Initiation of Uptake: Add the assay buffer containing a known concentration of radiolabeled 2-dGal (mixed with unlabeled 2-dGal to achieve the desired specific activity and final concentration).
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial linear rate of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop solution to halt transport and remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of uptake (e.g., in pmol/min/mg of protein) and perform kinetic analysis by measuring uptake at various concentrations of 2-dGal to determine Km and Vmax.
Protocol 2: Competitive Inhibition Assay to Determine Ki
This protocol determines the inhibitory constant (Ki) of 2-dGal for galactose transport.
Materials:
-
Same as Protocol 1, with the addition of unlabeled D-galactose.
Methodology:
-
Cell Preparation and Pre-incubation: Follow steps 1 and 2 of Protocol 1.
-
Experimental Setup: Prepare a matrix of experimental conditions with:
-
A fixed, subsaturating concentration of radiolabeled D-galactose.
-
A range of concentrations of unlabeled 2-dGal (the inhibitor).
-
-
Initiation and Termination of Uptake: Follow steps 3-6 of Protocol 1, adding the solutions containing both the radiolabeled substrate and the inhibitor.
-
Data Analysis:
-
Plot the rate of D-galactose uptake as a function of the 2-dGal concentration.
-
Determine the IC50 value (the concentration of 2-dGal that inhibits 50% of D-galactose uptake).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the concentration of the radiolabeled D-galactose and Km is its Michaelis-Menten constant for the transporter.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving this compound.
Caption: Metabolic fate of this compound and its inhibitory effects.
Experimental Workflow
The following diagram outlines the workflow for a competitive inhibition study.
Caption: Workflow for determining the Ki of this compound.
Conclusion
This compound is a versatile and powerful tool for the investigation of galactose transport systems. Its ability to act as both a transportable substrate and a competitive inhibitor, coupled with its unique metabolic fate, allows researchers to dissect the kinetics of galactose transporters and probe the downstream metabolic consequences of galactose uptake. The methodologies and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at characterizing galactose transport and its role in cellular physiology and disease. The careful application of these techniques will continue to advance our understanding of nutrient transport and its implications for drug development and the treatment of metabolic disorders.
References
- 1. Novel method for kinetic analysis applied to transport by the uniporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Biosynthesis of 2-Deoxy-D-galactose: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deoxy-D-galactose is a crucial monosaccharide analogue utilized in biomedical research to probe and perturb cellular metabolism, particularly glycolysis and fucosylation. While its effects on biological systems are increasingly documented, its natural biosynthetic pathway remains elusive. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic fate when introduced exogenously, its proposed enzymatic activation, and its established role as a metabolic inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways to serve as a foundational resource for researchers in the field.
The Absence of a Defined Natural Biosynthetic Pathway
Extensive research into the biosynthesis of deoxysugars has revealed detailed pathways for 6-deoxyhexoses (like L-rhamnose and L-fucose) and various 2,6-, 3,6-, and 4,6-dideoxyhexoses, which are often integral components of antibiotics and other natural products. These pathways typically originate from nucleotide-activated sugars such as dTDP-D-glucose or UDP-D-glucose. However, a corresponding natural biosynthetic pathway for this compound has not been identified. The scientific literature predominantly treats this compound as a synthetic glucose analogue. Its significance in research stems from its metabolic activity after being supplied to cells or organisms, rather than from its natural occurrence.
Metabolism of Exogenous this compound
When introduced to biological systems, this compound is recognized and processed by enzymes of the galactose metabolic pathway. The primary metabolic route involves its phosphorylation and subsequent activation to a nucleotide sugar, which can then be incorporated into glycoconjugates.
Phosphorylation and Nucleotide Sugar Formation
The initial and most critical step in the metabolism of this compound is its phosphorylation by galactokinase to form this compound-1-phosphate. This phosphate (B84403) trapping is a key aspect of its metabolic effects. Following phosphorylation, it is believed to be converted to UDP-2-deoxy-D-galactose. While the direct enzymatic synthesis of UDP-2-deoxy-D-galactose is not extensively detailed, the enzymatic synthesis of its fluorinated analog, UDP-2-deoxy-2-fluoro-D-galactose, provides a strong model for this reaction.
The proposed pathway for the activation of exogenous this compound is as follows:
Incorporation into Glycoconjugates
Once converted to its UDP-activated form, this compound can serve as a substrate for various glycosyltransferases. This leads to its incorporation into glycoconjugates, such as gangliosides. Studies have shown that upon administration, this compound can replace galactose residues in complex carbohydrates. For instance, in rat liver, it is incorporated into gangliosides, particularly GM3 and GD3.[1]
Role as a Metabolic and Glycosylation Inhibitor
Much of the research interest in this compound stems from its ability to interfere with cellular metabolic pathways.
Inhibition of Glycolysis
The rapid phosphorylation of this compound consumes ATP and traps phosphate in the form of this compound-1-phosphate. This sequestration of phosphate can lead to a depletion of the intracellular phosphate pool, which in turn inhibits ATP-dependent processes, most notably glycolysis at the phosphofructokinase step.[2]
Interference with Fucosylation
This compound is also known to be an inhibitor of fucosylation, the process of adding fucose residues to glycoconjugates. This is thought to occur through the disruption of the biosynthesis of GDP-fucose, the fucose donor for fucosyltransferases. This inhibitory action has implications for various biological processes, including cell adhesion and signaling.
The logical relationship of its inhibitory actions can be visualized as follows:
Quantitative Data
Quantitative data on the enzymatic reactions involving this compound are sparse. However, studies on its fluorinated analogue provide valuable insights into the kinetics of the enzymes that may process it.
| Enzyme | Substrate | Km (mM) | kcat (min-1) | Source |
| UDP-galactopyranose mutase | UDP-2-deoxy-2-fluoro-D-galactose | 0.2 | 0.02 | [3] |
| UDP-galactopyranose mutase | UDP-galactose (natural substrate) | 0.6 | 1364 | [3] |
Table 1: Kinetic parameters of UDP-galactopyranose mutase for a fluorinated analogue of UDP-2-deoxy-D-galactose compared to the natural substrate.
Experimental Protocols
Analysis of this compound Metabolism in Cell Culture
This protocol outlines a general method for studying the metabolism of this compound in a chosen cell line.
Objective: To identify and quantify the metabolites of this compound.
Materials:
-
Cell line of interest (e.g., AS-30D rat ascites hepatoma cells)
-
Cell culture medium
-
This compound (radiolabeled, e.g., 14C or 3H, for tracing)
-
Phosphate-buffered saline (PBS)
-
Deproteinization agent (e.g., ice-cold perchloric acid or alkaline ethanol)
-
High-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells to the desired confluency under standard conditions.
-
Incubation: Replace the culture medium with a medium containing a known concentration of this compound (e.g., 1 mM). For radiolabeling experiments, add the labeled compound. Incubate for various time points (e.g., 0, 30, 60, 120, 300 minutes).
-
Cell Harvesting: At each time point, wash the cells with ice-cold PBS to remove extracellular this compound.
-
Metabolite Extraction: Lyse the cells and deproteinize the lysate using an appropriate agent. For example, add ice-cold perchloric acid to a final concentration of 3% (v/v), vortex, and centrifuge to pellet the protein.
-
Neutralization: Neutralize the supernatant with a suitable buffer (e.g., potassium carbonate).
-
Analysis: Analyze the supernatant for metabolites using HPLC. If radiolabeled substrate was used, collect fractions and determine the radioactivity using a scintillation counter to identify and quantify the metabolites.
-
Data Interpretation: Compare the retention times of the peaks with known standards of this compound, this compound-1-phosphate, and UDP-2-deoxy-D-galactose to identify the metabolites.
In Vitro Enzymatic Synthesis of UDP-2-deoxy-D-galactose
This protocol provides a method for the enzymatic synthesis of UDP-2-deoxy-D-galactose, adapted from methods used for similar nucleotide sugars.
Objective: To synthesize and purify UDP-2-deoxy-D-galactose.
Materials:
-
This compound
-
ATP
-
UTP
-
Galactokinase
-
Galactose-1-phosphate uridylyltransferase
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
HPLC system for purification
-
Lyophilizer
Procedure:
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, this compound, ATP, and galactokinase. Incubate to allow for the phosphorylation to this compound-1-phosphate.
-
Second Enzymatic Step: To the same reaction mixture, add UTP and galactose-1-phosphate uridylyltransferase. Incubate until the reaction is complete, which can be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by heating or by adding a quenching agent like ethanol.
-
Purification: Purify the UDP-2-deoxy-D-galactose from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain UDP-2-deoxy-D-galactose as a solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its utility in probing fundamental cellular processes. While its natural biosynthesis is not established, the study of its metabolism and inhibitory effects continues to provide valuable insights into cellular physiology and disease. Future research could focus on identifying potential glycosyltransferases that utilize UDP-2-deoxy-D-galactose, which could open new avenues for the synthesis of novel glycoconjugates with therapeutic potential. Furthermore, a deeper investigation into the specific mechanisms of its inhibitory effects on fucosylation could lead to the development of targeted therapies for diseases where aberrant fucosylation is a factor. This guide serves as a foundational resource to support these ongoing and future research endeavors.
References
- 1. Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Glycoprotein Fucosylation In Vitro Using 2-Deoxy-D-galactose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoprotein (B1211001) fucosylation, the addition of fucose to glycan structures, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is a hallmark of various diseases, particularly cancer, making it a key area of study for diagnostics and therapeutics.[3] 2-Deoxy-D-galactose (2-dGal) is a galactose analog that serves as a valuable tool for studying fucosylation.[4][5] When introduced to cells, it is metabolized and incorporated into glycan chains in place of galactose.[4][6] This substitution prevents the subsequent attachment of fucose by fucosyltransferases, effectively inhibiting terminal fucosylation and allowing researchers to investigate its functional consequences.[6][7][8]
These application notes provide a comprehensive guide to using 2-dGal to modulate and study glycoprotein fucosylation in vitro.
Mechanism of Action
This compound acts as an inhibitor of terminal fucosylation by being an improper substrate. It enters the cellular glycosylation pathway and is converted to UDP-2-deoxy-D-galactose. This analog competes with the natural substrate, UDP-galactose, for incorporation into elongating glycan chains by galactosyltransferases. Once incorporated, the absence of the hydroxyl group at the C2 position of the galactose ring prevents fucosyltransferases (FUTs) from adding a fucose residue, as this hydroxyl group is often required for enzyme recognition and catalysis. This leads to a dose-dependent reduction in terminally fucosylated glycans, particularly α1,2-fucosylation.[4][6]
Quantitative Data Summary
The inhibitory effect of 2-dGal on fucosylation is dose-dependent. The optimal concentration can vary significantly between cell types and experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for a specific cell line.
| Cell Line/System | 2-dGal Concentration | Observed Effect | Reference |
| Rat Brain (in vitro) | 80 mM | 60% inhibition of fucose incorporation; 90% inhibition of galactose incorporation. | [6] |
| HepG2 (Human Hepatoma) | Not specified | Leads to incorporation of 2-dGal and a decrease in L-fucose incorporation. Markedly inhibits α1,2-fucosylation. | [4] |
| Rat Hepatocytes | 4 mM | Only slightly impaired N-glycosylation. | [9][10][11] |
| Murine T-cells | Not specified | Suppressed T-cell activation, proliferation, and cytokine production. | [7][8] |
Note: The related compound 2-deoxy-2-fluoro-D-galactose (dGalF) is a more potent inhibitor of N-glycosylation, showing complete inhibition in rat hepatocytes at concentrations of 1 mM or higher.[9][10][11]
Experimental Protocols
The following protocols provide a general framework for using 2-dGal to inhibit glycoprotein fucosylation. Optimization may be required for specific cell lines and experimental goals.
Protocol 4.1: Inhibition of Fucosylation in Cultured Cells
Objective: To reduce the level of fucosylated glycoproteins in a cell line of interest.
Materials:
-
Cell line of interest (e.g., HepG2, HT29)
-
Complete cell culture medium
-
This compound (2-dGal) powder
-
Sterile PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.
-
Preparation of 2-dGal Stock: Prepare a sterile stock solution of 2-dGal (e.g., 1 M in serum-free medium or PBS) and filter-sterilize.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add fresh complete medium containing the desired final concentration of 2-dGal. To determine the optimal concentration, a dose-response experiment is recommended (e.g., 0, 1, 5, 10, 20, 50 mM).
-
Include a vehicle control (medium without 2-dGal).
-
Incubate the cells for 24-72 hours. The incubation time should be sufficient for protein turnover and synthesis of new glycoproteins.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well/dish.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method. Store lysates at -80°C until further analysis.
Protocol 4.2: Analysis of Fucosylation by Lectin Blotting
Objective: To visualize the change in glycoprotein fucosylation after 2-dGal treatment.
Materials:
-
Protein lysates from Protocol 4.1
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Biotinylated lectin specific for fucose (e.g., Aleuria Aurantia Lectin (AAL) for broad fucose recognition, or Ulex Europaeus Agglutinin I (UEA I) for α-1,2-linked fucose)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
SDS-PAGE: Normalize protein lysates to the same concentration (e.g., 20-30 µg per lane). Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Lectin Incubation:
-
Incubate the membrane with the biotinylated lectin (e.g., AAL at 1-5 µg/mL in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in TBST according to manufacturer's instructions) for 1 hour at room temperature.
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imaging system. A decrease in signal in the 2-dGal treated lanes compared to the control indicates successful inhibition of fucosylation.
-
-
Loading Control: Strip the membrane (optional) and re-probe with a primary antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.
Application in Signaling Pathway Analysis
Fucosylation is integral to the function of many cell surface receptors that initiate signaling cascades. For example, terminal fucosylation plays a role in T-cell activation.[7][8] Using 2-dGal to inhibit this process can help elucidate the specific role of fucosylation in these pathways.
By treating T-cells with 2-dGal, researchers can demonstrate that the subsequent reduction in T-cell activation and proliferation is directly linked to the loss of fucosylation on key receptors, thereby confirming the importance of this specific glycosylation event in the immune response.[7][8]
Troubleshooting and Considerations
-
Cell Viability: High concentrations of 2-dGal may be toxic to some cell lines. Always perform a viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiments.
-
Incomplete Inhibition: If inhibition is not observed, consider increasing the 2-dGal concentration or extending the incubation time.
-
Compensatory Mechanisms: Be aware that inhibiting one glycosylation pathway can sometimes lead to compensatory changes in others. For example, inhibition of α1,2-fucosylation by 2-dGal has been reported to cause an increase in α1,3/α1,4-fucosylation in HepG2 cells.[4]
-
Specificity: 2-dGal primarily affects terminal fucosylation where galactose is the acceptor. It may not impact core fucosylation or other glycosylation types as significantly. For broader fucosylation inhibition, other small molecules like 2-fluoro-L-fucose (2FF) may be considered.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fucosylation and gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of the hexose analogue this compound into membrane glycoproteins in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. 2-D-gal Targets Terminal Fucosylation to Inhibit T-cell Response in a Mouse Skin Transplant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Deoxy-D-galactose Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-D-galactose (2-DGal) is a galactose analog that, similar to its more extensively studied counterpart 2-Deoxy-D-glucose (2-DG), acts as a metabolic inhibitor. By interfering with glycolysis, a central pathway for energy production in many cancer cells (the Warburg effect), 2-DGal presents a promising avenue for therapeutic investigation.[1][2] This document provides detailed protocols for the application of 2-DGal in cell culture, outlining methods to assess its effects on cell viability, proliferation, and the induction of apoptosis. The protocols provided are based on established methodologies for glucose analogs and can be adapted for various cell lines.
Mechanism of Action
This compound is transported into the cell where it can be phosphorylated. The resulting this compound-1-phosphate cannot be readily metabolized further, leading to its accumulation.[3] This process can interfere with glycolysis and fucosylation of macromolecules.[1] The disruption of cellular energy metabolism can trigger a range of cellular responses, from a reduction in proliferation to the initiation of programmed cell death, or apoptosis.[4][5]
Data Presentation
The following tables summarize quantitative data from studies on glucose analogs, providing a starting point for experimental design with this compound.
Table 1: Effective Concentrations of Glucose Analogs in Various Cell Lines
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| Human Breast Cancer (MCF-7, MDA-MB-231, SkBr3) | 2-Deoxy-D-glucose | 4 - 16 mM | Inhibition of cell growth, induction of apoptosis | [5][6] |
| Human Ovarian Cancer (SKOV3, IGROV1-R10) | 2-Deoxy-D-glucose | 5 mM | Proliferation slowdown, cell cycle arrest, apoptosis | [4][7] |
| Human Neuroblastoma (SK-N-SH, SH-SY5Y) | 2-Deoxy-D-glucose | 5.5 - 11 mM | Clonogenic cell killing, induction of oxidative stress | [8][9] |
| Ascites Hepatoma Cells | This compound | 1 mM | Phosphorylation and inhibition of glycolysis | [1] |
Table 2: Typical Incubation Times for Cellular Assays
| Assay | Incubation Time with Glucose Analog | Purpose |
| Cell Viability (MTT Assay) | 24 - 72 hours | To determine the dose-dependent effect on cell survival |
| Apoptosis (Western Blot) | 4 - 48 hours | To detect cleavage of apoptosis markers like PARP and Caspase-3 |
| Clonogenic Survival Assay | 4 hours (treatment) | To assess long-term reproductive viability of cells |
| Cell Cycle Analysis | 24 - 48 hours | To determine the effect on cell cycle progression |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies evaluating the effect of 2-DG on cancer cell viability.[2]
Materials:
-
Target cell line (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (2-DGal)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of 2-DGal in sterile PBS or culture medium. Further dilute the stock to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2-DGal. Include wells with medium alone as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Assessment of Apoptosis by Western Blotting
This protocol outlines the detection of key apoptotic markers.[2][5]
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound (2-DGal)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of 2-DGal (determined from viability assays) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load 20-30 µg of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., cleaved Caspase-3 or cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Use β-actin as a loading control.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound treatment and subsequent cellular analysis.
Caption: Proposed signaling pathway for this compound-induced cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Transport and phosphorylation of 2-deoxy-D-galactase in renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 2-Deoxy-D-glucose on Various Malignant Cell Lines In Vitro | Anticancer Research [ar.iiarjournals.org]
- 8. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing Endoplasmic Reticulum Stress in Cell Models with 2-Deoxy-D-galactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose (2-D-Gal) is a galactose analog that serves as a valuable tool for inducing endoplasmic reticulum (ER) stress in various cell models. By interfering with essential cellular processes, 2-D-Gal triggers the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis but can ultimately lead to apoptosis if the stress is prolonged or severe. Understanding the mechanisms of 2-D-Gal-induced ER stress and its consequences is crucial for research in areas such as cancer biology, neurodegenerative diseases, and metabolic disorders.
While this compound is an effective inducer of ER stress, it is important to note that its analog, 2-Deoxy-D-glucose (2-DG), is more extensively studied and documented in scientific literature for this purpose.[1][2][3][4] The protocols and data presented here are based on the established use of these related sugar analogs and provide a strong framework for the application of this compound, with the recommendation that optimal concentrations and incubation times be empirically determined for specific cell lines and experimental contexts.
Mechanism of Action
This compound induces ER stress primarily by disrupting N-linked glycosylation of proteins.[1] As a galactose analog, it is metabolized into UDP-2-deoxy-D-galactose, which can be incorporated into growing oligosaccharide chains on nascent proteins in the ER. This incorporation, however, terminates the chain elongation process, leading to the accumulation of misfolded and unfolded glycoproteins within the ER lumen. This accumulation of aberrant proteins triggers the UPR.
The UPR is mediated by three main ER transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment is an active transcription factor that moves to the nucleus to upregulate ER chaperones and other UPR target genes.
Prolonged or overwhelming ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), a key mediator of ER stress-induced cell death.
Key Considerations for Experimental Design
-
Cell Line Specificity: The sensitivity to this compound-induced ER stress can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for the desired level of ER stress in the specific cell model being used.
-
Concentration and Incubation Time: Based on studies with the closely related 2-DG, concentrations in the range of 0.5 mM to 10 mM are typically used to induce ER stress.[5][6] Incubation times can range from a few hours to 72 hours, depending on the specific markers being assessed and the desired outcome (e.g., adaptive UPR vs. apoptosis).
-
Controls: Appropriate controls are essential for interpreting the results. These should include an untreated control and potentially a positive control for ER stress induction, such as tunicamycin (B1663573) or thapsigargin.
-
Assessment of ER Stress: The induction of ER stress can be confirmed by monitoring the activation of the UPR pathways. This can be achieved by measuring the expression levels of key ER stress markers such as GRP78 (BiP), GRP94, CHOP, the phosphorylation of PERK and eIF2α, the splicing of XBP1, and the cleavage of ATF6.[3][5]
Data Presentation
The following tables summarize quantitative data from studies using 2-Deoxy-D-glucose (2-DG) to induce ER stress, which can serve as a reference for designing experiments with this compound.
Table 1: Dose-Dependent Induction of ER Stress Markers by 2-DG in Neuroblastoma Cell Lines
| 2-DG Concentration | Treatment Time | GRP78 Expression | GRP94 Expression | CHOP Expression |
| 0.5 mM | 24 h | Increased | Increased | Increased |
| 2.0 mM | 8 h | Markedly Increased | Markedly Increased | Markedly Increased |
| 2.0 mM | 24 h | Sustained High | Sustained High | Sustained High |
Data adapted from a study on neuroblastoma cell lines. The level of expression was determined by Western blot analysis.[5]
Table 2: Effect of 2-DG on Cell Viability in Neuroblastoma Cell Lines
| Cell Line | 2-DG Concentration | Treatment Time | Cell Viability (% of Control) |
| SH-SY5Y | 5 mM | 48 h | ~50% |
| IMR-32 | 5 mM | 48 h | ~40% |
Data represents approximate values from clonogenic survival assays.
Mandatory Visualizations
References
- 1. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing Ganglioside Synthesis with 2-Deoxy-D-galactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane. They play crucial roles in cell-cell recognition, adhesion, and signal transduction. The intricate biosynthetic pathways of gangliosides are of significant interest in neuroscience and oncology, as aberrant ganglioside expression is associated with various neurodegenerative diseases and cancers.
2-Deoxy-D-galactose (2d-Gal) is a valuable tool for studying ganglioside biosynthesis. As an analog of D-galactose, it can be metabolically incorporated into the glycan chains of gangliosides in place of galactose residues.[1] This incorporation allows for the tracing and analysis of ganglioside synthesis and turnover. Unlike its epimer, 2-deoxy-D-glucose, which primarily acts as a glycolysis inhibitor, this compound is directly utilized in the ganglioside biosynthetic pathway, making it a specific probe for this process.[1]
These application notes provide a comprehensive protocol for the use of this compound to analyze ganglioside synthesis in cultured cells. The protocol covers metabolic labeling, extraction, purification, and analysis of labeled gangliosides.
Data Presentation
The following table summarizes the quantitative data on the incorporation of this compound into gangliosides based on in vivo studies.
| Ganglioside | Percentage of Galactose Residues Substituted by this compound | Tissue | Species | Reference |
| GM3 | 25-55% | Liver | Rat | [1] |
| GD3 | 25-55% | Liver | Rat | [1] |
Experimental Protocols
This section details the key experimental procedures for analyzing ganglioside synthesis using this compound.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incorporation of this compound into cellular gangliosides.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Seed and culture the cells to 70-80% confluency in a suitable culture vessel.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete cell culture medium with this compound. The final concentration can be optimized, but a starting concentration of 100 µM to 1 mM is recommended.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be varied to study the dynamics of ganglioside synthesis.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into a minimal volume of ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol 2: Extraction and Purification of Gangliosides
This protocol details the isolation of total gangliosides from the labeled cells.[2][3][4]
Materials:
-
Cell pellet from Protocol 1
-
Chloroform
-
Methanol
-
Deionized water
-
0.1 M KCl
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). Use approximately 1 mL of solvent for every 10^7 cells.
-
Sonicate the mixture in a bath sonicator for 15 minutes to ensure complete cell lysis and lipid extraction.
-
Incubate the mixture at room temperature for 1 hour with occasional vortexing.
-
Centrifuge at 1,000 x g for 10 minutes to pellet the cellular debris.
-
Carefully transfer the supernatant (total lipid extract) to a new glass tube.
-
-
Folch Partitioning:
-
To the total lipid extract, add 0.2 volumes of 0.1 M KCl to induce phase separation.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Two phases will form: an upper aqueous phase containing gangliosides and a lower organic phase containing other lipids.
-
Carefully collect the upper aqueous phase.
-
Re-extract the lower organic phase twice with a small volume of methanol:water (1:1, v/v) and pool the upper phases.
-
-
Purification by C18 SPE:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Load the pooled upper aqueous phase onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of water to remove salts and other hydrophilic contaminants.
-
Elute the gangliosides with 5 mL of methanol.
-
Dry the eluted ganglioside fraction under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 3: Analysis of Gangliosides by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative analysis and separation of the purified gangliosides.[5][6][7]
Materials:
-
Dried ganglioside extract from Protocol 2
-
High-performance TLC (HPTLC) plates (silica gel 60)
-
Developing solvent: Chloroform:Methanol:0.25% aqueous KCl (60:35:8, v/v/v)
-
Resorcinol-HCl spray reagent (for sialic acid visualization)
-
Ganglioside standards (e.g., GM3, GD3)
-
TLC developing chamber
-
Oven
Procedure:
-
Sample Preparation: Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).
-
TLC Plate Activation: Activate the HPTLC plate by heating it at 110°C for 10 minutes.
-
Sample Application: Spot the dissolved ganglioside extract and standards onto the activated HPTLC plate.
-
Chromatography: Place the HPTLC plate in a TLC developing chamber containing the developing solvent. Allow the solvent front to migrate to near the top of the plate.
-
Visualization:
-
Remove the plate from the chamber and dry it thoroughly.
-
Spray the plate evenly with the resorcinol-HCl reagent.
-
Heat the plate at 110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.
-
-
Analysis: Compare the migration pattern of the sample with that of the standards to identify the different ganglioside species.
Protocol 4: Analysis of this compound Incorporation by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)
This protocol is for the quantitative analysis of this compound incorporation into gangliosides. This requires derivatization of the monosaccharides.
Materials:
-
Purified ganglioside bands scraped from the TLC plate (or the total purified ganglioside fraction)
-
Methanolysis reagent (e.g., 1 M HCl in dry methanol)
-
Silylation reagent (e.g., BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Methanolysis:
-
To the dried ganglioside sample, add the methanolysis reagent.
-
Heat the sample at 80°C for 18 hours to release the methyl glycosides.
-
Dry the sample under a stream of nitrogen.
-
-
Derivatization:
-
Add the silylation reagent to the dried methyl glycosides.
-
Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GLC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the TMS-derivatized monosaccharides on a suitable capillary column.
-
Analyze the eluting peaks by mass spectrometry. The mass spectrum of the this compound derivative will be distinct from that of the native galactose derivative, allowing for their differentiation and quantification.
-
-
Quantification: Determine the relative abundance of the this compound and galactose derivatives by integrating the corresponding peak areas in the chromatogram. This will provide the percentage of incorporation.
Mandatory Visualization
Caption: Major pathways of ganglioside biosynthesis.
Caption: Experimental workflow for analyzing ganglioside synthesis.
References
- 1. Synthesis of this compound containing gangliosides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 7. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Utilizing 2-Deoxy-D-galactose in Viral Replication Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose (2-dGal) is a galactose analog that serves as a valuable tool in virology research, primarily by acting as an inhibitor of protein glycosylation. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that plays a fundamental role in the replication cycle of many viruses. Viral envelope glycoproteins, in particular, require proper glycosylation for correct folding, stability, trafficking to the cell surface, and ultimately, for mediating viral entry into host cells. By interfering with this process, 2-dGal allows researchers to dissect the functional importance of glycosylation in the viral life cycle and to explore its potential as a target for antiviral therapies.
Mechanism of Action
The primary antiviral mechanism of this compound stems from its ability to disrupt the normal synthesis of glycoproteins. Once taken up by cells, 2-dGal is metabolized into UDP-2-deoxy-D-galactose. This analog can then be incorporated into growing oligosaccharide chains in place of UDP-galactose. However, the absence of the hydroxyl group at the C-2 position of the galactose molecule leads to the termination of the elongating glycan chain. This results in the production of truncated, misfolded, and non-functional glycoproteins.[1][2]
Furthermore, the accumulation of UDP-2-deoxy-D-galactose can lead to a depletion of the cellular UTP pool, which can indirectly inhibit the synthesis of other nucleotide sugars required for glycosylation.[1] This multifaceted disruption of the glycosylation pathway makes 2-dGal a potent tool for studying the consequences of improper glycoprotein (B1211001) synthesis on viral replication. A related compound, 2-deoxy-D-glucose (B1664073) (2-DG), functions similarly by inhibiting glycolysis and interfering with N-linked glycosylation, and studies on 2-DG provide valuable insights into the broader effects of deoxy sugars on viral replication.[3][4][5][6][7]
Figure 1: Mechanism of this compound in disrupting viral glycoprotein synthesis.
Applications in Viral Replication Studies
The use of this compound is particularly relevant for enveloped viruses that rely heavily on surface glycoproteins for their infectivity. Key applications include:
-
Investigating the Role of Glycosylation in Viral Entry: By treating cells with 2-dGal prior to or during viral infection, researchers can assess the impact of altered glycoprotein structure on viral attachment and fusion with host cells.
-
Studying Viral Protein Folding and Trafficking: The production of misfolded glycoproteins due to 2-dGal treatment allows for the study of cellular quality control mechanisms, such as the unfolded protein response (UPR), and their interplay with viral infection.[3]
-
Elucidating the Importance of Glycans in Immune Evasion: The glycan shield of viral glycoproteins can protect them from recognition by the host immune system. 2-dGal can be used to produce virions with altered glycan structures, enabling studies on their susceptibility to neutralizing antibodies and other immune effectors.
-
Screening for Antiviral Drug Candidates: As an inhibitor of a crucial host-cell process co-opted by viruses, 2-dGal serves as a proof-of-concept for the development of glycosylation inhibitors as broad-spectrum antiviral agents.[4]
Data Presentation: Effects of Deoxy-Sugars on Viral Replication
The following table summarizes quantitative data on the effects of this compound and the related compound 2-Deoxy-D-glucose on the replication of various viruses.
| Virus Family | Virus | Compound | Concentration | Effect | Reference |
| Herpesviridae | Herpes Simplex Virus (HSV-1) | 2-Deoxy-D-glucose | 30 mM | Decreased binding capacity to HEp-2 cells. | [8] |
| Herpesviridae | Herpes Simplex Virus (HSV) | 2-Deoxy-D-glucose | 0.2% - 5% topical | No effect on skin lesions or mortality in mice. | [9] |
| Herpesviridae | Pseudorabies Virus | 2-Deoxy-D-glucose | 0.5 mM | Production of noninfectious virus particles. | [10] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | 2-Deoxy-D-glucose | >0.1 mM | Selective inhibition of viral DNA synthesis. | [11] |
| Orthomyxoviridae | Influenza A Virus | 2-Deoxy-D-glucose | Not specified | Inhibition of glycoprotein biosynthesis. | [12] |
| Coronaviridae | SARS-CoV-2 | 2-Deoxy-D-glucose | 0.5 mM - 5 mM | Significant inhibition of virus multiplication. | [13] |
| Coronaviridae | SARS-CoV-2 | 2-Deoxy-D-glucose | Not specified | Unglycosylation of spike protein at N331 and N343. | [14] |
Experimental Protocols
Protocol 1: Viral Titer Reduction Assay
This assay determines the effect of this compound on the production of infectious viral particles.
Materials:
-
Host cell line permissive to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound (sterile, stock solution)
-
96-well plates
-
Apparatus for plaque assay or TCID50 assay
Procedure:
-
Seed host cells in a 96-well plate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add 50 µL of the 2x 2-dGal dilutions to the appropriate wells. Add 50 µL of medium without the compound to the control wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 in 50 µL of medium.
-
Incubate the plate under optimal conditions for viral replication (e.g., 37°C, 5% CO₂). The incubation time will depend on the replication cycle of the virus (typically 24-72 hours).
-
After incubation, collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a standard plaque assay or TCID50 assay.
-
Calculate the percentage of viral titer reduction for each concentration of 2-dGal compared to the untreated control.
Figure 2: Workflow for a viral titer reduction assay using this compound.
Protocol 2: Western Blot Analysis of Viral Glycoprotein Expression
This protocol is used to visualize the effect of this compound on the size and expression levels of viral glycoproteins.
Materials:
-
Host cell line
-
Complete cell culture medium
-
Virus stock
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody specific to a viral glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed host cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours) prior to infection. Maintain an untreated control.
-
Infect the cells with the virus at a high MOI (e.g., 1-5).
-
Incubate for a period sufficient to allow for robust viral protein expression (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the wells using lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the viral glycoprotein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight or a decrease in the signal intensity of the glycoprotein in 2-dGal-treated samples indicates an effect on glycosylation.
Logical Relationships and Signaling Pathways
The disruption of glycosylation by this compound can trigger the Unfolded Protein Response (UPR), a cellular stress response pathway. The accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER) is sensed by transmembrane proteins (PERK, IRE1, and ATF6), leading to downstream signaling cascades that can ultimately impact cell survival and viral replication.
Figure 3: Logical relationship between 2-dGal-induced glycosylation inhibition and the UPR.
Conclusion
This compound is a powerful research tool for elucidating the critical role of protein glycosylation in the replication of a wide range of viruses. The protocols and information provided in these application notes offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of virus-host interactions and the development of novel antiviral strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veterinarypaper.com [veterinarypaper.com]
- 4. 2-deoxy-D-glucose as a potential drug against fusogenic viruses including HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-deoxy-D-glucose inhibition of herpes simplex virus type-1 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Failure of 2-deoxy-D-glucose in the treatment of experimental cutaneous and genital infections due to herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 2-deoxy-D-glucose on herpesvirus-induced inhibition of cellular DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 2-deoxy-D-glucose on cytomegalovirus-induced DNA synthesis in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of glycoprotein biosynthesis of influenza virus by D-glucosamine and 2-deoxy-D-glucose [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Glycolytic inhibitor 2-deoxy-d-glucose attenuates SARS-CoV-2 multiplication in host cells and weakens the infective potential of progeny virions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Deoxy-D-galactose Fucosylation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is frequently associated with various diseases, notably cancer, making the enzymes involved in this process attractive targets for therapeutic intervention. 2-Deoxy-D-galactose (2-dGal) is a galactose analog that has been shown to inhibit fucosylation, emerging as a valuable tool for studying the functional roles of fucosylated glycans and for the development of novel therapeutics.[2][3][4][5][6][7]
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory effect of this compound on protein fucosylation. The protocol outlines methods for cell culture, inhibitor treatment, and downstream analysis of fucosylation levels using lectin-based assays.
Data Presentation
The inhibitory effect of compounds on fucosylation is typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound in fucosylation inhibition assays are not widely reported in the literature, one study noted that a high concentration of 4mM of 2-dGal only resulted in a slight impairment of N-glycosylation, suggesting a relatively low potency.[8] For comparative purposes, the following table includes reported IC50 values for other known fucosylation inhibitors.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound (2-dGal) | Not Reported | Not Reported | > 4 mM (slight impairment) | [8] |
| 2-deoxy-2-fluoro-L-fucose | CHO K1 | Lectin-based cell assay | 2.1 µM | [9] |
| Carbafucose | CHO K1 | Lectin-based cell assay | 0.2 µM | [9] |
| Fucotrim I | THP-1 | Lectin-based flow cytometry | 1.8 µM | |
| Fucotrim II | THP-1 | Lectin-based flow cytometry | 0.8 µM |
Experimental Protocols
This section details the key experimental protocols for assessing the inhibition of fucosylation by this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express fucosylated proteins. Examples include various cancer cell lines (e.g., HepG2, 4T1) or other mammalian cell lines like CHO or HEK293.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for ELISA, 6-well plates for Western blotting, or chamber slides for cytochemistry) at a density that allows for logarithmic growth during the experiment.
-
2-dGal Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A concentration range of 100 µM to 5 mM is a reasonable starting point for dose-response experiments.[10][11]
-
Treatment: The following day, replace the culture medium with the medium containing various concentrations of 2-dGal. Include a vehicle control (medium with the solvent used for the 2-dGal stock solution).
-
Incubation: Incubate the cells for a period sufficient to allow for protein turnover and the incorporation of the inhibitor's effects. A typical incubation time is 48 to 72 hours.[12]
-
Cell Viability Assay (Optional but Recommended): To ensure that the observed reduction in fucosylation is not due to cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or ATP-based assays) in parallel.[13][14][15][16][17]
Protocol 2: Lectin-Based ELISA for Fucosylation Detection
This protocol provides a high-throughput method to quantify changes in total cellular fucosylation.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with the cell lysates (e.g., 50-100 µg/mL of total protein in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with a carbohydrate-free blocking solution (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Lectin Incubation: Incubate the wells with a biotinylated fucose-specific lectin, such as Aleuria aurantia (B1595364) lectin (AAL) or Lotus tetragonolobus lectin (LTL), diluted in the blocking buffer (e.g., 1-5 µg/mL) for 1-2 hours at room temperature. AAL has a broad specificity for fucose linkages.[18]
-
Detection: Wash the plate with PBST and incubate with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add an HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the protein concentration of the lysates. The percentage of fucosylation inhibition can be calculated relative to the vehicle-treated control.
Protocol 3: Lectin Western Blotting for Fucosylation Detection
This method allows for the visualization of fucosylation on specific proteins.
-
Sample Preparation: Prepare cell lysates as described in Protocol 2 and normalize the protein concentrations.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a carbohydrate-free blocking solution for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., AAL) overnight at 4°C.
-
Detection: Wash the membrane with PBST and incubate with streptavidin-HRP for 1 hour at room temperature.
-
Visualization: After a final wash, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Protocol 4: Lectin Cytochemistry for Fucosylation Visualization
This protocol allows for the in-situ visualization of cellular fucosylation.[1][19][20]
-
Cell Preparation: Grow and treat cells on chamber slides as described in Protocol 1.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a carbohydrate-free blocking solution for 1 hour.
-
Lectin Incubation: Incubate with a fluorescently labeled fucose-specific lectin (e.g., FITC-AAL) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the slides with an anti-fade mounting medium and visualize the fluorescence using a fluorescence microscope. The intensity of the fluorescent signal will be proportional to the level of fucosylation.
Visualizations
Caption: Experimental workflow for the this compound fucosylation inhibition assay.
Caption: Impact of fucosylation inhibition on key signaling pathways.
References
- 1. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Aberrant α(1,2)-Fucosylation at Ocular Surface Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-D-gal Targets Terminal Fucosylation to Inhibit T-cell Response in a Mouse Skin Transplant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 18. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Lectin Histochemistry to Detect Altered Glycosylation in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of 2-Deoxy-D-galactose in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose (do-gal) is a hexose (B10828440) analog that serves as a valuable tool in biomedical research for studying specific metabolic and cellular processes in vivo. Unlike its close relative, 2-Deoxy-D-glucose (2-DG), which primarily inhibits glycolysis, this compound acts through different mechanisms. Its primary mode of action is the inhibition of glycoprotein (B1211001) fucosylation.[1][2] By competing with galactose for incorporation into carbohydrate chains, it prevents the subsequent attachment of fucose residues, thereby disrupting the normal synthesis and function of fucosylated glycoproteins.[2] This property makes it a specific tool for investigating the roles of these glycoproteins in various biological phenomena.
Additionally, this compound can be metabolized and incorporated into the oligosaccharide chains of gangliosides in place of galactose, particularly in the liver.[3] This allows researchers to study the dynamics of ganglioside synthesis and turnover. The primary applications in rodent models have focused on neuroscience, particularly memory consolidation, and in studies of glycobiology and liver metabolism.
Data Presentation: Summary of In Vivo Administration and Effects
The following tables summarize quantitative data from key studies involving the in vivo administration of this compound in rats.
Table 1: Dosing and Administration for Memory Impairment Studies in Rats
| Parameter | Details | Species/Strain | Purpose | Citation |
| Administration Route | Intracerebroventricular (ICV) | Wistar Rats | To assess amnesic effects on a passive avoidance response | [1] |
| Dosage Range Tested | 2, 4, and 8 µmol | Wistar Rats | Dose-response evaluation | [1] |
| Effective Amnesic Dose | 4 µmol | Wistar Rats | Disruption of passive avoidance response | [1] |
| Administration Timing | - Immediately post-acquisition- 30 min before acquisition- 30 min before retrieval | Wistar Rats | To determine the phase of memory processing affected | [1] |
| Observed Outcome | - Post-acquisition and pre-retrieval administration impaired memory.- Pre-acquisition administration had no effect. | Wistar Rats | Indicates involvement in memory consolidation and recall processes | [1] |
Table 2: Effects on Ganglioside Synthesis in Rat Liver
| Parameter | Details | Species/Strain | Purpose | Citation |
| Administration Route | Intraperitoneal (IP) | Rats | To study incorporation into liver gangliosides | [3] |
| Primary Metabolites | Incorporated into GM3 and GD3 gangliosides | Rats | Analysis of metabolic fate | [3] |
| Incorporation Rate | 25-55% of galactose residues in GM3 and GD3 were substituted by this compound. | Rats | Quantitative analysis of ganglioside modification | [3] |
| Observed Outcome | The hexose analogue is metabolized and integrated into the oligosaccharide moieties of liver gangliosides. | Rats | Demonstrates in vivo pathway engagement | [3] |
Experimental Protocols
Protocol 1: Induction of Memory Impairment via Intracerebroventricular (ICV) Administration
This protocol describes the method for assessing the amnesic effects of this compound on a passive avoidance task in rats, based on the findings that it disrupts memory consolidation and recall.[1]
Objective: To investigate the role of glycoprotein fucosylation in memory processing by administering this compound.
Materials:
-
This compound (do-gal)
-
Sterile saline solution
-
Adult male Wistar rats
-
Stereotaxic apparatus for ICV cannulation
-
Hamilton syringe
-
Passive avoidance apparatus (light-dark box)
-
Anesthetic agents
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize adult male Wistar rats according to approved institutional protocols.
-
Using a stereotaxic frame, surgically implant a permanent guide cannula aimed at the lateral cerebral ventricle.
-
Allow animals to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to achieve the desired molar concentrations (e.g., for a 4 µmol dose). The final injection volume should be small (typically 1-2 µL per side) to avoid excessive pressure.
-
-
Passive Avoidance Task (Acquisition Trial):
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild, brief foot shock.
-
Remove the rat from the apparatus immediately after the shock.
-
-
This compound Administration:
-
Retention Test:
-
24 hours after the acquisition trial, place the rat back into the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates successful memory retention.
-
An animal that enters the dark compartment quickly is considered to have an impaired memory of the aversive event.
-
-
Data Analysis:
-
Compare the step-through latencies between the do-gal treated groups and the saline-treated control group using appropriate statistical methods (e.g., Mann-Whitney U test). A significantly shorter latency in the do-gal group indicates an amnesic effect.
-
Protocol 2: In Vivo Labeling of Liver Gangliosides via Intraperitoneal (IP) Administration
This protocol outlines the procedure for studying the metabolic fate of this compound and its incorporation into liver gangliosides.[3]
Objective: To demonstrate and quantify the in vivo incorporation of this compound into the oligosaccharide chains of liver gangliosides.
Materials:
-
This compound
-
Sterile saline solution for injection
-
Adult rats (e.g., Inbred BUF strain)[3]
-
Anesthetic agents and surgical tools for tissue harvesting
-
Equipment for lipid extraction (e.g., Folch method)
-
Equipment for ganglioside analysis (e.g., Gas-Liquid Chromatography/Mass Spectrometry - GLC/MS)
Procedure:
-
Animal Preparation and Administration:
-
Use adult rats housed under standard laboratory conditions.
-
Prepare a solution of this compound in sterile saline.
-
Administer the solution via intraperitoneal (IP) injection. The exact dose and time course can be optimized, but the goal is to provide sufficient substrate for metabolic incorporation.
-
-
Tissue Harvesting:
-
At a predetermined time point after injection (e.g., several hours to allow for metabolism and incorporation), euthanize the animals according to approved institutional protocols.
-
Immediately perfuse the liver with cold saline to remove blood and excise the tissue.
-
Snap-freeze the liver tissue in liquid nitrogen and store it at -80°C until analysis.
-
-
Ganglioside Extraction and Purification:
-
Homogenize the liver tissue.
-
Perform a total lipid extraction using a chloroform/methanol mixture (Folch extraction).
-
Isolate the crude ganglioside fraction through partitioning.
-
Purify the gangliosides using chromatographic techniques (e.g., silica (B1680970) gel chromatography).
-
-
Analysis of this compound Incorporation:
-
Hydrolyze the purified gangliosides to release the individual monosaccharides.
-
Derivatize the monosaccharides for analysis.
-
Use Gas-Liquid Chromatography/Mass Spectrometry (GLC/MS) to identify and quantify the presence of this compound in comparison to native galactose within the ganglioside fractions (e.g., GM3, GD3).[3]
-
-
Data Analysis:
-
Calculate the percentage of galactose residues that have been substituted by this compound in the major ganglioside species.[3] This provides a quantitative measure of its in vivo incorporation.
-
Visualizations
Experimental Workflows and Signaling Pathways
References
Application Notes: Flow Cytometry Analysis of Cellular Responses to 2-Deoxy-D-galactose
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for PET Imaging with Radiolabeled 2-Deoxy-D-galactose ([18F]FDGal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) with the radiolabeled galactose analog, 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), is an emerging molecular imaging technique with significant potential for the assessment of regional hepatic metabolic function and the detection of certain cancers, particularly hepatocellular carcinoma (HCC). Unlike the more commonly used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which measures glucose metabolism, [¹⁸F]FDGal is a substrate for the Leloir pathway of galactose metabolism, which is predominantly active in hepatocytes. This specificity offers distinct advantages in liver imaging, as it allows for the direct measurement of hepatocyte function and can differentiate tumors of hepatic origin.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis for PET imaging with [¹⁸F]FDGal.
Principle of [18F]FDGal PET Imaging
[¹⁸F]FDGal is transported into hepatocytes via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by the enzyme galactokinase (GALK) to [¹⁸F]FDGal-1-phosphate. This phosphorylated form is trapped within the hepatocyte and does not proceed further down the metabolic pathway, leading to its accumulation. The extent of [¹⁸F]FDGal accumulation is proportional to the metabolic activity of the hepatocytes, providing a quantitative measure of regional liver function. In the context of HCC, the expression and activity of GALK can be altered, leading to differential uptake of [¹⁸F]FDGal in tumor tissue compared to the surrounding healthy liver parenchyma. This differential uptake forms the basis for tumor detection and characterization.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies involving [¹⁸F]FDGal PET imaging.
Table 1: Quantitative Analysis of Hepatic Metabolic Function with [¹⁸F]FDGal PET
| Parameter | Healthy Subjects | Patients with Liver Cirrhosis | Reference |
| Hepatic Systemic Clearance (Kmet) (mL/min/mL) | 0.274 ± 0.001 | 0.157 ± 0.056 | [1] |
| Standardized Uptake Value (SUVmean) at 60 min | ~8-12 | Variable, generally lower than healthy subjects | [2] |
| Tumor-to-Background Ratio (TBR) in HCC | N/A | Variable (can be >1 or <1) | [2] |
Table 2: Comparison of [¹⁸F]FDGal PET/CT and [¹⁸F]FDG PET/CT for HCC Detection
| Parameter | [¹⁸F]FDGal PET/CT | [¹⁸F]FDG PET/CT | Reference |
| Sensitivity for intrahepatic HCC | ~70-80% | ~50-60% | [2][3] |
| Specificity for intrahepatic HCC | High | Moderate (inflammation can cause false positives) | [3] |
| Detection of extrahepatic metastases | Can detect metastases | Can detect metastases | [2] |
Experimental Protocols
Radiosynthesis of [¹⁸F]FDGal
The radiosynthesis of [¹⁸F]FDGal is typically performed using an automated synthesis module and is analogous to the well-established synthesis of [¹⁸F]FDG. The process involves a nucleophilic substitution reaction.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron via the ¹⁸O(p,n)¹⁸F reaction in [¹⁸O]H₂O.
-
Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-galactopyranose (galactose triflate).
-
Kryptofix 2.2.2 (K222).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (B52724) (anhydrous).
-
Hydrochloric acid (HCl) for hydrolysis.
-
Sterile water for injection.
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, Alumina N, C18).
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered. The trapped [¹⁸F]F⁻ is then eluted with a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride/[K/K222]⁺ complex is dried by azeotropic distillation with anhydrous acetonitrile to remove residual water. This step is critical for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The dried [¹⁸F]fluoride/[K/K222]⁺ complex is reacted with the galactose triflate precursor in anhydrous acetonitrile at an elevated temperature (e.g., 80-120°C). The [¹⁸F]fluoride displaces the triflate leaving group to form the acetylated intermediate, 2-deoxy-2-[¹⁸F]fluoro-1,3,4,6-tetra-O-acetyl-D-galactopyranose.
-
Hydrolysis: The protecting acetyl groups are removed by hydrolysis using either acidic (e.g., HCl) or basic (e.g., NaOH followed by neutralization) conditions.
-
Purification: The final product, [¹⁸F]FDGal, is purified using a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. Typically, a sequence of Alumina N and C18 cartridges is used.
-
Formulation: The purified [¹⁸F]FDGal is formulated in sterile saline for injection and passed through a sterile 0.22 µm filter.
Quality Control:
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC to be >95%.
-
Radionuclidic Purity: Confirmed by measuring the half-life of the final product (approx. 109.8 minutes).
-
Chemical Purity: Assessed by HPLC to ensure the absence of chemical impurities, including the precursor and Kryptofix.
-
pH: Should be within the range of 4.5-7.5.
-
Bacterial Endotoxin Test: Performed to ensure the product is pyrogen-free.
-
Sterility: Tested to confirm the absence of microbial contamination.
Preclinical PET Imaging Protocol ([¹⁸F]FDGal in Mice)
Animal Preparation:
-
Fast mice for 4-6 hours prior to tracer injection to reduce background signal and stabilize blood glucose levels. Water should be available ad libitum.
-
Maintain the animals at a constant temperature (e.g., using a heating pad) during fasting and uptake to minimize activation of brown adipose tissue.
-
Anesthetize the mice (e.g., with isoflurane) for tracer injection and imaging.
Tracer Injection:
-
Administer approximately 5-10 MBq of [¹⁸F]FDGal intravenously via the tail vein.
Uptake Period:
-
Allow for an uptake period of 60 minutes. The animal should remain anesthetized and warm during this time.
PET/CT Imaging:
-
Position the animal in the center of the PET/CT scanner's field of view.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire PET data for 10-20 minutes.
Image Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and random coincidences.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the liver, tumors (if applicable), and other organs of interest to determine the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Clinical PET/CT Protocol ([¹⁸F]FDGal for Liver Imaging)
Patient Preparation:
-
Patients should fast for at least 6 hours prior to the scan.
-
Blood glucose levels should be checked before tracer injection.
-
Patients should be well-hydrated.
Tracer Injection:
-
Administer approximately 185-370 MBq (5-10 mCi) of [¹⁸F]FDGal intravenously.
Uptake Period:
-
A 60-minute uptake period is standard. Patients should rest comfortably during this time to avoid muscular uptake of the tracer.
PET/CT Imaging:
-
The patient is positioned on the scanner bed.
-
A low-dose CT scan is performed from the mid-thigh to the vertex for attenuation correction and anatomical localization.
-
A whole-body PET scan is acquired over the same axial range. Dynamic imaging over the liver for the first 20-30 minutes post-injection can also be performed for quantitative analysis of hepatic function.
Image Analysis:
-
PET images are reconstructed and co-registered with the CT images.
-
Tracer uptake in the liver, suspected lesions, and other tissues is assessed visually and semi-quantitatively using SUV measurements. For dynamic studies, kinetic modeling can be applied to calculate the hepatic systemic clearance (Kmet) of [¹⁸F]FDGal.
Mandatory Visualization
Caption: Galactose metabolism pathway and the trapping of [¹⁸F]FDGal.
Caption: Workflow for the automated radiosynthesis of [¹⁸F]FDGal.
Caption: General experimental workflow for [¹⁸F]FDGal PET/CT imaging.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Optimal 2-[18F]fluoro-2-deoxy-d-galactose PET/CT protocol for detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of 18F-FDG PET/CT imaging for human hepatocellular carcinoma: a narrative review - Yao - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
Application Notes and Protocols for Mass Spectrometry-Based Identification of 2-Deoxy-D-galactose Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-galactose (2-dGal) is a galactose analog that can enter cellular metabolic pathways, leading to the formation of metabolites that can have significant biological effects. Understanding the metabolic fate of 2-dGal is crucial for researchers in various fields, including drug development, as its metabolites can interfere with normal galactose metabolism and impact cellular processes. Mass spectrometry (MS) coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC) offers powerful tools for the identification and quantification of 2-dGal and its metabolites. These application notes provide an overview of the methodologies and protocols for the analysis of 2-dGal metabolites using LC-MS/MS and GC-MS.
Metabolic Pathway of this compound
This compound is known to be a substrate for enzymes in the Leloir pathway of galactose metabolism. The initial and rate-limiting step is the phosphorylation of 2-dGal by galactokinase (GALK) to form this compound-1-phosphate (2-dGal-1-P)[1][2]. This is followed by the action of galactose-1-phosphate uridylyltransferase (GALT), which converts 2-dGal-1-P to UDP-2-deoxy-D-galactose[3][4]. Subsequently, UDP-galactose-4-epimerase (GALE) can potentially interconvert UDP-2-deoxy-D-galactose and UDP-2-deoxy-D-glucose[5][6][7].
Experimental Workflow for Metabolite Identification
A typical workflow for the identification of 2-dGal metabolites involves several key steps, from sample preparation to data analysis.
Application Note 1: LC-MS/MS for Polar Metabolite Analysis
Objective: To identify and quantify this compound and its phosphorylated and nucleotide-sugar metabolites in biological samples.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Table 1: Representative LC-MS/MS Parameters for 2-dGal Metabolite Analysis
| Parameter | Setting |
| LC Column | Reversed-phase C18 column (for polar analytes) or HILIC column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of polar compounds (e.g., 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 5% B) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is often preferred for phosphorylated sugars |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for untargeted analysis |
Table 2: Predicted m/z Values and Potential MRM Transitions for 2-dGal Metabolites (Negative Ion Mode)
| Metabolite | Chemical Formula | Precursor Ion [M-H]⁻ (m/z) | Product Ion(s) (m/z) |
| This compound | C₆H₁₂O₅ | 163.06 | 71, 89, 113 |
| This compound-1-phosphate | C₆H₁₃O₈P | 243.03 | 79 (PO₃⁻), 97 (H₂PO₄⁻), 153 ([M-H-PO₃]⁻) |
| UDP-2-deoxy-D-galactose | C₁₅H₂₃N₂O₁₅P₂ | 549.06 | 323 (UDP), 403 ([UDP-H₂O]⁻) |
Note: Actual m/z values and fragmentation patterns should be confirmed with authentic standards.
Protocol 1: Polar Metabolite Extraction from Cells
-
Cell Culture: Culture cells to the desired confluency and expose them to this compound.
-
Quenching Metabolism: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish to quench enzymatic activity.
-
Cell Lysis and Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Application Note 2: GC-MS for Volatile Metabolite Analysis
Objective: To identify and quantify this compound and its metabolites after derivatization. This method is particularly useful for separating and identifying isomers.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (e.g., single quadrupole or TOF)
Table 3: Representative GC-MS Parameters for Derivatized 2-dGal Metabolite Analysis
| Parameter | Setting |
| GC Column | DB-5ms or equivalent non-polar column |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 70°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-650 |
Table 4: Expected Derivatized Metabolites and Key Fragment Ions
| Metabolite | Derivative | Key Fragment Ions (m/z) |
| This compound | Methoxyamine-TMS | 73, 103, 147, 204, 217, 319 |
| This compound-1-phosphate | Methoxyamine-TMS | 73, 147, 217, 299, 387 |
Note: Fragmentation patterns can be complex and should be compared to spectral libraries or authentic standards.
Protocol 2: Derivatization for GC-MS Analysis
-
Sample Preparation: Use the dried polar metabolite extract from Protocol 1.
-
Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects carbonyl groups.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for easy comparison of metabolite levels across different experimental conditions. The identification of metabolites should be based on a combination of accurate mass, retention time matching with standards (if available), and fragmentation pattern analysis. For untargeted metabolomics, public databases such as METLIN and the Human Metabolome Database (HMDB) can be used for putative identifications.
Conclusion
The mass spectrometry techniques and protocols outlined in these application notes provide a robust framework for the identification and quantification of this compound metabolites. The choice between LC-MS/MS and GC-MS will depend on the specific research question, the nature of the metabolites of interest, and the available instrumentation. Proper sample preparation and data analysis are critical for obtaining reliable and meaningful results in the study of 2-dGal metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Transport and phosphorylation of 2-deoxy-D-galactase in renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactose - Wikipedia [en.wikipedia.org]
- 4. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 5. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
Creating Fucosylation-Deficient Cell Lines Using 2-Deoxy-D-galactose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the addition of fucose to glycans, is a critical post-translational modification influencing a myriad of cellular processes, including cell adhesion, signaling, and immune responses. The ability to generate fucosylation-deficient cell lines is invaluable for research and therapeutic development, particularly in the production of monoclonal antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). This document provides detailed application notes and protocols for creating fucosylation-deficient cell lines using the metabolic inhibitor 2-Deoxy-D-galactose (2-DG). We will delve into the mechanism of action, provide comprehensive experimental protocols, present quantitative data on its effects, and outline methods for verifying the fucosylation status of treated cells.
Introduction
Glycosylation is a fundamental process that significantly diversifies the functionality of proteins. Fucosylation, a specific type of glycosylation, is mediated by fucosyltransferases that add fucose residues to N-glycans, O-glycans, and glycolipids. The absence of core fucosylation on the N-glycans of the Fc region of IgG1 antibodies has been shown to dramatically increase their binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to a significant enhancement of ADCC. This has made the production of afucosylated antibodies a key strategy in the development of next-generation cancer therapies.
This compound (2-DG) is a galactose analog that acts as a metabolic inhibitor of fucosylation. By interfering with the de novo synthesis of guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, the universal donor substrate for fucosyltransferases, 2-DG provides a straightforward and effective method for generating fucosylation-deficient cell lines without the need for genetic modification.
Mechanism of Action
This compound exerts its inhibitory effect on fucosylation by disrupting the de novo GDP-fucose biosynthesis pathway. This pathway converts GDP-mannose to GDP-fucose in two key enzymatic steps.
-
GDP-mannose 4,6-dehydratase (GMDS) : This enzyme catalyzes the conversion of GDP-mannose to the intermediate GDP-4-keto-6-deoxymannose.
-
GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3) : This bifunctional enzyme then converts the intermediate to the final product, GDP-L-fucose.
2-DG is metabolized within the cell to UDP-2-deoxy-D-galactose. This metabolite is thought to interfere with the function of the enzymes in the GDP-fucose synthesis pathway, although the precise inhibitory mechanism is not fully elucidated. The likely point of inhibition is the disruption of the normal flux of nucleotide sugars, ultimately leading to a depletion of the cellular pool of GDP-fucose available for fucosyltransferases.
Application Notes and Protocols for Studying T-cell Activation and Proliferation using 2-Deoxy-D-galactose and its Analogue 2-Deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the deoxy sugars 2-Deoxy-D-galactose (2-dGal) and its more extensively studied analogue, 2-Deoxy-D-glucose (2-DG), as tools to investigate the metabolic and glycosylation pathways governing T-cell activation, proliferation, and differentiation.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiating a complex cascade of metabolic and biosynthetic reprogramming. Upon activation, T-cells shift from a quiescent metabolic state, primarily reliant on oxidative phosphorylation, to a highly active state characterized by aerobic glycolysis. This metabolic switch is essential to meet the bioenergetic and biosynthetic demands of proliferation and effector function. Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is also critically altered during T-cell activation, affecting protein folding, stability, and cell-surface receptor function.
Deoxy sugars, by interfering with these fundamental processes, serve as powerful chemical probes to dissect their roles in T-cell biology. While 2-Deoxy-D-glucose (2-DG) is widely recognized for its dual inhibition of glycolysis and N-linked glycosylation, recent studies have highlighted this compound (2-dGal) as a specific inhibitor of terminal fucosylation, a key glycosylation event in T-cells. Understanding the distinct and overlapping effects of these molecules can provide valuable insights into immunometabolism and inform the development of novel immunomodulatory therapies.
Part 1: this compound (2-dGal)
Application Notes
Mechanism of Action: this compound (2-dGal) acts as an inhibitor of terminal fucosylation. Fucosylation is the attachment of fucose sugar moieties to N-glycans, O-glycans, and lipids, a process catalyzed by fucosyltransferases. In T-cells, fucosylation of cell surface glycoproteins is critical for proper immune function, including T-cell receptor (TCR) signaling and cell adhesion. Upon T-cell activation, the expression of fucosyltransferase 1 (FUT1) is upregulated, leading to an increase in α(1,2)-fucosylation on the cell surface. 2-dGal interferes with this process, leading to the synthesis of glycoproteins with incomplete or absent terminal fucosylation, thereby impairing their function.[1]
Effects on T-cell Activation and Proliferation: By inhibiting terminal fucosylation, 2-dGal effectively suppresses T-cell mediated immune responses.[1] In vitro studies have demonstrated that 2-dGal treatment leads to:
-
Suppression of T-cell activation and proliferation upon stimulation.[1]
-
Decreased production of inflammatory cytokines .[1]
-
Cell cycle arrest , halting the clonal expansion of activated T-cells.[1]
-
Prevention of TCR signaling cascade activation .[1]
In vivo, the application of 2-dGal in a mouse skin transplant model resulted in limited T-cell proliferation and prolonged allograft survival, with effects comparable to the immunosuppressant Cyclosporin A.[1] These findings underscore the potential of targeting fucosylation as a therapeutic strategy to prevent allogeneic transplant rejection.[1]
Quantitative Data Summary: this compound (2-dGal)
| Parameter | Biological System | Key Findings | Reference |
| Mechanism | Murine T-cells (in vitro) | Inhibits terminal α(1,2)-fucosylation; suppresses upregulation of fucosyltransferase 1 (FUT1) upon activation. | [1] |
| T-cell Proliferation | Murine T-cells (in vitro) | Suppressed proliferation in a dose-dependent manner. | [1] |
| T-cell Activation | Murine T-cells (in vitro) | Suppressed activation and prevented the activation of TCR signaling cascades. | [1] |
| Cytokine Production | Murine T-cells (in vitro) | Decreased production of inflammatory cytokines. | [1] |
| In Vivo Efficacy | Mouse Skin Transplant Model | Limited T-cell proliferation and prolonged skin allograft survival, accompanied by lower inflammatory cytokines. | [1] |
Part 2: 2-Deoxy-D-glucose (2-DG)
Application Notes
Mechanism of Action: 2-Deoxy-D-glucose is a glucose analog with a hydrogen atom replacing the hydroxyl group at the 2-position. This modification allows it to be taken up by glucose transporters (GLUTs) and phosphorylated by hexokinase, the first enzyme in the glycolysis pathway. However, the resulting product, 2-DG-6-phosphate, cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and competitive inhibition of hexokinase.[2] This effectively blocks glycolytic flux.
Additionally, 2-DG interferes with N-linked glycosylation, a critical post-translational modification for a vast number of proteins, including T-cell receptors and cytokine receptors.[3][4] This occurs because 2-DG can be converted into fraudulent nucleotide sugars that disrupt the synthesis of the dolichol-linked oligosaccharide precursor required for glycosylation in the endoplasmic reticulum.
Effects on T-cell Activation, Proliferation, and Differentiation: The dual inhibitory functions of 2-DG have profound and context-dependent effects on T-cells:
-
Inhibition of Activation and Proliferation: By depriving T-cells of the necessary energy and biosynthetic precursors from glycolysis, 2-DG potently suppresses TCR-mediated activation and proliferation.[2][5] This is particularly effective on naive T-cells, which are highly dependent on glycolysis for their initial activation and expansion.[2][5]
-
Modulation of Cytokine Production: 2-DG treatment generally reduces the secretion of effector cytokines like IFN-γ and TNF-α.[2] However, the effect can be dose-dependent and vary based on the T-cell's activation state. For instance, low, physiologically achievable concentrations (0.15–0.6 mM) of 2-DG have been shown to increase IFN-γ secretion in pre-activated T-cells, while higher concentrations (>2.4 mM) are inhibitory.[3][6]
-
Promotion of Memory T-cell Differentiation: A key finding in the field is that limiting glycolysis with 2-DG can reprogram T-cell differentiation. Instead of developing into short-lived effector T-cells, activated CD8+ T-cells treated with 2-DG preferentially differentiate into long-lived memory T-cells.[7] This metabolic shift enhances their persistence and anti-tumor functionality, a finding with significant implications for adoptive T-cell therapies.[7]
-
Differential Effects on T-cell Subsets: The impact of 2-DG varies between T-cell subsets. Naive T-cells are highly sensitive, showing reduced proliferation and function.[2][5] In contrast, memory T-cells are less affected.[2][5] In regulatory T-cells (Tregs), 2-DG treatment at the onset of activation reduces proliferation and the expression of suppressive molecules like CTLA-4 and ICOS.[8][9][10]
Quantitative Data Summary: 2-Deoxy-D-glucose (2-DG)
| Parameter | T-cell Type | Concentration(s) | Key Findings | Reference(s) |
| Proliferation | Human Naive CD4+ T-cells | 1 mM | 30-fold expansion over 14 days (vs. 150-fold in control). | [2] |
| Proliferation | Human Memory CD4+ T-cells | 1 mM | 85-fold expansion over 14 days (vs. 110-fold in control). | [2] |
| Proliferation | Human Treg Subsets (tTreg) | 0.5 mM | Significantly reduced proliferation when added at the onset of activation. | [8][9] |
| Cytokine Secretion (IFN-γ) | Activated Human T-cells from PBMCs | 0.15–0.6 mM | Increased IFN-γ secretion when added to pre-activated cells. | [3][6] |
| Cytokine Secretion (IFN-γ) | Activated Human T-cells from PBMCs | >2.4 mM | Reduced IFN-γ secretion. | [3][6] |
| Cytokine Secretion (IL-2) | Activated Human T-cells from PBMCs | 0.15–4.8 mM | Monotonously declined with increasing 2-DG concentration. | [3][6] |
| Cytokine Secretion (TNF, IFN-γ) | Human CD4+ T-cells | 3 mM | Significantly reduced secretion after 2 days of activation. | [2] |
| Activation Marker (CD25) | Human CD4+ T-cells | 0.3–3 mM | Dose-dependent reduction in expression after 24h activation. | [2] |
| Activation Marker (PD-1) | Activated Jurkat T-cells | 0.6 mM, 4.8 mM | Reduced expression in a dose-dependent manner. | [6] |
| Cytolysis | Murine CTLs (Day 4) | 0.4 mM | 50% inhibition of cytolytic activity under aerobic conditions. | [7] |
| Cytolysis | Murine CTLs (Day 11-18) | 25 mM | Little to no inhibition of cytolytic activity under aerobic conditions. | [7] |
Experimental Protocols
Protocol 1: In Vitro T-cell Activation and Treatment with Deoxy Sugars
This protocol describes the general procedure for activating primary human T-cells and treating them with 2-dGal or 2-DG.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human IL-2
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (2-dGal) stock solution (e.g., 1 M in sterile water or PBS)
-
2-Deoxy-D-glucose (2-DG) stock solution (e.g., 1 M in sterile water or PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
T-cell Isolation: Isolate T-cells from PBMCs using a negative selection kit (recommended) to obtain a pure T-cell population.
-
Plate Coating (for plate-bound stimulation): a. Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS. b. Add 100 µL (for 96-well) or 500 µL (for 24-well) to the wells. c. Incubate for at least 2 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
Cell Seeding: a. Resuspend isolated T-cells in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. b. Add cells to the prepared wells.
-
Activation and Treatment: a. To the cell suspension, add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL. b. Add 2-dGal or 2-DG from a sterile stock solution to achieve the desired final concentrations. A dose-response experiment (e.g., 0.1 mM to 10 mM for 2-DG) is recommended for initial studies. Include a vehicle-only control (e.g., sterile water or PBS). c. Add IL-2 (e.g., 20 U/mL) to support T-cell proliferation, especially for cultures longer than 3 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24 hours for early activation markers, 72-96 hours for proliferation).
Protocol 2: Analysis of T-cell Proliferation using Dye Dilution
This protocol uses a cell-permeant fluorescent dye to track T-cell divisions via flow cytometry.
Materials:
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) dye
-
PBS
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Labeling (before activation): a. Resuspend 1-10 x 10^6 T-cells in 1 mL of pre-warmed PBS. b. Add CTV or CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing. c. Incubate for 10-20 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes. e. Wash the cells twice with complete medium to remove excess dye.
-
Activation and Culture: Proceed with the activation and treatment protocol as described in Protocol 1 .
-
Cell Harvesting and Staining: a. After 72-96 hours, harvest the cells from the wells. b. Wash once with FACS buffer. c. (Optional) Stain for surface markers (e.g., CD4, CD8) if you wish to analyze specific T-cell subsets.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells. c. Analyze the dye fluorescence histogram. Unproliferated cells will form a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity. d. Use the flow cytometry software's proliferation analysis platform to calculate the proliferation index, division index, and percentage of divided cells.
Protocol 3: Measurement of T-cell Activation Markers and Cytokines
This protocol details how to measure T-cell activation by analyzing cell surface markers and secreted cytokines.
Materials:
-
Fluorochrome-conjugated antibodies (e.g., anti-CD25-PE, anti-CD69-APC, anti-CD4-PerCP, anti-CD8-FITC)
-
FACS buffer
-
Flow cytometer
-
ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IFN-γ, IL-2, TNF-α)
Procedure:
A. Analysis of Activation Markers by Flow Cytometry:
-
Cell Culture: Set up the T-cell activation and treatment experiment as described in Protocol 1 . A 24-48 hour time point is often optimal for early activation markers like CD69 and CD25.
-
Harvest and Stain: a. Harvest cells and transfer to FACS tubes. b. Wash once with FACS buffer. c. Resuspend cells in 50-100 µL of FACS buffer containing the pre-titrated antibody cocktail. d. Incubate for 30 minutes on ice in the dark. e. Wash twice with FACS buffer to remove unbound antibodies. f. Resuspend in 200-300 µL of FACS buffer for analysis.
-
Data Acquisition: Acquire samples on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) or percentage of positive cells for CD69 and CD25 within the desired T-cell gates (e.g., CD4+ or CD8+).
B. Analysis of Secreted Cytokines:
-
Supernatant Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plate.
-
Harvest Supernatant: Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.
-
Cytokine Quantification: a. Use a commercial ELISA or CBA kit according to the manufacturer's instructions. b. Thaw supernatants on ice. c. Perform the assay using the collected supernatants. d. Calculate the concentration of each cytokine (e.g., in pg/mL) based on the standard curve.
Visualizations
Caption: Mechanism of 2-dGal action in T-cells.
Caption: Dual inhibitory mechanisms of 2-DG in T-cells.
Caption: Workflow for analyzing deoxy sugar effects.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Physiologically Achievable Concentration of 2-Deoxy-D-Glucose Stimulates IFN-γ Secretion in Activated T Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Achievable Concentration of 2-Deoxy-D-Glucose Stimulates IFN-γ Secretion in Activated T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of T cell-mediated cytolysis by 2-deoxy-D-glucose (2-DG): differential effect of 2-DG on effector cells isolated early or late after alloantigenic stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of 2-deoxy-D-glucose on in vitro expanded human regulatory T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of 2-deoxy-D-glucose on in vitro expanded human regulatory T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of 2-deoxy-D-glucose on in vitro expanded human regulatory T cell subsets | PLOS One [journals.plos.org]
Application Note: A Cell-Based Assay for High-Throughput Screening of Fucosylation Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of several diseases, particularly in cancer, where it contributes to tumor progression, metastasis, and chemotherapy resistance.[1][2][3] The enzymes responsible for fucosylation, fucosyltransferases (FUTs), are therefore attractive targets for therapeutic intervention.[3][4]
This application note provides a detailed protocol for a robust and scalable cell-based assay designed to screen for and characterize inhibitors of cellular fucosylation. The primary method described utilizes flow cytometry to quantify changes in cell-surface fucose levels via the binding of a fucose-specific lectin. This assay is suitable for high-throughput screening (HTS) of small molecule libraries to identify novel therapeutic candidates.
Assay Principle
The assay quantifies the overall level of fucosylation on the cell surface. Cells are cultured and treated with test compounds. If a compound inhibits any step in the fucosylation pathway (e.g., synthesis of the GDP-fucose donor substrate or the activity of fucosyltransferases), the amount of fucose on cell surface glycoproteins will decrease.[5] This reduction is detected by staining the cells with a fluorescently-labeled lectin that has a high affinity for fucose residues, such as Aleuria aurantia (B1595364) lectin (AAL) or Lens culinaris agglutinin (LCA).[2][6] The change in mean fluorescence intensity (MFI), as measured by flow cytometry, is inversely proportional to the inhibitory activity of the compound.
Fucosylation Biosynthetic Pathways
Cellular fucosylation relies on the availability of the nucleotide sugar donor, GDP-L-fucose. This is synthesized through two primary pathways: the de novo pathway and the salvage pathway. Inhibitors can target enzymes in either pathway.[5][7]
Experimental Workflow Overview
The screening process follows a logical progression from cell preparation to data analysis. The workflow is designed to be adaptable for 96-well or 384-well plate formats to accommodate high-throughput screening.[8][9]
Materials and Reagents
Cell Lines:
-
Human monocytic cell line (THP-1)[2]
Reagents:
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 1% FBS and 0.1% sodium azide)[12]
-
Fluorescently-labeled Lectin (e.g., FITC-AAL, Vector Laboratories, Cat. No. FL-1391)
-
Propidium Iodide (PI) or DAPI for viability staining
-
Known Fucosylation Inhibitor (Positive Control): 2-deoxy-2-fluoro-L-fucose (2FF)[2][5]
-
DMSO (Vehicle Control)
Equipment:
-
Humidified CO2 Incubator (37°C, 5% CO2)
-
Laminar Flow Hood
-
Flow Cytometer
-
96-well cell culture plates
-
Centrifuge
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
For the assay, harvest cells using Trypsin-EDTA (for adherent cells) or by gentle scraping.
-
Perform a cell count and assess viability.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell adherence.
Protocol 2: Compound Treatment
-
Prepare a dilution series of test compounds and the positive control (2FF) in culture medium. A typical starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 48 to 72 hours. This duration allows for the turnover of existing cell-surface fucosylated proteins.[2]
Protocol 3: Lectin Staining for Flow Cytometry
-
After incubation, aspirate the compound-containing medium and wash the cells twice with 200 µL of cold PBS.
-
Harvest the cells. For adherent cells, add 50 µL of Trypsin-EDTA and incubate for 3-5 minutes, then neutralize with 100 µL of complete medium. For suspension cells, gently resuspend.
-
Transfer the cell suspension to a 96-well V-bottom plate or microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells once with 200 µL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently-labeled lectin (e.g., FITC-AAL at 1-5 µg/mL).[12]
-
Incubate for 30 minutes at 4°C in the dark.[13]
-
Wash the cells twice with 200 µL of cold FACS buffer to remove unbound lectin.
-
Resuspend the final cell pellet in 200 µL of FACS buffer. Add a viability dye like Propidium Iodide (PI) just before analysis if desired.
Protocol 4: Data Acquisition and Analysis
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the live, single-cell population.
-
Record the Mean Fluorescence Intensity (MFI) for the fluorophore channel (e.g., FITC).
-
Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = 100 x (1 - [MFI_sample - MFI_positive_control] / [MFI_vehicle_control - MFI_positive_control])
-
Plot the % Inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data should be organized for clarity. Below are examples of how to present lectin specificity and screening results.
Table 1: Specificity of Common Fucose-Binding Lectins
| Lectin | Abbreviation | Primary Fucose Linkage Specificity | Cell Line Suitability |
|---|---|---|---|
| Aleuria aurantia Lectin | AAL | Broadly binds α1-2, α1-3, α1-4, and α1-6 fucose[8][9] | General purpose, broad detection |
| Lens culinaris Agglutinin | LCA | Prefers α1-6 (core) fucose[6][14] | CHO cells, antibody-producing lines |
| Ulex europaeus Agglutinin I | UEA-I | Specific for α1-2 fucose[6][14] | Cells expressing H-type antigens |
| Aspergillus oryzae Lectin | AOL | Binds core and branch fucose[2][14] | Broad, similar to AAL |
Table 2: Example Screening Results for Fucosylation Inhibitors in A549 Cells
| Compound | Target Pathway | IC50 (µM) | Max Inhibition (%) |
|---|---|---|---|
| 2FF (Control) | Salvage & De Novo (Feedback)[5] | 152 ± 10[8] | 95 |
| Compound A | Unknown | 15 ± 2.1 | 92 |
| Compound B | Unknown | > 100 | 25 |
| Compound C | Unknown | 45 ± 5.6 | 88 |
Validation and Secondary Assays
Positive hits from the primary screen should be validated using orthogonal methods to confirm their mechanism of action.
-
Lectin Blotting: A Western blot-style assay where cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with a biotinylated lectin followed by streptavidin-HRP.[15][16] This can confirm a decrease in fucosylation on specific protein bands.
-
Metabolite Analysis: Quantify the intracellular pool of GDP-fucose using LC-MS to determine if inhibitors affect the de novo or salvage pathways.[5]
References
- 1. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. licorbio.com [licorbio.com]
Troubleshooting & Optimization
Technical Support Center: 2-Deoxy-D-galactose Induced Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-D-galactose (2-DG) to induce cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound (a galactose analog) is a sugar molecule that can be taken up by cells. Its primary mechanism of cytotoxicity involves the inhibition of glycoprotein (B1211001) synthesis by blocking N-linked glycosylation and fucosylation.[1][2][3] This interference with proper protein glycosylation leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[4] This, in turn, activates the Unfolded Protein Response (UPR), a signaling pathway that can ultimately trigger programmed cell death (apoptosis) if the stress is prolonged or severe.[4][5] In some cellular systems, the toxicity of 2-deoxygalactose has been attributed to the intracellular accumulation of its metabolite, 2-deoxygalactose-1-phosphate.[6][7]
Q2: How does the mechanism of this compound differ from 2-Deoxy-D-glucose?
While both are sugar analogs, their primary cytotoxic mechanisms differ. 2-Deoxy-D-glucose is a well-known inhibitor of glycolysis, leading to ATP depletion and metabolic oxidative stress.[4] In contrast, this compound's main effect is the disruption of N-linked glycosylation, leading to ER stress and activation of the UPR.[1][2][4]
Q3: What are the expected morphological changes in primary cells treated with this compound?
Observed morphological changes can vary depending on the primary cell type and the concentration and duration of this compound exposure. Common observations may include cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies.
Q4: What is a typical effective concentration range for this compound in primary cells?
The effective concentration of this compound can vary significantly between different primary cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Readouts Between Replicates
High variability in assays like MTT, XTT, or LDH can obscure the true effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. Use a calibrated automated cell counter for accurate cell numbers. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and when adding reagents. Prepare a master mix of this compound for each concentration to minimize pipetting variability. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates, especially during reagent addition and development steps of viability assays. |
Issue 2: Lower-Than-Expected or No Cytotoxicity Observed
This can be a frustrating issue, suggesting the cells are resistant or the experimental conditions are not optimal.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response curve with a wider range of concentrations to determine the EC50 for your specific primary cells. |
| Short Exposure Time | The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Primary Cell Health and Passage Number | Primary cells can lose their characteristic responses at higher passage numbers. Use early passage primary cells for your experiments. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Compound Inactivation | Components in the serum or media could potentially interact with or degrade this compound. Prepare fresh stock solutions for each experiment. |
Issue 3: Artifacts in Viability Assays Due to Glycosylation Inhibition
Inhibition of glycosylation can sometimes interfere with the readouts of common cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Altered Metabolic Activity Affecting MTT/XTT Assays | The MTT assay and similar tetrazolium-based assays rely on cellular metabolic activity. Since glycosylation is an energy-intensive process, its inhibition might alter the metabolic state of the cell, independent of cell death, leading to an over- or underestimation of viability. |
| Changes in Cell Membrane Integrity Assays (LDH) | Inhibition of glycosylation can affect the expression and function of cell surface proteins, which might subtly alter membrane permeability even in the absence of overt cytotoxicity. |
| Use an Orthogonal Method | To confirm your results, use a viability assay that relies on a different principle. For example, if you are using an MTT assay (metabolic activity), confirm your findings with a Trypan Blue exclusion assay (membrane integrity) or a CytoTox-Glo™ Assay (measures a protease marker of cell viability). |
| Include Appropriate Controls | Always include untreated controls, vehicle controls (if a solvent is used to dissolve this compound), and a positive control for cytotoxicity (e.g., a known cytotoxic agent for your cell type). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Primary Rat Hepatocytes using MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on primary rat hepatocytes.
Materials:
-
Primary rat hepatocytes
-
Collagen-coated 96-well plates
-
Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Thaw and plate primary rat hepatocytes on collagen-coated 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of hepatocyte culture medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to prepare working solutions at 2x the final desired concentrations.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the 2x working solutions of this compound to the respective wells. For the control wells, add 100 µL of fresh culture medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Workflows
This compound Induced ER Stress and Unfolded Protein Response (UPR) Pathway
Caption: this compound induced UPR pathway.
Experimental Workflow for Troubleshooting 2-DG Cytotoxicity
Caption: Troubleshooting workflow for 2-DG experiments.
References
- 1. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - ER stress and UPR signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
optimizing 2-Deoxy-D-galactose concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-D-galactose (2-D-gal). Our goal is to help you optimize its concentration to achieve desired biological effects while minimizing off-target toxicities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a glucose analog that can be taken up by cells through glucose transporters. Its primary mechanisms of action include the inhibition of glycolysis and the disruption of fucosylation, a key process in glycoprotein (B1211001) synthesis.[1][2][3] By interfering with these fundamental cellular processes, 2-D-gal can impact cell growth, metabolism, and immune responses.
Q2: What are the known on-target and potential off-target effects of this compound?
A2:
-
On-target effects: The primary on-target effects of 2-D-gal are the inhibition of glycolysis and the blockade of terminal fucosylation of glycoproteins.[1][2][3] These effects are leveraged in various research applications, including cancer biology and immunology.
-
Off-target effects: A major off-target effect is cellular toxicity, which is thought to be mediated by the intracellular accumulation of this compound-1-phosphate.[4] This accumulation can lead to the depletion of intracellular phosphate (B84403) and ATP, causing broader metabolic stress. Additionally, as an inhibitor of glycosylation, 2-D-gal can have widespread effects on the function of numerous glycoproteins, potentially leading to unintended cellular responses.
Q3: How does this compound differ from its more commonly studied analog, 2-Deoxy-D-glucose (2-DG)?
A3: While both are glucose analogs that inhibit glycolysis, they have distinct properties. 2-DG is a more direct and potent inhibitor of hexokinase, the first enzyme in the glycolytic pathway.[5] this compound, on the other hand, is a recognized inhibitor of terminal fucosylation, a specific type of glycosylation.[2][3][6] This difference in their secondary mechanisms can lead to different off-target effect profiles and may require distinct optimization strategies.
Q4: What are typical starting concentrations for in vitro experiments with this compound?
A4: Due to the limited availability of comprehensive dose-response data specifically for this compound across a wide range of cell lines, it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system. Based on studies with its analog, 2-DG, a starting range of 1 mM to 10 mM can be considered for initial cytotoxicity and mechanistic studies.[7][8] However, for fucosylation inhibition, lower concentrations may be effective.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cell toxicity at expected effective concentrations. | 1. Cell line is particularly sensitive to glycolysis inhibition. 2. Accumulation of toxic this compound-1-phosphate. 3. Off-target effects on essential glycoprotein function. | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line. 2. Reduce the concentration of 2-D-gal and/or the duration of exposure. 3. Ensure the culture medium has adequate phosphate levels. 4. Co-treat with N-acetylcysteine (NAC) to mitigate oxidative stress, which can be a downstream effect of metabolic disruption.[8] |
| Lack of observable on-target effect (e.g., no change in fucosylation). | 1. Insufficient concentration of 2-D-gal. 2. Inadequate incubation time. 3. The specific fucosylation pathway in your cell line is not sensitive to 2-D-gal. | 1. Increase the concentration of 2-D-gal in a stepwise manner. 2. Extend the incubation time (e.g., 24, 48, 72 hours). 3. Use a positive control for fucosylation inhibition if available. 4. Verify the expression of relevant fucosyltransferases in your cell line. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Instability of 2-D-gal in solution. 3. Fluctuations in glucose concentration in the culture medium. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh stock solutions of 2-D-gal for each experiment and store them properly. 3. Use a consistent batch and formulation of cell culture medium. Consider using a medium with a defined glucose concentration for more controlled experiments. |
| Unexpected changes in cell morphology or phenotype. | 1. Disruption of cell surface glycoproteins affecting cell adhesion and signaling. 2. Induction of cellular stress pathways (e.g., ER stress) due to glycosylation inhibition. | 1. Monitor cell morphology closely using microscopy. 2. Assess markers of cellular stress, such as ER stress markers (e.g., GRP78/BiP). 3. Compare the observed morphological changes with those induced by known glycosylation inhibitors. |
Quantitative Data Summary
Due to the limited availability of comprehensive IC50 values for this compound, the following table provides reference IC50 values for its analog, 2-Deoxy-D-glucose (2-DG), in various cancer cell lines. It is crucial to note that these values are for 2-DG and should only be used as a starting point for designing your own dose-response experiments for this compound.
| Cell Line | Cancer Type | 2-DG IC50 (48h) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 mM | [7] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 mM | [7] |
| SK-N-SH | Neuroblastoma | Significant cytotoxicity at 5.5 mM | [9] |
| HeLa | Cervical Cancer | Cell survival decreased by 20-90% at 4-10 mM | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of 2-D-gal on cell viability.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Sterile PBS or DMSO for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate for 24 hours to allow for attachment and recovery.
-
-
Preparation of 2-D-gal dilutions:
-
Prepare a stock solution of 2-D-gal (e.g., 1 M in sterile PBS or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 mM). Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest 2-D-gal concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared 2-D-gal dilutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 2-D-gal concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Inhibition of Terminal Fucosylation
This protocol provides a general method to assess the effect of 2-D-gal on the terminal fucosylation of cell surface glycoproteins using a lectin-based flow cytometry assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
FITC-conjugated Ulex Europaeus Agglutinin I (UEA I) lectin (binds to α-1,2-fucosylated glycans)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a range of 2-D-gal concentrations (e.g., 0.1, 0.5, 1, 5 mM) for 24-48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add FITC-conjugated UEA I lectin at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the treated cells to the untreated control to determine the extent of fucosylation inhibition.
-
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Aberrant α(1,2)-Fucosylation at Ocular Surface Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 2-Deoxy-D-galactose Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deoxy-D-galactose (2-DG) and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (2-DG) as an anti-cancer agent?
A1: this compound is a glucose analog that competitively inhibits glycolysis, a key metabolic pathway for energy production in many cancer cells.[1][2][3] It is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][4] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized, leading to its accumulation. This accumulation inhibits hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking glycolysis, depleting intracellular ATP, and inducing cellular stress that can lead to apoptosis.[1][5]
Q2: What are the known mechanisms by which cancer cells develop resistance to 2-DG?
A2: Cancer cells can develop resistance to 2-DG through several mechanisms:
-
Mutations in Hexokinase 2 (HK2): Spontaneous loss-of-function mutations in the HXK2 gene can reduce the enzyme's ability to phosphorylate 2-DG, preventing the accumulation of toxic 2-DG-6P.[4][6][7]
-
Metabolic Reprogramming: Resistant cells can shift their metabolic pathways to bypass the glycolytic block. This includes upregulating the Pentose Phosphate Pathway (PPP) to generate necessary metabolites and increasing reliance on oxidative phosphorylation (OXPHOS) for ATP production.[8][9][10][11]
-
Upregulation of Alternative Fuel Sources: Cancer cells can adapt to use alternative energy sources like glutamine to fuel the TCA cycle and maintain energy production.[8][12]
-
Activation of Pro-Survival Signaling Pathways: Pathways such as the PI3K/Akt/mTOR and p38 MAPK signaling cascades can be activated to promote cell survival and overcome the stress induced by 2-DG.[13]
-
Induction of Autophagy: Autophagy can be initiated as a survival mechanism in response to the cellular starvation induced by 2-DG, allowing cells to recycle intracellular components for energy.[14]
Q3: What are some strategies to overcome 2-DG resistance?
A3: Several strategies can be employed to overcome 2-DG resistance, primarily focusing on combination therapies:
-
Synergistic Drug Combinations: Combining 2-DG with conventional chemotherapeutic agents like cisplatin (B142131) or doxorubicin (B1662922) has been shown to have synergistic effects in various cancer cell lines.[15][16][17]
-
Targeting Alternative Metabolic Pathways: For cells that have upregulated OXPHOS, combining 2-DG with mitochondrial inhibitors can be effective.[18]
-
Inhibition of Pro-Survival Signaling Pathways: Using inhibitors of pathways like PI3K/Akt/mTOR or p38 MAPK can re-sensitize resistant cells to 2-DG.[13]
-
Inhibition of Autophagy: Combining 2-DG with autophagy inhibitors can prevent this survival mechanism and enhance cell death.[14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity with 2-DG treatment.
-
Question: My MTT assay results show variable or minimal cell death even at high concentrations of 2-DG. What could be the issue?
-
Answer: This can be due to several factors related to both the assay and the cell line's metabolic state.
-
Troubleshooting Steps:
-
Confirm Cell Line Glycolytic Dependence: Not all cancer cell lines are highly dependent on glycolysis. Use a seahorse analyzer or measure lactate (B86563) production to confirm the glycolytic phenotype of your cell line.
-
MTT Assay Interference: 2-DG, as a glycolysis inhibitor, can directly affect the metabolic activity of the cells, which is what the MTT assay measures.[7][10][13][19] This can lead to an underestimation of cell viability if the cells are metabolically quiescent but not yet dead.
-
Recommendation: Use a complementary viability assay that is not based on metabolic activity, such as the Trypan Blue exclusion assay or a fluorescence-based live/dead stain (e.g., Calcein AM/Ethidium Homodimer-1). For apoptosis, use Annexin V/PI staining.[13]
-
-
Check for Resistance: Your cell line may have intrinsic or acquired resistance to 2-DG. Consider performing western blots for key resistance markers like p-Akt or analyzing the expression of hexokinase 2.
-
Culture Media Glucose Concentration: High glucose levels in the culture medium can outcompete 2-DG for uptake and reduce its efficacy. Consider using a medium with a physiological glucose concentration (e.g., 5 mM).
-
-
Issue 2: Difficulty in interpreting Western blot results for signaling pathway activation.
-
Question: I am not seeing a clear change in the phosphorylation of Akt or other signaling proteins after 2-DG treatment. What should I check?
-
Answer: Western blotting for phospho-proteins can be sensitive to several experimental variables.
-
Troubleshooting Steps:
-
Time Course Experiment: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the optimal time point for observing changes in phosphorylation.
-
Positive and Negative Controls: Ensure you are using appropriate controls. A known activator of the pathway (e.g., insulin (B600854) for Akt) should be used as a positive control. Untreated cells serve as the negative control.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody. Run a positive control lysate (if available from the manufacturer) to confirm antibody performance.
-
Loading Controls: Use a total protein stain or a housekeeping protein like GAPDH or β-actin to ensure equal protein loading. When assessing phosphorylation, it is best practice to normalize the phospho-protein signal to the total protein signal for that specific target.
-
-
Data Presentation
Table 1: IC50 Values of this compound (2-DG) in Various Cancer Cell Lines
| Cell Line | Cancer Type | 2-DG IC50 (mM) | Notes | Reference |
| P388 | Leukemia | > 0.5 | Parental, sensitive to Idarubicin (B193468) | [20] |
| P388/IDA | Leukemia | 0.392 | Idarubicin-resistant | [20] |
| MIA PaCa-2 | Pancreatic | 1.45 | [21] | |
| AsPC-1 | Pancreatic | 13.34 | [21] | |
| OVCAR-3 | Ovarian | 4.88 | [21] | |
| SKOV-3 | Ovarian | 7.99 | [21] | |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | 48h treatment | [22] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | 48h treatment | [22] |
| A549 | Non-small cell lung cancer | 48.85 | 48h treatment | [23] |
Table 2: Synergistic Effects of 2-DG in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination | Combination Index (CI) | Effect | Reference |
| FaDu | Head and Neck | 2-DG + Cisplatin | Not explicitly calculated, but significant decrease in cell survival compared to single agents | Synergy | [15] |
| T47D | Breast Cancer | 2-DG + Doxorubicin | Not explicitly calculated, but enhanced radiation-induced cell death | Synergy | [16] |
| A549 | Non-small cell lung cancer | 2-DG + Erlotinib | < 1 | Synergy | [24] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of 2-DG on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (2-DG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-DG in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of 2-DG. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating with 2-DG for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Western Blot Analysis of p-Akt (Ser473)
This protocol is for detecting the phosphorylation status of Akt, a key protein in a pro-survival signaling pathway.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
-
-
Procedure:
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.
-
Mandatory Visualizations
Caption: Mechanism of this compound (2-DG) action in cancer cells.
Caption: General experimental workflow for studying 2-DG effects.
Caption: Key signaling pathways involved in 2-DG resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-deoxy-D-Glucose Synergizes with Doxorubicin or L-Buthionine Sulfoximine to Reduce Adhesion and Migration of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of p38 MAPK isoforms for drug resistance study using systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Deoxy-d-Glucose Combined with Cisplatin Enhances Cytotoxicity via Metabolic Oxidative Stress in Human Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Treatment with 2-Deoxy-D-Glucose and Doxorubicin Enhances the in Vitro Efficiency of Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Technical Support Center: Managing Hepatotoxicity of 2-Deoxy-D-galactose in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hepatotoxic effects of 2-Deoxy-D-galactose (2-DG) in animal studies. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems encountered when inducing and managing this compound hepatotoxicity in animal models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in the experimental group | - Dose of this compound is too high: The lethal dose can vary between species and even strains of animals. - Animal health status: Pre-existing health conditions can increase susceptibility to 2-DG toxicity. - Route of administration: Intraperitoneal or intravenous injections can lead to rapid and high peak concentrations. | - Perform a dose-response study: Start with a lower dose and gradually increase it to find the optimal dose that induces hepatotoxicity without causing excessive mortality. - Ensure animals are healthy and acclimatized: Source animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. - Consider alternative routes of administration: Subcutaneous or oral administration may result in a slower absorption and reduced peak toxicity.[1] |
| Inconsistent or no significant elevation in liver enzymes (ALT, AST) | - Insufficient dose or duration of this compound administration: The dose may not be high enough or the treatment period too short to induce detectable liver damage. - Timing of blood collection: Liver enzyme levels can peak and then decline. Blood samples may be collected too early or too late. - Individual animal variability: There can be significant biological variation in the response to 2-DG. | - Increase the dose or extend the duration of treatment: Refer to established protocols and literature for appropriate dose ranges and treatment periods.[2][3][4][5] - Optimize blood collection timing: Conduct a time-course study to determine the peak of liver enzyme elevation after 2-DG administration. - Increase the number of animals per group: A larger sample size can help to account for individual variability and increase statistical power. |
| High variability in histopathological findings | - Inconsistent this compound administration: Inaccurate dosing or inconsistent injection technique can lead to variable exposure. - Subjectivity in histopathological scoring: Lack of a standardized scoring system can introduce variability. - Sectioning and staining artifacts: Improper tissue processing can affect the quality of the slides. | - Standardize the administration protocol: Ensure accurate weighing of animals and precise administration of 2-DG. - Use a standardized histopathological scoring system: Employ a blinded pathologist and a clear scoring system for inflammation, necrosis, and steatosis.[6][7] - Optimize tissue processing and staining protocols: Follow standardized procedures for tissue fixation, embedding, sectioning, and staining. |
| Unexpected systemic toxicity (e.g., weight loss, lethargy) | - Off-target effects of this compound: 2-DG can interfere with glucose metabolism in other tissues, leading to systemic side effects. - Dehydration and malnutrition: Animals may reduce their food and water intake due to illness. | - Monitor animals closely: Regularly check for clinical signs of toxicity, body weight, and food and water consumption. - Provide supportive care: Ensure easy access to food and water. In severe cases, supportive care such as fluid therapy may be necessary. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced hepatotoxicity?
While research specifically on this compound is less abundant than for its analogue D-galactose, the primary mechanism is believed to be the induction of oxidative stress and inflammation.[8] Chronic exposure to D-galactose, a similar sugar, leads to the accumulation of reactive oxygen species (ROS), which in turn causes lipid peroxidation, damages cellular components, and triggers inflammatory pathways, ultimately leading to hepatocyte injury and apoptosis.[8][9][10]
2. What are the typical biochemical markers to assess this compound hepatotoxicity?
The most common biochemical markers are the serum levels of liver enzymes. Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are indicative of hepatocellular damage.[5][11][12][13] Alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) can also be measured to assess cholestatic injury.[11][14] Additionally, markers of oxidative stress such as malondialdehyde (MDA) (an indicator of lipid peroxidation) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) are often assessed in liver tissue.[15][16][17]
3. What are the expected histopathological changes in the liver following this compound administration?
Histopathological examination of the liver typically reveals signs of hepatocellular injury, inflammation, and in some cases, steatosis.[3][18] Common findings include hepatocyte swelling (ballooning degeneration), necrosis, apoptosis, and infiltration of inflammatory cells (such as lymphocytes and macrophages) in the liver parenchyma.[6][7][16] In more severe or chronic models, fibrosis may also be observed.
4. What are the recommended animal models for studying this compound hepatotoxicity?
Mice and rats are the most commonly used animal models for studying drug-induced hepatotoxicity due to their well-characterized physiology and the availability of various research tools.[19][20] The choice of species and strain may depend on the specific research question. For example, C57BL/6J mice are often used in studies of D-galactose-induced aging and related organ damage.[21]
5. How can the hepatotoxic effects of this compound be mitigated or managed in experimental settings?
Several strategies can be employed to manage 2-DG-induced hepatotoxicity. Co-administration of antioxidants has been shown to be effective in mitigating the liver damage caused by the related compound D-galactose.[3][5] Additionally, careful dose selection and the use of less invasive administration routes can help to minimize severe toxicity.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the hepatotoxic effects of D-galactose, a compound structurally and mechanistically similar to this compound. These data can serve as a reference for designing experiments with this compound.
Table 1: Effects of D-galactose on Serum Biochemical Markers of Liver Injury
| Animal Model | D-galactose Dose and Duration | ALT | AST | ALP | Reference |
| Rats | 400 mg/kg/day (SC) for 56 days | Significantly increased | Significantly increased | Significantly increased | [2][14] |
| Rats | 300 mg/kg (SC), 5 days/week for 2 months | Significantly increased | Significantly increased | - | [5] |
| Mice | 220 mg/kg (SC) once daily for 42 days | Significantly increased | Significantly increased | - | [9] |
| Mice | 1.2 g/kg body weight (SC) for 52 days | Significantly increased | - | - | [18] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; SC: Subcutaneous.
Table 2: Effects of D-galactose on Hepatic Oxidative Stress Markers
| Animal Model | D-galactose Dose and Duration | MDA | SOD | GSH-Px | Reference |
| Rats | 400 mg/kg/day (SC) for 56 days | Significantly increased | - | - | [14] |
| Rats | 300 mg/kg (SC), 5 days/week for 2 months | Significantly increased | Significantly decreased | Significantly decreased | [5] |
| Mice | 220 mg/kg (SC) once daily for 42 days | Significantly increased | Significantly decreased | Significantly decreased | [9][10] |
| Mice | 100 mg/kg (SC) for 7 weeks | Significantly increased | Significantly decreased | Significantly decreased | [17] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; SC: Subcutaneous.
Experimental Protocols
Below are detailed methodologies for key experiments related to the induction and assessment of hepatotoxicity, which can be adapted for studies using this compound.
1. Induction of Hepatotoxicity with D-galactosamine (Adaptable for this compound)
-
Animal Model: Male Wistar rats (180-200 g).
-
Hepatotoxic Agent: D-galactosamine (D-GalN) dissolved in physiological saline.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of D-GalN at a dose of 400 mg/kg body weight.[16][22]
-
Experimental Groups:
-
Group 1: Control (vehicle administration).
-
Group 2: D-GalN-treated.
-
Group 3 & 4: Treatment groups (e.g., co-administration of a protective agent).
-
-
Duration: The experiment typically lasts for 21 days, with the D-GalN injection given on the 21st day.
-
Sample Collection: At the end of the experiment, animals are anesthetized, and blood and liver tissues are collected for biochemical and histopathological analysis.[16]
2. Assessment of Serum Biochemical Markers
-
Sample: Serum collected from blood samples.
-
Parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP).
-
Methodology: Use commercially available assay kits according to the manufacturer's instructions. The activity of the enzymes is typically measured spectrophotometrically.
3. Assessment of Hepatic Oxidative Stress Markers
-
Sample: Liver tissue homogenate.
-
Parameters: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px).
-
Methodology:
-
MDA: Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
SOD and GSH-Px: Measured using specific commercial assay kits. The activities are typically determined by spectrophotometric methods.
-
4. Histopathological Examination of Liver Tissue
-
Tissue Processing:
-
Fix liver tissue samples in 10% neutral buffered formalin.
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene and embed in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for hepatocellular necrosis, inflammation, steatosis, and other pathological changes.
Visualizations
Signaling Pathways in D-galactose-Induced Hepatotoxicity
The following diagrams illustrate the key signaling pathways implicated in the hepatotoxicity induced by D-galactose, which are likely relevant for this compound.
Caption: Oxidative stress and inflammatory signaling pathways in D-galactose-induced hepatotoxicity.
Experimental Workflow for Assessing Hepatotoxicity
The following diagram outlines a typical experimental workflow for investigating the hepatotoxicity of this compound in an animal model.
Caption: A standard experimental workflow for in vivo hepatotoxicity studies.
References
- 1. Evaluation of Acute and Chronic Effects of D-Galactose on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Blueberry treatment attenuates D-galactose-induced oxidative stress and tissue damage in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carnosine and taurine treatments decreased oxidative stress and tissue damage induced by D-galactose in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic histological findings in suspected drug-induced liver injury: systematic evaluation and clinical associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver Histology Diagnostic and Prognostic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-galactose-induced liver aging model: Its underlying mechanisms and potential therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of Anwulignan against D-galactose-induced hepatic injury through activating p38 MAPK–Nrf2–HO-1 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. Protective Effects of Crocin Against Hepatic Damages in D-galactose Aging Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leonurine ameliorates D-galactose-induced aging in mice through activation of the Nrf2 signalling pathway | Aging [aging-us.com]
- 16. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic systemic D-galactose exposure induces memory loss, neurodegeneration, and oxidative damage in mice: protective effects of R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidative and hepatoprotective effects of fructo-oligosaccharide in d-galactose-treated Balb/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biomed.cas.cz [biomed.cas.cz]
Technical Support Center: Refining Protocols for Consistent Fucosylation Inhibition with 2-Deoxy-D-galactose (2-dG)
Welcome to the technical support center for utilizing 2-Deoxy-D-galactose (2-dG) as a fucosylation inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and understanding the mechanism of action of 2-dG.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (2-dG) inhibits fucosylation?
A1: this compound acts as a metabolic inhibitor of fucosylation. As a structural analog of L-fucose and D-galactose, it is taken up by cells and can interfere with the synthesis of GDP-L-fucose, the nucleotide sugar donor required by fucosyltransferases (FUTs) to attach fucose to glycans.[1][2] The primary proposed mechanisms include:
-
Inhibition of the de novo synthesis pathway: 2-dG metabolites can cause feedback inhibition of key enzymes in the GDP-fucose biosynthesis pathway, such as GDP-mannose 4,6-dehydratase (GMD).[3]
-
Generation of non-functional sugar donors: 2-dG can be metabolized into an analog of GDP-fucose (GDP-2-dG) which may not be efficiently utilized by fucosyltransferases, thus competitively inhibiting the transfer of L-fucose.
Q2: What is the difference between this compound (2-dG) and other fucosylation inhibitors like 2-fluoro-L-fucose (2FF)?
A2: Both 2-dG and 2FF are fucose analogs that inhibit fucosylation. However, 2FF is generally considered a more specific and potent inhibitor of the fucose salvage pathway and can also impact the de novo pathway.[3][4] 2-dG, being an analog of galactose as well, might have broader effects on cellular glycosylation and metabolism, particularly at higher concentrations.[5] The choice between these inhibitors may depend on the specific experimental goals and the cell system being used.
Q3: What are the expected downstream cellular effects of inhibiting fucosylation with 2-dG?
A3: Inhibiting fucosylation can have significant effects on cellular function by altering the structure and function of cell surface glycoproteins. This can impact cell signaling, adhesion, and immune responses. For example, in T-cells, 2-dG has been shown to suppress activation and proliferation by inhibiting terminal fucosylation, which is crucial for T-cell receptor signaling.[6][7] In cancer cells, inhibiting core fucosylation can suppress proliferation and migration by affecting growth factor receptors like EGFR.[4]
Q4: How can I verify that fucosylation has been successfully inhibited in my experiment?
A4: Several methods can be used to confirm the inhibition of fucosylation:
-
Lectin Blotting/Staining: Use fucose-specific lectins, such as Aleuria aurantia (B1595364) lectin (AAL) which preferentially binds to fucose linked α1-6 to N-acetylglucosamine (core fucose), or Ulex europaeus agglutinin I (UEA I) which recognizes α1-2 linked fucose.[4][8] A decrease in lectin binding indicates successful inhibition.
-
Flow Cytometry: Labeled lectins can be used to quantify the level of cell surface fucosylation on a population of cells.[9]
-
Mass Spectrometry: For detailed analysis, mass spectrometry of released glycans or glycopeptides can provide quantitative information on the reduction of specific fucosylated structures.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Cell Toxicity or Reduced Viability | 1. 2-dG concentration is too high, leading to off-target effects on general glycosylation or cellular metabolism.[5]2. The cell line is particularly sensitive to metabolic inhibition. | 1. Perform a dose-response curve: Determine the optimal concentration of 2-dG that inhibits fucosylation with minimal impact on cell viability for your specific cell line. Start with a low concentration (e.g., 10 µM) and titrate up.2. Monitor cell health: Regularly assess cell morphology and perform viability assays (e.g., Trypan Blue, MTT) throughout the experiment.3. Reduce incubation time: If long-term incubation is causing toxicity, try shorter treatment durations. |
| Inconsistent or No Inhibition of Fucosylation | 1. Insufficient concentration of 2-dG.2. Inadequate incubation time for the inhibitor to take effect.3. High levels of fucose in the culture medium are competing with 2-dG.4. The specific type of fucosylation in your system is not effectively targeted by 2-dG. | 1. Optimize 2-dG concentration: As with toxicity, a dose-response experiment is crucial to find the effective concentration for fucosylation inhibition.2. Optimize incubation time: The time required for inhibition can vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.3. Use fucose-free medium: If possible, use a culture medium with low or no fucose to reduce competition.4. Verify fucosylation type: Use different lectins to identify the dominant fucose linkages in your system and confirm that 2-dG is the appropriate inhibitor. |
| Variability Between Experiments | 1. Inconsistent cell seeding density.2. Variability in the preparation of 2-dG stock solutions.3. Differences in cell passage number or confluency. | 1. Standardize cell culture practices: Ensure consistent cell seeding densities and that cells are in a logarithmic growth phase at the start of the experiment.2. Prepare fresh stock solutions: Prepare fresh, sterile-filtered stock solutions of 2-dG for each experiment and store them appropriately.3. Use a consistent cell passage number: Cellular characteristics can change with high passage numbers. |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general framework for inhibiting fucosylation in adherent cell lines. Note: This protocol should be optimized for each specific cell line and experimental setup.
Materials:
-
This compound (2-dG) powder
-
Sterile DMSO or PBS for stock solution preparation
-
Complete cell culture medium (consider using fucose-free medium for optimal results)
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare 2-dG Stock Solution:
-
Dissolve 2-dG powder in sterile DMSO or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth throughout the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
-
2-dG Treatment:
-
Prepare working solutions of 2-dG by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Remove the old medium from the cells and replace it with the medium containing 2-dG.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest 2-dG concentration).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting and Analysis:
-
After incubation, harvest the cells for downstream analysis.
-
For protein analysis (lectin blotting), wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
For flow cytometry, detach the cells gently and proceed with the staining protocol.
-
Protocol for Assessing Fucosylation Inhibition by Lectin Blot
Materials:
-
Cell lysates from 2-dG treated and control cells
-
SDS-PAGE gels and blotting equipment
-
Biotinylated Aleuria aurantia lectin (AAL) or Ulex europaeus agglutinin I (UEA I)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Lectin Staining:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the biotinylated lectin (e.g., AAL at 1-5 µg/mL in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager.
-
-
Loading Control:
-
Strip the membrane (if necessary) and probe with a primary antibody for a loading control, followed by an appropriate HRP-conjugated secondary antibody and detection.
-
Data Presentation
Table 1: Example Dose-Response of 2-dG on Fucosylation and Cell Viability
| 2-dG Concentration (µM) | Relative Fucosylation Level (%) (AAL Staining) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 50 | 95 |
| 100 | 25 | 88 |
| 200 | 10 | 70 |
Note: The data presented in this table is illustrative and will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 2-dG in fucosylation inhibition.
Caption: General experimental workflow for 2-dG treatment.
References
- 1. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-D-gal Targets Terminal Fucosylation to Inhibit T-cell Response in a Mouse Skin Transplant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
identifying experimental artifacts from 2-Deoxy-D-galactose treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate experimental artifacts arising from 2-Deoxy-D-galactose (2-DG) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (2-DG) is a galactose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen. It is actively transported into cells and subsequently phosphorylated to this compound-1-phosphate.[1] This phosphorylated form cannot be further metabolized, leading to its accumulation within the cell. This accumulation interferes with key cellular processes, primarily glycolysis and glycoprotein (B1211001) synthesis.[2][3]
Q2: What are the primary intended effects of 2-DG treatment in experiments?
Researchers typically use 2-DG to inhibit glycolysis and disrupt protein glycosylation. By mimicking galactose, it competitively inhibits enzymes involved in these pathways. This makes it a valuable tool for studying cellular metabolism, particularly in cancer research where cells often exhibit high rates of glycolysis (the Warburg effect).[4][5][6] It is also used to investigate the roles of glycosylation in various cellular functions.
Q3: What are the most common experimental artifacts associated with 2-DG treatment?
The most common artifacts stem from its mechanism of action and off-target effects. These include:
-
Inhibition of Glycolysis and ATP Depletion: Accumulation of this compound-1-phosphate inhibits key glycolytic enzymes, leading to a reduction in ATP production.[7]
-
Disruption of N-linked and O-linked Glycosylation: 2-DG can be incorporated into glycan chains or interfere with the synthesis of nucleotide sugars, leading to improperly glycosylated and potentially non-functional proteins.[5][7][8]
-
Induction of Cellular Stress: Treatment can lead to endoplasmic reticulum (ER) stress due to the accumulation of misfolded glycoproteins and oxidative stress.[9][10]
-
Activation of Pro-survival Signaling Pathways: Paradoxically, 2-DG can activate pro-survival pathways like the PI3K/Akt and ERK pathways, which can counteract its intended cytotoxic effects.[4]
-
Toxicity and Cell Death: At higher concentrations or with prolonged exposure, 2-DG can be toxic and induce apoptosis.[6][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 2-DG treatment.
Issue 1: Unexpected Cell Survival or Proliferation Despite 2-DG Treatment
Possible Cause: Activation of pro-survival signaling pathways. 2-DG treatment has been shown to activate the IGF1R-PI3K-Akt and ERK signaling pathways, which can promote cell survival and proliferation, thereby masking the inhibitory effects of glycolysis inhibition.[4]
Troubleshooting Steps:
-
Co-treatment with Pathway Inhibitors: Consider co-treating cells with specific inhibitors of the PI3K/Akt or ERK pathways to block these pro-survival signals.
-
Monitor Pathway Activation: Perform Western blotting or other immunoassays to check the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) following 2-DG treatment.
-
Dose-Response Analysis: Determine if the pro-survival effect is dose-dependent. It's possible that lower concentrations of 2-DG are sufficient to inhibit glycolysis without strongly activating survival pathways.
Issue 2: Altered Protein Function, Localization, or Secretion
Possible Cause: Disruption of protein glycosylation. 2-DG can interfere with the normal synthesis of N-linked and O-linked glycans, leading to the production of misfolded or non-functional glycoproteins.[5][7][8] This can affect a wide range of cellular processes, including protein trafficking, cell-cell adhesion, and receptor signaling.
Troubleshooting Steps:
-
Analyze Glycosylation Patterns: Use techniques like lectin blotting or mass spectrometry to analyze changes in the glycosylation patterns of your protein of interest after 2-DG treatment.
-
Supplement with Mannose: In some cases, the effects of 2-DG on glycosylation can be reversed by the addition of exogenous mannose.[5]
-
Use Glycosylation-Deficient Cell Lines: As a control, utilize cell lines with known defects in glycosylation pathways to confirm if the observed phenotype is indeed due to glycosylation disruption.
Issue 3: High Levels of Cell Death Not Correlated with Glycolysis Inhibition
Possible Cause: Induction of ER stress and the Unfolded Protein Response (UPR). The accumulation of misfolded glycoproteins in the endoplasmic reticulum can trigger the UPR, which, if prolonged or severe, can lead to apoptosis.[10]
Troubleshooting Steps:
-
Monitor ER Stress Markers: Measure the expression levels of key ER stress markers such as BiP (GRP78), CHOP, and spliced XBP1 via qPCR or Western blotting.
-
Chemical Chaperones: Test whether co-treatment with chemical chaperones, such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), can alleviate ER stress and reduce cell death.
-
Time-Course Experiment: A time-course analysis can help determine if the onset of cell death coincides with the induction of ER stress markers.
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects of this compound and its analog 2-Deoxy-D-glucose (B1664073) from various studies.
Table 1: Effective Concentrations of this compound and Analogs in Cell Culture
| Compound | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
| This compound | Rat Hepatocytes | 4 mM | Slight impairment of N-glycosylation | [7] |
| 2-Deoxy-2-fluoro-D-galactose | Rat Hepatocytes, Human Monocytes | 1 - 4 mM | Complete inhibition of N-glycosylation | [7][8] |
| 2-Deoxy-D-glucose | Colorectal Cancer Cell Lines | 1 mM | Increased mannose incorporation into glycoproteins | [5] |
| 2-Deoxy-D-glucose | Various Cancer Cell Lines | 4 - 20 mM | Decreased cell proliferation | [9] |
| 2-Deoxy-D-glucose | Human Neuroblastoma Cells | 5.5 - 11 mM | Clonogenic cell killing | [11] |
Table 2: Quantitative Effects of 2-Deoxy-D-glucose on Cellular Metabolism
| Parameter | Cell Line(s) | 2-DG Concentration | Change Observed | Reference(s) |
| Glycolytic ATP Production Rate | HT1080, HeLa, AG1522D, NFFp | 2.5 mM | 34-53% decrease | [12] |
| Total ATP Production Rate | HT1080 | 2.5 mM | 24% decrease | [12] |
| Lactate Production | Not specified | 1 mmol/l | >80% decrease | [7] |
Experimental Protocols
Protocol 1: Assessment of N-linked Glycosylation Inhibition
This protocol describes a general method to assess the impact of 2-DG on the N-linked glycosylation of a specific glycoprotein using Western blotting.
-
Cell Culture and Treatment:
-
Seed cells (e.g., rat hepatocytes or human monocytes) in appropriate culture vessels and allow them to adhere overnight.[7]
-
Treat cells with varying concentrations of 2-Deoxy-2-fluoro-D-galactose (e.g., 0.1, 1, 4 mM) or this compound for a specified time (e.g., 24-48 hours).[7] Include an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for your glycoprotein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Analysis:
-
A shift in the molecular weight of the glycoprotein to a lower size in 2-DG-treated samples compared to the control indicates inhibition of glycosylation.
-
Protocol 2: Glucose/Galactose Assay for Mitochondrial Toxicity
This assay is used to determine if a compound induces mitochondrial dysfunction. Cells are forced to rely on oxidative phosphorylation for ATP production by replacing glucose with galactose in the culture medium.[13]
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[13]
-
Prepare two sets of plates: one with standard high-glucose medium and another with galactose medium (e.g., glucose-free DMEM supplemented with 10 mM galactose and 1 mM sodium pyruvate).
-
-
Cell Treatment:
-
After 24 hours, treat the cells with various concentrations of your test compound (and 2-DG as a positive control for metabolic stress) in both glucose and galactose media. Include a vehicle control.
-
Incubate for 48 hours.[13]
-
-
ATP Measurement:
-
Measure the total cellular ATP content using a luminescent ATP assay kit (e.g., CellTiter-Glo™) according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control for both media conditions.
-
A significantly greater reduction in viability in the galactose medium compared to the glucose medium suggests that the compound's toxicity is mediated through mitochondrial dysfunction.
-
Visualizations
References
- 1. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent effect of 2-deoxy-D-glucose on glycoprotein mannosylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The wonders of 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.gsi.de [repository.gsi.de]
- 13. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of 2-Deoxy-D-galactose on Cell Viability
Welcome to the technical support center for researchers working with 2-Deoxy-D-galactose (2-DGal). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you manage and mitigate the cytotoxic effects of 2-DGal in your cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the mechanism and management of this compound toxicity.
Q1: What is this compound (2-DGal) and what is its primary mechanism of action?
A1: this compound is a synthetic analog of D-galactose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. Its primary cytotoxic effect stems from its role as a "trapping agent" for phosphate (B84403) and uridylate.[1] Once inside the cell, 2-DGal is phosphorylated to this compound-1-phosphate.[2][3] This metabolite then reacts with UTP (uridine triphosphate), leading to the accumulation of UDP-2-deoxy-D-galactose. This process sequesters uridine (B1682114), depleting the cellular pools of UTP, UDP-glucose, and UDP-galactose, which are essential precursors for glycoprotein (B1211001) and glycolipid biosynthesis.[4] The disruption of these glycosylation pathways leads to cellular stress and reduced viability.[4][5]
Q2: How does the toxicity of 2-DGal differ from that of 2-Deoxy-D-glucose (2-DG)?
A2: While both are deoxy sugars that interfere with cellular metabolism, their primary targets differ. 2-Deoxy-D-glucose (2-DG) primarily inhibits glycolysis by being converted to 2-DG-6-phosphate, which cannot be further metabolized and acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase.[6] In contrast, this compound's (2-DGal) main toxic effect is the disruption of glycosylation pathways through the depletion of the uridine nucleotide pool.[1][4] Therefore, rescue strategies for 2-DG often involve supplementing with metabolites that bypass the glycolytic block (like pyruvate), whereas for 2-DGal, replenishing the uridine pool is the key mitigation strategy.
Q3: What are the typical signs of 2-DGal toxicity in cell culture?
A3: The observable signs of 2-DGal toxicity can vary between cell lines but generally include:
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control cultures.
-
Changes in Morphology: Cells may appear rounded, shrunken, and detach from the culture surface. Cytoplasmic vacuolation may also be observed.[7]
-
Increased Cell Death: A significant increase in floating, non-viable cells.
-
Acidification of Media: Although less pronounced than with potent glycolysis inhibitors, metabolic stress can lead to a faster drop in the pH of the culture medium.[8]
Q4: Can the cytotoxic effects of 2-DGal be reversed?
A4: Yes, in many cases, the cytotoxic effects can be mitigated or reversed. The most effective strategy is to co-administer uridine. Uridine can be salvaged by the cell to regenerate the UTP pool, thereby counteracting the uridylate trapping effect of 2-DGal and restoring the synthesis of essential UDP-sugars.[4] Supplementing with a high concentration of D-galactose may also offer some protection through competitive inhibition.[9]
Section 2: Troubleshooting Guides
This guide provides solutions to common problems encountered during experiments with 2-DGal.
Problem: Unexpectedly High Cell Death, Even at Low 2-DGal Concentrations
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Different cell lines exhibit varying sensitivity. Perform a dose-response curve (e.g., 0.1 mM to 10 mM) to determine the IC50 for your specific cell line. |
| Uridylate Pool Depletion | The primary mechanism of toxicity is uridylate trapping.[1] Co-treat cells with uridine (e.g., 100 µM - 1 mM) to replenish the UTP pool. This is the most common and effective solution. |
| Nutrient-Depleted Medium | Experiments performed in low-serum or nutrient-poor media can exacerbate metabolic stress. Ensure you are using a complete, fresh medium for your experiments.[10] |
| Incorrect 2-DGal Concentration | Verify the calculation of your stock solution and final concentrations. An error in dilution can lead to significantly higher-than-intended doses. |
Problem: Inconsistent or Poorly Reproducible Results Between Experiments
| Possible Cause | Suggested Solution |
| Variation in Cell State | Differences in cell confluency, passage number, or metabolic state can alter sensitivity to 2-DGal. Standardize your protocols: use cells within a consistent passage range and seed them to reach a specific confluency (e.g., 70-80%) at the start of the experiment.[10] |
| Degradation of Reagents | 2-DGal solutions should be prepared fresh. If storing, use sterile filtration and store in aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[10] |
| Inconsistent Incubation Times | The toxic effects of 2-DGal are time-dependent. Ensure that the duration of treatment is precisely controlled and consistent across all experiments. |
| Contamination | Low-level microbial or mycoplasma contamination can stress cells, making them more susceptible to chemical insults and causing variability. Regularly test for mycoplasma and practice strict aseptic technique. |
Problem: Uridine Rescue Experiment Fails to Mitigate Cell Death
| Possible Cause | Suggested Solution |
| Insufficient Uridine Concentration | The required concentration of uridine may be cell-line dependent and must be sufficient to overcome the trapping effect of the 2-DGal dose used. Perform a titration experiment with varying uridine concentrations (e.g., 50 µM, 100 µM, 500 µM, 1 mM) against a fixed concentration of 2-DGal. |
| Timing of Uridine Addition | Uridine should be added simultaneously with or shortly before the 2-DGal treatment to prevent the initial depletion of the UTP pool. Adding it hours after 2-DGal treatment may be too late to rescue the cells. |
| Alternative Toxicity Mechanisms | While uridylate trapping is the primary mechanism, high concentrations of 2-DGal may induce other stress pathways (e.g., ER stress due to mis-glycosylation) that cannot be fully rescued by uridine alone.[4] Consider assessing markers of ER stress or oxidative stress. |
Section 3: Data Presentation
The following tables provide examples of how to structure quantitative data from 2-DGal experiments. Researchers must determine the specific values for their experimental systems.
Table 1: Example of Dose-Dependent Effect of 2-DGal on Cell Viability
| Cell Line | 2-DGal Concentration | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|---|
| Hepatoma (e.g., HepG2) | 1 mM | 48 | 75% ± 5.2% |
| Hepatoma (e.g., HepG2) | 5 mM | 48 | 42% ± 4.1% |
| Hepatoma (e.g., HepG2) | 10 mM | 48 | 18% ± 3.5% |
| Fibroblast (e.g., NIH3T3) | 1 mM | 48 | 88% ± 6.0% |
| Fibroblast (e.g., NIH3T3) | 5 mM | 48 | 65% ± 5.5% |
| Fibroblast (e.g., NIH3T3) | 10 mM | 48 | 45% ± 4.8% |
Table 2: Example of Uridine Rescue on 2-DGal-Induced Cytotoxicity
| Cell Line | 2-DGal (5 mM) | Uridine (500 µM) | Incubation Time (hours) | Cell Viability (% of Control) |
|---|---|---|---|---|
| HepG2 | - | - | 48 | 100% |
| HepG2 | + | - | 48 | 42% ± 4.1% |
| HepG2 | + | + | 48 | 89% ± 6.3% |
| HepG2 | - | + | 48 | 98% ± 2.1% |
Section 4: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method for quantifying cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (2-DGal)
-
Uridine (for rescue experiments)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 2-DGal and/or uridine in complete medium. Remove the overnight medium from the wells and replace it with 100 µL of the treatment medium. Include wells for "untreated control" and "medium only" blanks.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "medium only" blank wells from all other values. Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Well / Absorbance of Control Well) * 100.
Protocol 2: Western Blot Analysis for Glycosylation Status
This protocol can be used to assess the impact of 2-DGal on the glycosylation of a specific protein, which often results in a shift in its apparent molecular weight.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
2-DGal treatment medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a known glycoprotein
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 2-DGal for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. A decrease in glycosylation will typically result in a band that migrates faster (lower apparent molecular weight) compared to the control.
Section 5: Visual Guides and Workflows
Mechanism of this compound Cytotoxicity and Uridine Rescue
Caption: Pathway of 2-DGal toxicity via uridylate trapping and mitigation by uridine supplementation.
Experimental Workflow for a Uridine Rescue Assay
Caption: Standard workflow for assessing the mitigation of 2-DGal toxicity with uridine.
Troubleshooting Logic for High Cell Death
Caption: A logical flowchart for troubleshooting excessive cytotoxicity in 2-DGal experiments.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. mdpi.com [mdpi.com]
- 10. adl.usm.my [adl.usm.my]
quality control measures for 2-Deoxy-D-galactose in research
Welcome to the Technical Support Center for 2-Deoxy-D-galactose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during experiments involving this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Unexpected Biological Effects
-
Question: Why am I observing high variability in my experimental results (e.g., cell viability, signaling pathway modulation) when using this compound from different lots or even within the same batch?
Answer: Inconsistent results can stem from several factors related to the quality and handling of this compound.
-
Purity: The presence of impurities can significantly alter the biological activity. Even small amounts of contaminants, such as other sugar analogs or residual solvents from synthesis, can have off-target effects. It is crucial to use highly pure this compound (≥99%).[1][2]
-
Degradation: this compound, like other sugars, can degrade over time, especially if not stored correctly. Degradation products may have different biological activities or interfere with the intended effect. Aqueous solutions are particularly susceptible to degradation and should be prepared fresh for each experiment.[3]
-
Solubility: Incomplete solubilization can lead to inaccurate final concentrations in your experiments. Ensure the compound is fully dissolved before adding it to your experimental system.
-
Cell Culture Conditions: Factors such as cell density, media composition, and passage number can influence cellular response to this compound.[4][5] Maintain consistent cell culture practices to minimize variability.[6]
-
Issue 2: Difficulty in Dissolving this compound
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
Answer: this compound is generally soluble in water.[1] However, solubility can be affected by temperature and the presence of other solutes.
-
Solvent Choice: For cell culture experiments, sterile water or phosphate-buffered saline (PBS) are the recommended solvents. For stock solutions, some organic solvents like DMSO can be used, but ensure the final concentration in your assay is not cytotoxic.[7]
-
Temperature: Gently warming the solution can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.[3]
-
pH: The pH of the solution can influence the stability and solubility of sugars. Ensure the pH of your solvent is within a neutral range (pH 6-8).
-
Concentration: If you are preparing a high-concentration stock solution, you may be exceeding the solubility limit. Try preparing a more dilute stock solution. The solubility of D-galactose, a related sugar, decreases with increasing ethanol (B145695) concentration in aqueous solutions.[8][9]
-
Issue 3: Unexpected Results in Fucosylation Studies
-
Question: My results from fucosylation inhibition experiments using this compound are not as expected. What could be the cause?
Answer: this compound is known to interfere with fucosylation.[10][11][12] If you are not observing the expected inhibition, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound, as impurities or degradation could affect its inhibitory activity.
-
Concentration and Incubation Time: The inhibitory effect is likely dose- and time-dependent. You may need to optimize the concentration and duration of treatment for your specific cell line and experimental setup.
-
Cellular Metabolism: The metabolic state of your cells can influence the uptake and processing of this compound. Ensure your cells are in a healthy, metabolically active state.
-
Alternative Pathways: Cells may have compensatory mechanisms or alternative pathways for fucose metabolism that could diminish the effect of the inhibitor.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of this compound for research use?
A1: For most research applications, a purity of ≥99% is recommended to ensure that observed biological effects are attributable to the compound itself and not to impurities.[1][2]
Q2: How should I store this compound?
A2: this compound powder should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[14] For long-term storage, some suppliers recommend 0-5°C.[1]
Q3: How should I prepare and store solutions of this compound?
A3: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.[3] If a stock solution is necessary, it can be prepared in a suitable solvent (e.g., sterile water, DMSO), aliquoted, and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of stock solutions should be validated for your specific storage conditions.
Q4: What are the common impurities in commercially available this compound?
A4: Common impurities can include other sugar isomers, starting materials from the synthesis process, and residual solvents. It is advisable to obtain a Certificate of Analysis (CoA) from the supplier to identify any potential impurities.
Q5: How can I verify the quality of my this compound?
A5: The quality can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.[15][16][17]
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥99.0% | High-Performance Liquid Chromatography |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Specific Optical Rotation | +55.7° to +59.7° | Polarimetry |
| Solubility | Soluble in water | Visual Inspection |
Note: Specifications may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis.[1]
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol is adapted from a method for the analysis of the related compound, 2-Deoxy-D-glucose (B1664073), and may require optimization.[18][19]
-
Objective: To determine the purity of a this compound sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
-
Hydrophilic Interaction Chromatography (HILIC) column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard of known purity
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient from 90:10 to 80:20 (acetonitrile:water) over 10 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Column: HILIC column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: ELSD or RI
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing the peak area to the calibration curve and accounting for the sample weight.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
-
Reagents:
-
Deuterium oxide (D₂O)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O in an NMR tube.
-
NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm the structure.[15]
-
Visualizations
Caption: Workflow for Quality Control and Experimental Use of this compound.
References
- 1. rpicorp.com [rpicorp.com]
- 2. This compound, 1 g, CAS No. 1949-89-9 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardepot.com [moleculardepot.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2006002323A1 - Analytical methods for 2-deoxy-d-glucose - Google Patents [patents.google.com]
- 17. A validated bioanalytical HPLC method for pharmacokinetic evaluation of 2-deoxyglucose in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Method for Analysis of 2-Deoxy-D-Glucose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Interpreting Unexpected Results in 2-Deoxy-D-galactose Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving 2-Deoxy-D-galactose (2-DG).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MTT assay shows increased metabolic activity at certain this compound concentrations, suggesting increased viability. However, microscopy indicates cell death. How do I interpret this?
A1: This is a known paradoxical effect. This compound (2-DG) can sometimes enhance mitochondrial function in the short term, leading to an increased reduction of the MTT reagent and an apparent increase in cell viability. However, this metabolic boost is often a stress response and not indicative of cell health.
Troubleshooting Steps:
-
Use an Orthogonal Assay: It is crucial to use a different type of viability assay that measures a distinct cellular process. An LDH (Lactate Dehydrogenase) assay, which quantifies membrane integrity, is an excellent choice. A discrepancy between MTT and LDH results, where MTT shows high signal and LDH shows high release, would confirm cytotoxicity despite the misleading MTT data.[1][2][3][4]
-
Visual Confirmation: Always correlate assay results with morphological changes observed through microscopy. Signs of apoptosis or necrosis, such as cell shrinkage, blebbing, or detachment, are strong indicators of cytotoxicity.
-
Time-Course Experiment: The paradoxical MTT effect may be transient. Performing a time-course experiment (e.g., 24, 48, 72 hours) can reveal a subsequent decline in the MTT signal as the cells succumb to the toxic effects of 2-DG.
Q2: I'm observing less potent inhibition of glycolysis than expected with this compound. What could be the cause?
A2: The efficacy of this compound (2-DG) as a glycolysis inhibitor can be influenced by several factors, including cell type, metabolic plasticity, and experimental conditions.
Troubleshooting Steps:
-
Cell Line Specificity: Different cell lines exhibit varying degrees of dependence on glycolysis. Some cancer cells have a high degree of metabolic flexibility and can switch to alternative energy sources like oxidative phosphorylation, thus appearing resistant to glycolysis inhibition.[5]
-
Glucose Concentration in Media: High glucose levels in the culture medium can compete with 2-DG for uptake and phosphorylation by hexokinase, reducing its inhibitory effect. Consider using a medium with a physiological glucose concentration.
-
Measure Lactate (B86563) Production: Directly measure the end product of glycolysis, lactate, in your culture medium. A significant decrease in lactate production is a reliable indicator of glycolysis inhibition.[6]
-
Assess Glucose Uptake: Use a glucose uptake assay to confirm that 2-DG is being taken up by the cells. A decrease in the uptake of a fluorescent or radiolabeled glucose analog would suggest a problem with 2-DG transport into the cells.[3][7]
Q3: My western blot analysis of a specific glycoprotein (B1211001) shows a shift in molecular weight after this compound treatment, but I'm unsure how to interpret this.
A3: A shift in the molecular weight of a glycoprotein after this compound (2-DG) treatment is a strong indication of altered N-linked glycosylation. 2-DG interferes with the synthesis of precursor oligosaccharides, leading to the attachment of truncated or incomplete glycans to proteins. This results in a lower apparent molecular weight on a western blot.[8][9]
Troubleshooting Steps:
-
Enzymatic Deglycosylation: To confirm that the observed shift is due to changes in glycosylation, treat your protein lysate with an enzyme that removes N-linked glycans, such as PNGase F. If the molecular weight shift is no longer apparent after PNGase F treatment, this confirms that the initial observation was due to altered glycosylation.
-
Lectin Blotting: Use lectin blotting to probe for specific carbohydrate structures. A decrease in binding of certain lectins can provide more detailed information about the nature of the glycosylation defect.
-
Dose-Response and Time-Course: Investigate the effect of different concentrations of 2-DG and various treatment durations on the molecular weight shift to understand the dynamics of this process.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | 2-DG Concentration | Incubation Time | Effect on Viability | Reference |
| Neuroblastoma (SK-N-SH) | 5.5 mM | 48 hours | Significant clonogenic cell killing | [10] |
| Neuroblastoma (SK-N-SH) | 11 mM | 48 hours | Significant clonogenic cell killing | [10] |
| Human Oral Squamous (SCC15) | 2.5 mM | 48 hours | Viability reduced to 60% | [11] |
| Astrocytic CRT cells | 40 g/L | 72 hours | Significant suppression of viability | [12] |
| Granulosa cells | 45 mg/mL | 24 hours | Significantly reduced viability | [7] |
Table 2: Quantitative Effects of this compound on Glycolysis and Glycosylation
| Parameter | Cell Line/System | 2-DG Concentration | Effect | Reference |
| Glycolytic ATP Production | HT1080 Cancer Cells | 2.5 mM | Reduced by ~53% | [6] |
| N-linked Glycosylation | Rat Hepatocytes | 1 mM | Complete inhibition | [13][14][15] |
| N-linked Glycosylation | Rat Hepatocytes | 4 mM | Slight impairment | [13][15] |
| Mannose Incorporation | Colorectal Cancer Cells | 1 mM (48h) | Significant increase | [16] |
| Mannose Incorporation | Colorectal Cancer Cells | 10-20 mM (48h) | Significant decrease | [16] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18][19]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5][20]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).[8][21][22][23]
Protocol 3: Analysis of N-linked Glycosylation by Western Blot
This protocol describes how to assess changes in the glycosylation status of a specific protein.
-
Cell Lysis: After treatment with this compound, lyse the cells and quantify the protein concentration.
-
PNGase F Digestion (Optional Control): Treat a portion of the lysate with PNGase F to remove N-linked glycans, following the manufacturer's protocol. This will serve as a deglycosylated control.[14][15][16][18][21]
-
SDS-PAGE and Western Blot: Separate the protein lysates (both treated and untreated with PNGase F) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for your protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A shift to a lower molecular weight in the 2-DG-treated samples compared to the untreated control (which should co-migrate with the PNGase F-treated sample) indicates altered glycosylation.
Mandatory Visualization
Caption: Metabolic fate and primary inhibitory actions of this compound.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Signaling pathway activation by this compound leading to pro-survival signals.
References
- 1. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-glucose, D-galactose, and D-lactose non-enzyme quantitative and qualitative analysis method based on Cu foam electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. neb.com [neb.com]
- 19. benchchem.com [benchchem.com]
- 20. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Accumulation of 2-Deoxygalactose-1-Phosphate in Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular toxicity induced by the accumulation of 2-deoxygalactose-1-phosphate.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving 2-deoxygalactose.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | Edge effects in multi-well plates: Evaporation and temperature fluctuations in outer wells can lead to inconsistent cell growth.[1] | Fill the outer wells of the plate with sterile water or media and do not use them for experimental samples.[1] |
| Inconsistent cell health and density: Variations in cell passage number, confluency, or the presence of contaminants like mycoplasma can affect results.[1] | Standardize cell seeding density and ensure cells are in the exponential growth phase. Regularly test for mycoplasma contamination. | |
| Compound precipitation: 2-Deoxygalactose, especially at high concentrations, may not be fully soluble or stable in media over time. | Prepare fresh solutions of 2-deoxygalactose for each experiment. Visually inspect for any precipitates before adding to cell cultures. | |
| Unexpectedly low or no ATP depletion observed | Insufficient incubation time or compound concentration: The toxic effects of 2-deoxygalactose are time and concentration-dependent. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing ATP depletion in your specific cell line. |
| Cell line resistance: Different cell lines may have varying levels of galactokinase activity or alternative metabolic pathways to compensate for phosphate (B84403) trapping. | Consider using a cell line known to be sensitive to 2-deoxygalactose or genetically engineering your cell line to overexpress galactokinase. | |
| Rapid dephosphorylation: Some cell types may have high phosphatase activity, leading to the rapid removal of the toxic 2-deoxygalactose-1-phosphate. | Measure the activity of cellular phosphatases in your cell model. | |
| Difficulty in measuring 2-deoxygalactose-1-phosphate | Inappropriate sample preparation: The phosphorylated sugar can be labile and degrade during sample processing. | Use a rapid and cold extraction method, such as perchloric acid or methanol-based extraction, to quench metabolic activity and preserve the analyte. |
| Low intracellular concentrations: The amount of accumulated 2-deoxygalactose-1-phosphate may be below the detection limit of the assay. | Increase the number of cells per sample or use a more sensitive analytical method, such as LC-MS/MS. | |
| Assay interference: Components of the cell lysate or culture medium may interfere with the enzymatic or analytical assay. | Include appropriate controls, such as spiked samples and matrix-matched standards, to identify and correct for any interference. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of 2-deoxygalactose-induced toxicity?
The primary mechanism is "phosphate trapping." 2-Deoxygalactose is phosphorylated by galactokinase to form 2-deoxygalactose-1-phosphate. This phosphorylated form is a poor substrate for subsequent enzymes in the galactose metabolism pathway and accumulates within the cell. The sequestration of inorganic phosphate (Pi) in the form of 2-deoxygalactose-1-phosphate depletes the cellular pool of free phosphate, which is essential for ATP synthesis and other critical metabolic processes. This leads to a rapid decline in cellular ATP levels and inhibition of glycolysis.
2. How can I measure the intracellular accumulation of 2-deoxygalactose-1-phosphate?
Several methods can be adapted to measure 2-deoxygalactose-1-phosphate:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying intracellular metabolites. A detailed protocol for a similar compound, galactose-1-phosphate, can be found in the experimental protocols section and can be adapted for 2-deoxygalactose-1-phosphate.[2]
-
Enzymatic Assays: Coupled enzymatic reactions can be used to indirectly measure the amount of 2-deoxygalactose-1-phosphate. These assays are typically less sensitive than LC-MS/MS but can be performed with standard laboratory equipment.
3. What are some strategies to mitigate the toxic effects of 2-deoxygalactose-1-phosphate accumulation?
-
Inhibition of Galactokinase: Using small molecule inhibitors of galactokinase can prevent the initial phosphorylation of 2-deoxygalactose, thereby blocking the formation of the toxic 2-deoxygalactose-1-phosphate.[3]
-
Phosphate Supplementation: While not extensively documented for 2-deoxygalactose specifically, replenishing extracellular phosphate may help to counteract the intracellular phosphate depletion. The effectiveness of this approach would need to be empirically determined for your experimental system.
4. Can the toxicity of 2-deoxygalactose be reversed?
The reversibility of the toxic effects depends on the extent and duration of the exposure. In some cases, removing 2-deoxygalactose from the culture medium can allow cells to recover as the accumulated 2-deoxygalactose-1-phosphate is slowly dephosphorylated. However, prolonged exposure leading to severe ATP depletion and secondary cellular damage may be irreversible.
Data Presentation
Table 1: Kinetic Parameters of Human Galactokinase for 2-Deoxygalactose
| Parameter | Value | Reference |
| kcat | 4.8 ± 0.3 s⁻¹ | [4][5] |
| Km,ATP | 59 ± 9 µM | [4][5] |
| Km,2dG | 1100 ± 110 µM | [4][5] |
| kcat/Km,ATP | (8.1 ± 0.8) x 10⁴ M⁻¹s⁻¹ | [4][5] |
| kcat/Km,2dG | 4200 ± 270 M⁻¹s⁻¹ | [4][5] |
Table 2: Dose-Dependent Effect of 2-Deoxyglucose on Cellular ATP Levels in Cultured Primary Rat Astrocytes (as an illustrative proxy)
Note: Data for 2-deoxygalactose is limited; this table uses data from the related compound 2-deoxyglucose to illustrate the expected trend.
| 2-Deoxyglucose Concentration (mM) | Cellular ATP Content (% of initial) after 180 min | Reference |
| 0.1 | ~70% | [6] |
| 5 | ~35% | [6] |
| 10 | ~35% | [6] |
Experimental Protocols
Protocol 1: Measurement of Intracellular 2-Deoxygalactose-1-Phosphate by LC-MS/MS
This protocol is adapted from a method for galactose-1-phosphate and may require optimization for 2-deoxygalactose-1-phosphate.[2]
-
Cell Seeding: Plate cells in a 6-well plate and culture until they reach the desired confluency.
-
Treatment: Treat cells with the desired concentrations of 2-deoxygalactose for the specified duration.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC or ion-pair chromatography).
-
Use a stable isotope-labeled internal standard for 2-deoxygalactose-1-phosphate if available for accurate quantification.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify 2-deoxygalactose-1-phosphate based on its precursor and product ions.
-
Protocol 2: Measurement of Cellular ATP Levels
This protocol is based on a luciferase-based ATP assay.
-
Cell Seeding: Plate cells in a white, clear-bottom 96-well plate and culture overnight.
-
Treatment: Treat cells with various concentrations of 2-deoxygalactose for the desired time.
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the number of cells or total protein content.
-
Express the ATP levels as a percentage of the untreated control.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the specificity of 2-Deoxy-D-galactose inhibition
Welcome to the technical support center for researchers utilizing 2-Deoxy-D-galactose (2-DGal) in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the specificity of 2-DGal inhibition and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a glucose and galactose analog that primarily acts as a competitive inhibitor of glycolysis.[1] It is transported into cells and phosphorylated, but cannot be further metabolized, leading to the inhibition of key glycolytic enzymes. Additionally, it interferes with glycoprotein (B1211001) synthesis by inhibiting fucosylation and can act as a trapping agent for phosphate (B84403) and uridylate within the cell.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of 2-DGal is its interference with glycosylation processes, specifically fucosylation.[1] This can lead to endoplasmic reticulum (ER) stress. It can also be incorporated into gangliosides, which may alter cell membrane properties and signaling.[3] In some cellular contexts, particularly at higher concentrations, it can induce apoptosis.
Q3: How can I increase the specificity of this compound for cancer cells?
A3: Enhancing the specificity of 2-DGal can be approached through several strategies:
-
Combination Therapy: Using 2-DGal in conjunction with other therapeutic agents can create a synergistic effect, allowing for lower, more specific concentrations of 2-DGal to be used. For its analog 2-Deoxy-D-glucose (B1664073) (2-DG), combinations with chemotherapy drugs like doxorubicin (B1662922) or cisplatin (B142131), or with radiotherapy, have shown enhanced efficacy.[4][5][6]
-
Targeted Delivery: Encapsulating 2-DGal in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can improve its delivery to tumor sites and reduce systemic exposure, thereby increasing specificity.[7][8]
-
Prodrug Approach: While specific prodrugs for 2-DGal are less documented, the concept involves modifying the molecule so that it is only activated under specific conditions found in the target microenvironment, such as the presence of certain enzymes overexpressed in cancer cells.
Q4: What is a typical starting concentration for in vitro experiments with this compound?
A4: A typical starting concentration for in vitro experiments can range from 1 mM to 10 mM. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. For its analog 2-DG, IC50 values in various cancer cell lines have been reported to range from 0.22 mM to over 50 mM.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High toxicity in non-cancerous control cells | 1. Concentration of 2-DGal is too high.2. Control cells are highly glycolytic.3. Off-target effects are prominent. | 1. Perform a dose-response experiment to find the optimal concentration with the best therapeutic window.2. Characterize the metabolic profile of your control cells. If highly glycolytic, consider a different control cell line.3. Co-administer mannose to potentially rescue N-linked glycosylation inhibition.[9] |
| Lack of significant inhibition in target cancer cells | 1. The cancer cell line is not highly dependent on glycolysis.2. Insufficient uptake of 2-DGal.3. Rapid metabolism or efflux of the compound. | 1. Assess the glycolytic rate of your cancer cell line (e.g., lactate (B86563) production).2. Verify the expression of glucose transporters (GLUTs) on your cells.3. While 2-DGal is generally trapped after phosphorylation, consider measuring intracellular concentrations if possible. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Degradation of 2-DGal stock solution. | 1. Ensure accurate and consistent cell counting and seeding.2. Standardize all incubation times precisely.3. Prepare fresh stock solutions of 2-DGal in a suitable solvent and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Observed effects are not due to glycolysis inhibition | 1. Off-target effects, such as ER stress due to glycosylation inhibition, are the dominant mechanism. | 1. Measure markers of ER stress (e.g., GRP78/BiP).2. Assess the impact on N-linked glycosylation.3. Measure ATP levels and lactate production to directly quantify the effect on glycolysis. |
Data Presentation
Table 1: IC50 Values of 2-Deoxy-D-glucose (2-DG), a close analog of 2-DGal, in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (hours) |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 | 48 |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 | 48 |
| T47D | Breast Cancer | Not specified, used at 0.5 | - |
| SKBR3 | Breast Cancer | Not specified, used at 0.5 | - |
| A172 | Glioblastoma | >10 (in normoxia) | Not specified |
| LN229 | Glioblastoma | >10 (in normoxia) | Not specified |
Note: Data for this compound is limited; these values for its analog 2-DG can serve as a starting reference point for experimental design.[4][5][9]
Experimental Protocols
Protocol 1: In Vitro Assessment of Glycolysis Inhibition
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 2-DGal for the desired duration (e.g., 24, 48, 72 hours).
-
Lactate Measurement: Collect the cell culture supernatant. Measure the lactate concentration using a commercially available lactate assay kit, following the manufacturer's instructions. A decrease in lactate production indicates glycolysis inhibition.
-
ATP Measurement: Lyse the cells and measure the intracellular ATP concentration using a commercially available ATP assay kit. A decrease in ATP levels is indicative of reduced glycolytic activity.
-
Data Analysis: Normalize lactate and ATP levels to the total protein concentration or cell number.
Protocol 2: Assessing Off-Target Effects on N-linked Glycosylation
-
Cell Treatment: Treat cells with 2-DGal, with and without the addition of mannose (e.g., 2 mM) as a rescue agent.[9]
-
Western Blotting: Lyse the cells and perform Western blot analysis for markers of the unfolded protein response (UPR) and ER stress, such as GRP78 (BiP) and CHOP. An upregulation of these proteins suggests interference with protein glycosylation.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells. If mannose co-treatment rescues cell viability, it suggests that the observed toxicity is at least partially due to the inhibition of N-linked glycosylation.[9]
Visualizations
Caption: Mechanism of this compound action and its off-target effects.
Caption: A logical workflow for troubleshooting common experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - ZELLX® [zellx.de]
- 3. Synthesis of this compound containing gangliosides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Treatment with 2-Deoxy-D-Glucose and Doxorubicin Enhances the in Vitro Efficiency of Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic increase in efficacy of a combination of 2-deoxy-D-glucose and cisplatin in normoxia and hypoxia: switch from autophagy to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing cancer radiotherapy with 2-deoxy-d-glucose dose escalation studies in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Mediated Delivery of 2-Deoxy-D-Glucose Induces Antitumor Immunity and Cytotoxicity in Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Mediated Delivery of 2-Deoxy-D-Glucose Induces Antitumor Immunity and Cytotoxicity in Liver Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility and stability of 2-Deoxy-D-galactose in vitro
Welcome to the technical support center for 2-Deoxy-D-galactose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this compound for in vitro applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. Water is a good starting point, but for higher concentrations, organic solvents like Methanol and DMSO are also effective.[1][2] The choice of solvent will depend on the requirements of your specific experimental system and the desired final concentration.
Q2: I'm struggling to dissolve this compound at a high concentration in water. What can I do?
A2: Achieving high concentrations, such as 175 mg/mL in water or 125 mg/mL in methanol, may require assistance.[1] Applying ultrasonic energy (sonication) is recommended to facilitate dissolution.[1] Gentle warming can also be employed, but care must be taken to avoid degradation (see Stability section).
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: To ensure stability and prevent degradation, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is recommended.[1] For shorter periods (up to 1 month), -20°C is suitable, but the solution should be protected from light.[1] For aqueous solutions used in cell culture, it is often recommended not to store them for more than one day to ensure consistency.[3]
Q4: Is this compound stable in standard cell culture media?
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Autoclaving is generally not recommended, especially for solutions containing buffers. Studies on D-galactose show that autoclaving can lead to significant degradation (up to 21% loss in acetate (B1210297) buffers) and a yellow discoloration of the solution.[4] The preferred method for sterilization is filtration through a 0.22 µm or 0.45 µm porosity membrane.[4]
Quantitative Data Summary
The following tables provide quantitative data on the solubility and recommended storage of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Equivalent | Notes |
| Water (H₂O) | 175 mg/mL[1] | 1066.03 mM | Ultrasonic assistance is needed for high concentrations.[1] |
| Methanol (MeOH) | 125 mg/mL[1] | 761.45 mM | Ultrasonic assistance is needed.[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[2] | - | Specific concentration not detailed, but commonly used. |
Table 2: Recommended Storage Conditions for Stock Solutions [1]
| Temperature | Maximum Storage Period | Important Considerations |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Protect from light. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My freshly prepared this compound solution is cloudy or contains a precipitate.
-
Possible Cause 1: Supersaturation. You may be trying to dissolve the compound above its equilibrium solubility limit at the current temperature.
-
Solution: Apply sonication to increase the rate of dissolution.[1] You can also gently warm the solution while stirring, but do not overheat. Ensure the compound is fully dissolved before sterile filtering.
-
-
Possible Cause 2: Impure Solvent. Contaminants in the solvent can reduce solubility.
-
Solution: Use high-purity, sterile solvents (e.g., nuclease-free water, anhydrous DMSO) appropriate for your application.
-
Problem: A precipitate forms after adding my stock solution to the cell culture medium.
-
Possible Cause 1: Localized High Concentration. Adding a concentrated stock solution too quickly can cause the compound to crash out of solution before it can disperse in the bulk medium.
-
Solution: Add the stock solution dropwise to the medium while gently swirling or stirring. Pre-warming the medium to 37°C can also help.[5]
-
-
Possible Cause 2: pH or Salt Incompatibility. The pH of your stock solution (especially if using a buffer) may differ significantly from the culture medium, causing precipitation. High concentrations of salts in some media can also reduce the solubility of other components.[6]
-
Solution: Prepare the stock solution in water or DMSO to minimize buffer effects. Check the pH of the final culture medium after adding the compound. If preparing custom media, dissolve calcium salts like CaCl₂ separately to avoid forming insoluble precipitates like CaSO₄.[6]
-
-
Possible Cause 3: Temperature Shock. Adding a cold stock solution from -20°C or -80°C storage directly to warm media can cause some components to precipitate.[6]
-
Solution: Allow the stock solution aliquot to thaw and reach room temperature before adding it to the pre-warmed culture medium.
-
Problem: My solution has developed a yellow tint over time.
-
Possible Cause: Chemical Degradation. Discoloration is a common sign of chemical degradation, which can be accelerated by high temperatures, improper pH, and light exposure.[4] This is a known issue for sugars in solution.
-
Solution: Store stock solutions at the recommended low temperatures and protect them from light.[1] Prepare fresh working solutions and complete media regularly. If discoloration is observed, discard the solution as the compound may be compromised.
-
Problem: I am observing inconsistent biological effects in my experiments.
-
Possible Cause: Compound Instability. If the this compound is degrading in your stock solution or in the final medium, its effective concentration will decrease over time, leading to variable results.
-
Solution: Strictly adhere to recommended storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][6] Prepare the final, complete medium containing this compound immediately before each experiment to ensure a consistent starting concentration.
-
Visual Guides and Workflows
Diagrams
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Decision tree for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL in Water)
Objective: To prepare a sterile, concentrated stock solution of this compound for in vitro use.
Materials:
-
This compound powder (Min. 98% purity)[2]
-
Sterile, nuclease-free water
-
Sterile conical tube or glass vial
-
Calibrated analytical balance
-
Bath sonicator
-
Sterile syringe
-
0.22 µm sterile syringe filter
-
Sterile, light-protecting cryovials for aliquots
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mL solution at 100 mg/mL, weigh 1.0 g of the powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add a portion of the sterile water (e.g., 7-8 mL for a final volume of 10 mL) to the tube.
-
Vortex briefly to suspend the powder.
-
Place the tube in a bath sonicator. Sonicate in short bursts, allowing the solution to cool in between to prevent heating, until the powder is completely dissolved.[1] The solution should be clear and free of particulates.
-
Add sterile water to reach the final desired volume (10 mL).
-
Draw the entire solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into sterile, light-protecting cryovials to create working aliquots (e.g., 100 µL or 500 µL).
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots immediately at -80°C for long-term storage.[1]
Protocol 2: Assessment of Stability in an Aqueous Buffer
Objective: To determine the stability of a this compound solution under specific pH and temperature conditions over time. This protocol is based on general methods for assessing sugar stability.[4]
Materials:
-
Prepared sterile stock solution of this compound
-
Sterile aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile tubes for sample collection
-
Analytical instrument for quantification (e.g., HPLC with a suitable column and detector)
-
pH meter
Methodology:
-
Prepare a working solution of this compound in the desired sterile buffer to the final concentration used in your experiments (e.g., 1 mM).
-
Verify the initial pH of the solution.
-
Dispense the solution into multiple sterile tubes, creating separate sets for each temperature condition to be tested.
-
Place the sets of tubes into their respective temperature-controlled environments (4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition.
-
Immediately analyze the sample for the concentration of this compound using a validated analytical method like HPLC.
-
At each time point, also visually inspect the solution for any color change or precipitate formation.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. Calculate the percentage of degradation at each time point relative to the initial concentration at time 0. This will establish a stability profile under your specific experimental conditions.
References
Technical Support Center: Managing 2-Deoxy-D-galactose Interference in Downstream Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 2-Deoxy-D-galactose (2-dGal) in common downstream laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a galactose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen. It is frequently used in research to study and inhibit glycosylation processes, particularly N-linked glycosylation, and to investigate cellular metabolism.[1][2][3] It can also induce cellular senescence and oxidative stress.[4][5][6]
Q2: How can this compound interfere with my downstream assays?
A2: this compound can interfere with assays by:
-
Inhibiting Glycosylation: It disrupts the normal synthesis of glycoproteins, which can affect a wide range of cellular functions and the readouts of assays that rely on these proteins.[1][2][3][7]
-
Altering Cellular Metabolism: As a glucose analog, it can inhibit glycolysis, leading to decreased ATP production and alterations in cellular energy levels.[8][9] This directly impacts metabolic assays and can affect cell viability.
-
Inducing Cytotoxicity: At certain concentrations, 2-dGal and its more potent analog 2-deoxy-D-glucose (2-DG) can be toxic to cells, leading to reduced cell viability that might be misinterpreted as a direct effect of the experimental treatment.[4][5][6][10]
Q3: Which assays are most likely to be affected by this compound?
A3: The following assays are particularly susceptible to interference:
-
Cell Viability and Proliferation Assays: (e.g., MTT, XTT, WST-1, Trypan Blue) due to 2-dGal's effects on cell metabolism and viability.[4][5][6][10]
-
Metabolic Assays: (e.g., ATP production, glucose uptake, lactate (B86563) production) as 2-dGal directly perturbs glycolysis.[8][9]
-
Glycosylation Analysis: Assays that measure the structure or function of glycoproteins can be directly impacted by 2-dGal's inhibitory effects.[1][2][3][7]
-
Reporter Gene Assays: Assays using glycoprotein (B1211001) reporters (e.g., some forms of secreted alkaline phosphatase) may be affected.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, Trypan Blue)
Possible Cause: this compound is directly affecting cell viability and/or the metabolic activity that these assays measure. The reduction of tetrazolium salts like MTT is dependent on cellular metabolic activity, which is inhibited by 2-dGal.[8][9]
Troubleshooting Steps:
-
Run Appropriate Controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve your test compound.
-
2-dGal Only Control: Cells treated with the same concentration of 2-dGal as in your experimental wells. This will help you quantify the direct effect of 2-dGal on cell viability.
-
Positive Control for Cell Death: A known cytotoxic agent to ensure the assay is working correctly.
-
-
Optimize 2-dGal Concentration: Determine the highest concentration of 2-dGal that does not significantly affect cell viability in your specific cell line and experimental timeframe. This can be done by performing a dose-response curve for 2-dGal alone.
-
Consider an Alternative Viability Assay: If metabolic interference is a major concern, consider using a viability assay that does not rely on metabolic reduction, such as:
-
Trypan Blue Exclusion Assay: Directly counts viable cells based on membrane integrity.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which might still be affected but provides a different metabolic readout.[8] Be aware that 2-dGal is expected to lower ATP levels.[8][9]
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Remove this compound Before the Assay: If possible, wash the cells to remove 2-dGal before adding the viability assay reagents. For secreted proteins that might be affected, this may not be feasible.
Issue 2: Altered Readouts in Metabolic Assays (e.g., ATP, Glucose Uptake)
Possible Cause: this compound is a direct inhibitor of glycolysis and will significantly alter cellular energy metabolism.[8][9]
Troubleshooting Steps:
-
Acknowledge and Quantify the Effect: Use a "2-dGal only" control to measure the baseline shift in your metabolic readout caused by 2-dGal itself.
-
Washout Protocol: Before performing the metabolic assay, wash the cells thoroughly with a glucose-containing medium to remove 2-dGal and allow for a partial recovery of metabolic function. The required recovery time will need to be determined empirically.
-
Alternative Energy Sources: If your experimental design allows, consider providing cells with an alternative energy source that bypasses the steps inhibited by 2-dGal, such as pyruvate.
Issue 3: Aberrant Results in Glycosylation Analysis
Possible Cause: this compound is functioning as intended by inhibiting N-linked glycosylation.[1][2][3]
Troubleshooting Steps:
-
Titrate 2-dGal Concentration: Perform a dose-response experiment to find the optimal concentration of 2-dGal that provides the desired level of glycosylation inhibition without causing excessive cytotoxicity. Complete inhibition of N-glycosylation has been observed at concentrations of 1 mM and above for the more potent analog, 2-deoxy-2-fluoro-D-galactose.[1][2]
-
Rescue Experiment: To confirm that the observed effects are due to glycosylation inhibition, perform a rescue experiment by co-incubating the cells with an excess of mannose. Mannose can bypass the block in N-linked glycosylation caused by 2-deoxy-D-glucose (a related compound), and a similar principle may apply to 2-dGal.[9][11]
-
Use Alternative Glycosylation Inhibitors: If the interference from 2-dGal is problematic, consider using other inhibitors that target different steps in the glycosylation pathway, such as tunicamycin.
Quantitative Data Summary
| Assay Type | Interfering Compound | Cell Line | Concentration | Observed Effect | Citation |
| N-Glycosylation | 2-Deoxy-2-fluoro-D-galactose | Rat Hepatocytes | ≥ 1 mM | Complete inhibition of N-glycosylation. | [1][2] |
| N-Glycosylation | This compound | Rat Hepatocytes | 4 mM | Slight impairment of N-glycosylation. | [1] |
| Cell Viability | 2-Deoxy-D-glucose | Human Neuroblastoma (SK-N-SH) | 5.5 mM and 11 mM | Significant clonogenic cell killing at 48 and 72 hours. | [10] |
| Cell Viability | D-galactose | Astrocytic CRT cells | ≥ 40 g/L | Significant suppression of cellular viability in a dose-dependent manner. | [4][5] |
| Cell Viability | D-galactose | Malignant cell lines (N2a, SH-SY5Y, PC-3, HepG2) | > 30 g/L | Dose-dependent inhibition of viability. | [6] |
| ATP Content | 2-Deoxy-D-glucose | Primary Rat Astrocytes | 0.1 mM | ~30% reduction in cellular ATP within 180 minutes. | [8] |
| ATP Content | 2-Deoxy-D-glucose | Primary Rat Astrocytes | 5 mM | ~50% reduction in cellular ATP within 30 minutes. | [8] |
Experimental Protocols
Protocol 1: Removal of this compound from Cell Lysates by Dialysis
This protocol is suitable for removing 2-dGal from protein samples (e.g., cell lysates) before downstream assays where the presence of the small molecule would interfere.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3-10 kDa.
-
Dialysis buffer (e.g., PBS or a buffer suitable for your downstream application).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load your cell lysate containing 2-dGal into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer.
-
Continue dialysis for another 2-4 hours or overnight at 4°C.
-
Change the buffer one more time and dialyze for a final 2-4 hours.
-
Recover the sample from the dialysis tubing/cassette. The concentration of 2-dGal will be significantly reduced.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of this compound
This method is useful for desalting and removing small molecules like 2-dGal from protein samples.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25).
-
Equilibration/elution buffer (compatible with your protein and downstream assay).
-
Centrifuge (for spin columns) or chromatography system.
-
Collection tubes.
Procedure (for spin columns):
-
Remove the storage solution from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Carefully apply your protein sample containing 2-dGal to the center of the column bed.
-
Place the column in a clean collection tube.
-
Centrifuge the column according to the manufacturer's protocol to elute the protein. The larger protein molecules will pass through the column quickly, while the smaller 2-dGal molecules will be retained in the porous beads.
-
Your collected sample will contain the purified protein with a significantly reduced concentration of 2-dGal.
Visualizations
Caption: Workflow for handling this compound in experiments.
Caption: Interference points of this compound.
References
- 1. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Long-Term Effects of 2-Deoxy-D-galactose on Cell Line Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term effects of 2-Deoxy-D-galactose (2-DG) on cell line stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound (2-DG) in cell culture?
A1: this compound is a glucose and galactose analog that primarily exerts its effects by interfering with cellular metabolism. Its main mechanisms of action include:
-
Inhibition of Glycolysis: 2-DG is taken up by cells and phosphorylated to 2-DG-6-phosphate, which cannot be further metabolized. This leads to the inhibition of key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, resulting in decreased ATP production.[1]
-
Induction of Oxidative Stress: By disrupting normal glucose metabolism, 2-DG can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.[2]
-
ER Stress and Unfolded Protein Response (UPR): 2-DG can interfere with protein glycosylation, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), which triggers the unfolded protein response.[3][4]
-
Inhibition of N-glycosylation: 2-DG can inhibit the N-glycosylation of proteins, which is crucial for their proper folding and function.[4][5]
Q2: What are the expected short-term effects of 2-DG on cultured cells?
A2: The short-term effects of 2-DG are highly dependent on the cell line and the concentration of 2-DG used. Common observations include:
-
Reduced cell proliferation or complete proliferation arrest.[6]
-
Induction of autophagy.[3]
-
Changes in cell morphology.
Q3: Can cells develop resistance to long-term 2-DG treatment?
A3: Yes, it is possible for cell lines to develop resistance to 2-DG over time. Studies in yeast have shown that resistance to 2-DG can be acquired at a high frequency.[8] In Chinese hamster cells, resistance has been linked to structural mutations in the galactokinase (galK) gene.[9] Therefore, researchers should be aware of the potential for selection of resistant subpopulations during long-term culture with 2-DG.
Q4: What are the potential long-term consequences of chronic 2-DG exposure on cell line stability?
A4: While direct, comprehensive studies on the long-term effects of 2-DG on mammalian cell line stability are limited, based on its mechanisms of action and studies with related compounds, the following can be anticipated:
-
Genetic Instability: Chronic oxidative stress induced by 2-DG could potentially lead to an increased mutation rate and chromosomal abnormalities.
-
Phenotypic Drift: Continuous metabolic stress may select for cells with altered metabolic pathways, leading to changes in growth characteristics, morphology, and protein expression over time.[10]
-
Selection of Resistant Populations: As mentioned in Q3, long-term culture with 2-DG may lead to the outgrowth of cells that have acquired resistance mechanisms.
Q5: How does 2-DG compare to its analogue, D-galactose, in long-term studies?
A5: D-galactose is often used to induce cellular senescence and mimic aging in vitro and in vivo.[11][12][13] Chronic exposure to D-galactose leads to increased oxidative stress and the expression of senescence markers.[14] While 2-DG also induces oxidative stress, its primary acute effect is often cytotoxicity through glycolysis inhibition. Long-term exposure to 2-DG may also lead to a senescent phenotype in surviving cells, but this is less well-documented than for D-galactose.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays | 1. Inconsistent cell seeding density.2. Uneven distribution of 2-DG in culture wells.3. Cell line heterogeneity in response to 2-DG.4. Passage number variation. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the culture plate gently after adding 2-DG.3. Consider single-cell cloning to establish a more homogeneous cell line.4. Use cells within a consistent and narrow passage number range for all experiments. |
| Cells appear to be recovering and proliferating after initial growth inhibition | 1. Development of acquired resistance to 2-DG.2. Selection of a pre-existing resistant subpopulation.3. Degradation of 2-DG in the culture medium. | 1. Perform dose-response curves on the "recovered" cells to confirm a shift in IC50.2. Analyze the genetic and phenotypic characteristics of the resistant cells compared to the parental line.3. Replenish the 2-DG-containing medium at regular intervals, especially during long-term experiments. |
| Unexpected changes in cell morphology or growth rate in long-term cultures | 1. Phenotypic drift due to prolonged metabolic stress.2. Genetic instability leading to altered cellular programs.3. Mycoplasma or other microbial contamination. | 1. Regularly monitor and document cell morphology. Perform STR profiling to confirm cell line identity.[15]2. Consider karyotyping to check for chromosomal abnormalities.[15]3. Routinely test for mycoplasma contamination. |
| Inconsistent results between different batches of 2-DG | 1. Variation in the purity or stability of the 2-DG compound.2. Improper storage of 2-DG stock solutions. | 1. Purchase 2-DG from a reputable supplier and obtain a certificate of analysis.2. Prepare single-use aliquots of 2-DG stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and the related compound D-galactose from various studies. Note that the effects are highly cell-line and context-dependent.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | 2-DG Concentration | Exposure Time | Observed Effect | Reference |
| KB-V1 (multidrug-resistant) | 1.74 mM | Not specified | D10 value (dose for 10% survival) | [7][16] |
| KB-C1 (multidrug-resistant) | 1.04 mM | Not specified | D10 value (dose for 10% survival) | [7][16] |
| KB-A1 (multidrug-resistant) | 0.31 mM | Not specified | D10 value (dose for 10% survival) | [7][16] |
| KB-3-1 (parental) | 4.60 mM | Not specified | D10 value (dose for 10% survival) | [7][16] |
| Various cancer cell lines | 5 mM | Continuous | Proliferation slowdown, arrest, or apoptosis | [6] |
Table 2: Effects of D-galactose on Cell Proliferation and Senescence
| Cell Line | D-galactose Concentration | Exposure Time | Observed Effect | Reference |
| Human Dental Pulp Cells | 1 g/L and 10 g/L | 72 hours | Significant decrease in cell proliferation | [12] |
| Human Dental Pulp Cells | 10 g/L | Not specified | Increased expression of p16 and p21 genes | [12] |
| Astrocytic CRT cells | 40 g/L and higher | 72 hours | Significant suppression of cell viability | [11] |
| Astrocytic CRT cells | 50 g/L | 5 days | Increased senescence-associated β-galactosidase activity | [11] |
| LLC-PK1 cells | 300 mM | 120 hours | 20% decrease in SA-β-galactosidase positive cells with curcumin (B1669340) co-treatment | [14] |
| HK-2 cells | 300 mM | 24 hours | ~20% to 60% increase in ROS production | [14] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Effects of 2-DG on Cell Proliferation
Objective: To determine the long-term impact of sub-lethal 2-DG concentrations on cell proliferation over multiple passages.
Methodology:
-
Cell Seeding: Seed the cell line of interest in multiple T-25 flasks at a low density (e.g., 2 x 10^5 cells/flask).
-
Treatment: After 24 hours, replace the medium with fresh medium containing either vehicle control or a sub-lethal concentration of 2-DG (determined from a preliminary dose-response curve, e.g., IC20).
-
Serial Passaging: Culture the cells until they reach 80-90% confluency. At each passage, trypsinize the cells, count them to determine the population doubling time, and re-seed a fraction of the cells into new flasks with the corresponding fresh medium (vehicle or 2-DG).
-
Long-Term Culture: Continue this process for a defined number of passages (e.g., 10, 20, or more).
-
Data Analysis: At each passage, calculate the cumulative population doublings. Plot the cumulative population doublings versus time (in days) for both control and 2-DG-treated cells to visualize the long-term effect on proliferation.
-
Cryopreservation: At regular intervals (e.g., every 5 passages), cryopreserve aliquots of both control and treated cells for future analysis (e.g., genetic and phenotypic stability assays).
Protocol 2: Analysis of Genetic Stability by Karyotyping
Objective: To assess chromosomal abnormalities in cells chronically exposed to 2-DG.
Methodology:
-
Cell Culture: Culture cells (from cryopreserved stocks of a specific passage number from Protocol 1) in the presence or absence of 2-DG until they reach 60-70% confluency.
-
Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to the culture medium and incubate for a few hours to arrest cells in metaphase.
-
Cell Harvest: Trypsinize and collect the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.
-
Fixation: Fix the cells using a freshly prepared fixative solution (e.g., 3:1 methanol:acetic acid).
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Chromosome Banding: Treat the slides with trypsin and then stain with Giemsa to produce a G-banding pattern on the chromosomes.
-
Microscopic Analysis: Examine the slides under a light microscope. Capture images of well-spread metaphases.
-
Karyotype Analysis: Arrange the chromosomes in a karyogram to identify any numerical or structural abnormalities.[15]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 2-DG-Induced Cellular Stress
Caption: 2-DG enters the cell and is phosphorylated, inhibiting glycolysis and N-glycosylation, leading to cellular stress responses.
Experimental Workflow for Assessing Long-Term Cell Line Stability
Caption: Workflow for evaluating the long-term stability of cell lines chronically exposed to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose preferentially kills multidrug-resistant human KB carcinoma cell lines by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saccharomyces cerevisiae acquires resistance to 2-deoxyglucose at a very high frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunological and genetic characterization of 2-deoxygalactose-resistant, galactokinase-deficient mutants of Chinese hamster cells: evidence for structural mutations at the galK locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long term culturing of CHO cells: phenotypic drift and quality attributes of the expressed monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of D-galactose Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic systemic D-galactose exposure induces memory loss, neurodegeneration, and oxidative damage in mice: protective effects of R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. 2-Deoxy-D-glucose preferentially kills multidrug-resistant human KB carcinoma cell lines by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glycosylation Inhibitors: 2-Deoxy-D-galactose vs. Tunicamycin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, post-translational modifications are critical for protein function, and among these, glycosylation stands out for its complexity and profound impact on protein folding, stability, and signaling. The study of glycosylation is greatly aided by inhibitors that can dissect its pathways. This guide provides a detailed comparison of two such inhibitors: 2-Deoxy-D-galactose and the well-established antibiotic, tunicamycin (B1663573). We present their mechanisms of action, comparative performance data, and detailed experimental protocols to assist researchers in making informed decisions for their experimental designs.
At a Glance: Key Differences and Similarities
| Feature | This compound | Tunicamycin |
| Primary Target | Dolichol cycle intermediates and potentially galactosyltransferases. | GlcNAc-1-phosphate transferase (GPT), the first enzyme in the N-linked glycosylation pathway.[1][2] |
| Mechanism of Action | Metabolized to nucleotide sugar analogs (e.g., UDP-2-deoxy-2-fluoro-D-galactose) that interfere with the assembly of lipid-linked oligosaccharides and may competitively inhibit glycosyltransferases.[3] | Blocks the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to dolichol phosphate, halting the synthesis of the precursor oligosaccharide for N-glycosylation.[2][4] |
| Effect on N-linked Glycosylation | Potent inhibitor, with 2-deoxy-2-fluoro-D-galactose being more efficient than this compound.[3][5] Complete inhibition can be achieved at concentrations of 1 mM or higher in some cell types.[6] | Potent and widely used inhibitor, leading to the accumulation of non-glycosylated proteins.[4][7] |
| Effect on O-linked Glycosylation | Reported to not affect O-glycosylation of interleukin-6.[5] | No direct effect on O-linked glycosylation.[7] |
| Primary Consequence | Accumulation of incomplete lipid-linked oligosaccharides, leading to the synthesis of non-glycosylated proteins. | Accumulation of non-glycosylated, misfolded proteins in the endoplasmic reticulum (ER).[7] |
| Downstream Cellular Effects | Inhibition of glycoprotein (B1211001) synthesis.[3] | Induces strong Endoplasmic Reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[1][2][8] |
| Cytotoxicity | Can exhibit cytotoxicity. | Known to be cytotoxic, inducing apoptosis in a concentration- and time-dependent manner.[9][10][11] |
| Typical Working Concentration | 1-4 mM for complete inhibition of N-glycosylation in hepatocytes and monocytes.[3][5] | 0.2-2 µg/mL can inhibit glycosylation by up to 95% in CHO cells.[12] |
Delving Deeper: Mechanisms of Action
Tunicamycin: A Roadblock at the Start of N-Glycosylation
Tunicamycin is a nucleoside antibiotic that acts as a potent and specific inhibitor of N-linked glycosylation.[4][7] Its mechanism is well-characterized: it mimics the structure of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for GlcNAc-1-phosphate transferase (GPT). By competitively inhibiting GPT, tunicamycin blocks the very first step of the dolichol cycle – the transfer of GlcNAc-1-phosphate to dolichol phosphate.[1][2] This effectively halts the assembly of the lipid-linked oligosaccharide precursor (LLO), leading to the synthesis of proteins devoid of N-glycans. The accumulation of these non-glycosylated and often misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[1][8]
This compound: A Deceptive Building Block
This compound, particularly its fluorinated analog 2-deoxy-2-fluoro-D-galactose, is a potent inhibitor of N-linked glycosylation.[3][5] Unlike tunicamycin's direct enzymatic inhibition, this compound's mechanism is more subtle and involves its metabolic conversion into fraudulent nucleotide sugars. Inside the cell, it is metabolized to compounds such as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P) and subsequently to UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF) and UDP-2-deoxy-2-fluoro-D-glucose (UDP-dGlcF).[3]
These altered sugar donors then interfere with the dolichol cycle. The incorporation of these fraudulent sugars into the growing lipid-linked oligosaccharide chain can terminate elongation, leading to the accumulation of truncated and non-functional LLOs.[6] These incomplete precursors cannot be efficiently transferred to nascent polypeptide chains, resulting in non-glycosylated proteins. Furthermore, UDP-2-deoxy-2-fluoro-galactose has been shown to act as a competitive inhibitor of β-1,4-galactosyltransferase, suggesting an additional layer of inhibition on glycan chain elongation.[13] The inhibitory effect is not due to the depletion of UTP pools.[3][5]
Experimental Protocols
Assessing Glycosylation Inhibition
A common and effective method to assess the inhibition of N-linked glycosylation is to observe the electrophoretic mobility shift of glycoproteins by SDS-PAGE and Western blot. Glycoproteins treated with inhibitors will lack their glycan moieties, resulting in a lower apparent molecular weight and a faster migration on the gel.
Detailed Methodology: Western Blot for Glycoprotein Mobility Shift
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 4 mM) or tunicamycin (e.g., 0.5, 1, 2, 5 µg/mL) for 24 to 48 hours. Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to a known glycoprotein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A noticeable downward shift in the molecular weight of the band in the inhibitor-treated lanes compared to the control indicates successful inhibition of glycosylation.
-
Detailed Methodology: Lectin Blotting for Glycan Analysis
Lectin blotting is a powerful technique to analyze changes in the glycan structures of glycoproteins.[13][14][15]
-
SDS-PAGE and Transfer:
-
Follow the same procedure as for Western blotting to separate and transfer proteins to a membrane.
-
-
Lectin Staining:
-
Block the membrane with a specialized blocking buffer for lectin staining (e.g., Carbo-Free™ Blocking Solution) to minimize background.
-
Incubate the membrane with a biotinylated lectin (e.g., Concanavalin A for mannose structures) at a concentration of 1-20 µg/mL in a suitable buffer for 1-2 hours.[16]
-
Wash the membrane extensively.
-
Incubate with streptavidin-HRP for 1 hour.
-
Wash the membrane and detect using an ECL substrate. A decrease in the signal in inhibitor-treated lanes would indicate reduced glycosylation.
-
Signaling Pathways Affected
Tunicamycin and the Unfolded Protein Response (UPR)
The primary downstream effect of tunicamycin is the induction of ER stress, which activates the UPR. The UPR is a complex signaling network aimed at restoring ER homeostasis. It involves three main sensor proteins located in the ER membrane: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).
-
IRE1α: Upon activation, IRE1α splices the mRNA of XBP1, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
PERK: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, reducing the load on the ER. However, it selectively promotes the translation of ATF4, a transcription factor that induces genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.
-
ATF6: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus and activates the transcription of ER chaperones and other UPR target genes.
This compound and its Impact on Glycosylation Pathways
The downstream signaling effects of this compound are primarily a consequence of the lack of proper glycosylation on newly synthesized proteins. While it does not directly induce the UPR to the same extent as tunicamycin, the resulting non-glycosylated proteins can still be misfolded and targeted for degradation. The primary impact is on the fidelity of the glycosylation process itself.
Conclusion
Both this compound and tunicamycin are valuable tools for studying N-linked glycosylation, each with a distinct mechanism of action. Tunicamycin offers a complete and abrupt halt to the initiation of N-glycosylation, making it an excellent choice for studying the consequences of a total lack of N-glycans and for inducing a robust ER stress response. This compound, on the other hand, acts through metabolic deception, leading to the formation of faulty glycan precursors. This may provide a more nuanced model for studying defects in the elongation and processing stages of glycosylation.
The choice between these inhibitors will depend on the specific research question. For studies focused on the absolute requirement of N-glycosylation and the induction of the UPR, tunicamycin is the gold standard. For investigations into the fidelity of the glycosylation machinery and the effects of aberrant glycan structures, this compound and its analogs present a compelling alternative. Careful consideration of their respective mechanisms and potential off-target effects is crucial for the design of rigorous and informative experiments in the ever-expanding field of glycobiology.
References
- 1. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefits and Pitfalls of a Glycosylation Inhibitor Tunicamycin in the Therapeutic Implication of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparative proteomics reveals the neurotoxicity mechanism of ER stressors tunicamycin and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of tunicamycin on glycosylation of a 50 kDa protein and thermotolerance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]
- 16. vectorlabs.com [vectorlabs.com]
Unveiling Fucosylation: A Comparative Guide to 2-Deoxy-D-galactose in Fucosyltransferase Research
For researchers, scientists, and drug development professionals, understanding the intricate roles of fucosyltransferases (FUTs) is paramount. These enzymes catalyze the addition of fucose to glycans, a post-translational modification implicated in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. This guide provides an objective comparison of 2-Deoxy-D-galactose (2dGal) and its derivatives as tools to study FUTs, contrasting them with other available methods and providing the experimental context needed for informed research decisions.
The Challenge of Studying Fucosyltransferases
The dynamic and complex nature of glycosylation presents significant challenges to researchers. Isolating the function of a single FUT from the dozen or more active within a cell requires precise and reliable tools. The ideal inhibitor or method should be specific, potent, and have minimal off-target effects. This guide explores the advantages of this compound as a metabolic inhibitor in this context.
This compound: A Metabolic Trojan Horse
This compound and its more potent fluorinated analog, 2-deoxy-2-fluoro-D-galactose (2F-Gal), are cell-permeable sugar analogs that act as metabolic inhibitors of fucosylation.[1][2][3] Once inside the cell, they are processed by the salvage pathway, leading to the formation of unnatural nucleotide sugar donors (e.g., UDP-2-deoxy-D-galactose). These fraudulent donors are poor substrates for fucosyltransferases and can act as competitive inhibitors, effectively reducing the overall fucosylation of cellular glycoproteins.[1][4] This mechanism allows for a global, yet reversible, inhibition of fucosylation, making it a valuable tool for studying the functional consequences of this modification.
A related and widely used compound is 2-deoxy-2-fluoro-L-fucose (2F-Fuc), which is metabolically converted to GDP-2F-Fuc. This analog acts as a competitive inhibitor for several fucosyltransferases with Ki values in the low micromolar range.[4]
Comparative Analysis: 2dGal vs. Other Methods
The choice of methodology to study fucosyltransferases depends on the specific research question. Here, we compare 2dGal and its analogs to genetic approaches and general glycosylation inhibitors.
Table 1: Comparison of Methods for Studying Fucosyltransferases
| Feature | This compound & Analogs | siRNA-mediated Knockdown | CRISPR/Cas9 Knockout | General Glycosylation Inhibitors (e.g., Tunicamycin) |
| Mechanism | Metabolic inhibition, competitive inhibition of FUTs | Post-transcriptional gene silencing | Permanent gene disruption | Inhibition of early steps in N-linked glycosylation |
| Specificity | Global fucosylation inhibition | Specific to the targeted FUT mRNA | Specific to the targeted FUT gene | Affects all N-linked glycosylation |
| Reversibility | Reversible upon removal | Transient | Permanent | Reversible upon removal |
| Key Advantage | Temporal control of global fucosylation | High specificity for individual FUTs | Complete and permanent loss of function | Broad effect on glycosylation |
| Key Disadvantage | Not specific to a single FUT; potential for off-target effects | Incomplete knockdown; potential off-target effects | Potential for off-target mutations; irreversible | Lacks specificity for fucosylation; high cellular toxicity |
| Typical Application | Studying the overall role of fucosylation in a biological process | Investigating the function of a specific FUT | Creating stable cell lines or animal models lacking a specific FUT | Studying the general role of N-linked glycosylation |
Table 2: Quantitative Comparison of Fucosylation Inhibitors
| Inhibitor | Target | Cell Line | IC50 / Effective Concentration | Reference |
| 2-deoxy-2-fluoro-L-fucose (2FFuc) | Global Fucosylation | CHO K1 | IC50: ~10 µM | [5] |
| Carbafucose | Global Fucosylation | CHO K1 | IC50: ~20 µM | [5] |
| 2-deoxy-2-fluoro-L-fucose (2FF) | FUTs | CF1_T (human invasive ductal carcinoma) | 100 µM (effective concentration) | [6] |
| β-phosphate derivative of 2FF (B2FF1P) | Global Fucosylation | THP-1, HeLa, H1299 | 4-7 times more potent than 2FF | [7] |
Experimental Protocols
To provide a practical context, here are detailed methodologies for inhibiting fucosylation using a metabolic inhibitor and a genetic approach.
Protocol 1: Inhibition of Fucosylation using 2-deoxy-2-fluoro-L-fucose (2F-Fuc)
Objective: To assess the effect of global fucosylation inhibition on a specific cellular process (e.g., cell adhesion).
Materials:
-
Cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
2-deoxy-2-fluoro-L-fucose (2F-Fuc) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibody against a fucosylated epitope (e.g., anti-Sialyl Lewis X) or a fucose-binding lectin (e.g., AAL) conjugated to a fluorophore
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for several days of growth without reaching confluency.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of 2F-Fuc (e.g., 0, 10, 50, 100, 200 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 3-7 days to allow for the turnover of existing fucosylated glycans.
-
Cell Harvesting: Harvest the cells by gentle scraping or trypsinization. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) and add the fluorescently labeled antibody or lectin. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody or lectin.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity in the 2F-Fuc-treated cells compared to the control indicates inhibition of fucosylation.
Protocol 2: siRNA-mediated Knockdown of a Specific Fucosyltransferase (e.g., FUT7)
Objective: To investigate the role of a specific FUT in the synthesis of a particular glycan epitope.
Materials:
-
Cell line expressing the target FUT (e.g., MHCC97)
-
siRNA targeting the FUT of interest (e.g., FUT7 siRNA) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
-
Antibody against the target FUT and a loading control (e.g., β-actin)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate one day before transfection to ensure they are at 30-50% confluency at the time of transfection.
-
siRNA Transfection: a. Dilute the siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation. d. Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Verification of Knockdown: a. qRT-PCR: Extract total RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target FUT. A significant decrease in the target mRNA in cells transfected with the specific siRNA compared to the control siRNA confirms successful knockdown. b. Western Blotting: Lyse the cells and perform Western blotting to assess the protein levels of the target FUT. A reduced band intensity for the target FUT confirms knockdown at the protein level.
-
Functional Assay: Once knockdown is confirmed, perform a functional assay to assess the consequences of the reduced FUT expression (e.g., a cell proliferation assay or analysis of SLex expression by flow cytometry).[8][9]
Visualizing the Mechanisms and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound as a metabolic inhibitor of fucosylation.
Caption: Signaling pathways modulated by fucosylation.
Conclusion
The study of fucosyltransferases is crucial for advancing our understanding of many biological processes and for the development of novel therapeutics. This compound and its fluorinated analogs offer a powerful and convenient method for the global inhibition of fucosylation, allowing for the investigation of the overall functional consequences of this modification. While genetic methods like siRNA and CRISPR/Cas9 provide unparalleled specificity for individual FUTs, the reversible nature of metabolic inhibitors like 2dGal provides a complementary approach, particularly for studying dynamic cellular events. The choice of methodology will ultimately be guided by the specific research question, and a combinatorial approach, using both metabolic inhibitors and genetic tools, will likely yield the most comprehensive insights into the complex world of fucosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-1,3-Fucosyltransferase-VII siRNA inhibits the expression of SLex and hepatocarcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-1,3-Fucosyltransferase-VII siRNA inhibits the expression of SLex and hepatocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Deoxy-D-galactose and its Fluorinated Analogs as Glycosylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Deoxy-D-galactose (2-dGal) and its fluorinated analog, 2-Deoxy-2-fluoro-D-galactose (2-F-dGal). The focus is on their roles as inhibitors of protein N-glycosylation, a critical post-translational modification involved in various cellular processes and diseases. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Protein glycosylation is a fundamental cellular process with profound implications for protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. Consequently, small molecule inhibitors of glycosylation are valuable tools for both basic research and therapeutic development.
This compound is a galactose analog that can interfere with normal galactose metabolism and protein glycosylation. The introduction of a fluorine atom to create 2-Deoxy-2-fluoro-D-galactose has been shown to enhance its inhibitory potency. This guide will delve into a comparative analysis of these two compounds, providing the necessary data and methodologies for their scientific evaluation.
Comparative Data
The following tables summarize the key differences in the biological activity of this compound and its fluorinated analog, 2-Deoxy-2-fluoro-D-galactose.
| Compound | Target Process | Observed Effect in Hepatocytes | Potency | Reference |
| This compound (2-dGal) | N-glycosylation | Slight impairment at 4 mM | Lower | [1] |
| 2-Deoxy-2-fluoro-D-galactose (2-F-dGal) | N-glycosylation | Complete inhibition at 1 mM | Higher | [1] |
| Metabolite | Target Enzyme | Inhibition Constant (Ki) | Comments | Reference |
| UDP-2-deoxy-2-fluoro-D-galactose (UDP-2-F-dGal) | β-1,4-galactosyltransferase | 149 µM | Competitive inhibitor | [1] |
Mechanism of Action
Both 2-dGal and 2-F-dGal exert their inhibitory effects on N-glycosylation through a process of metabolic trapping. Once inside the cell, they are phosphorylated and then converted to their respective UDP-sugar analogs. These analogs are the active inhibitory molecules that interfere with the normal function of glycosyltransferases. The accumulation of these aberrant UDP-sugars and the subsequent disruption of N-glycosylation lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular stress response known as the Unfolded Protein Response (UPR).
Signaling Pathway: Inhibition of N-Glycosylation and Induction of the Unfolded Protein Response (UPR)
Caption: Metabolic activation of 2-dGal and 2-F-dGal and subsequent inhibition of N-glycosylation leading to the Unfolded Protein Response.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the effects of this compound and its fluorinated analogs.
N-Glycosylation Inhibition Assay via Western Blot
This protocol is designed to visually assess the inhibition of N-glycosylation of a specific glycoprotein (B1211001) by observing its electrophoretic mobility shift.
Materials:
-
Cell line of interest (e.g., HEK293T, Huh7)
-
Complete cell culture medium
-
This compound (2-dGal) and 2-Deoxy-2-fluoro-D-galactose (2-F-dGal)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a known glycoprotein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PNGase F enzyme and buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of 2-dGal or 2-F-dGal (e.g., 0, 0.1, 0.5, 1, 2, 4 mM) for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
PNGase F Digestion (Optional Control):
-
Take an aliquot of the untreated cell lysate and treat with PNGase F according to the manufacturer's protocol to serve as a deglycosylated control.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Expected Results: A decrease in the apparent molecular weight of the target glycoprotein in treated cells compared to the untreated control indicates inhibition of N-glycosylation. The extent of the molecular weight shift will be proportional to the degree of glycosylation inhibition. 2-F-dGal is expected to show a more pronounced effect at lower concentrations than 2-dGal.
Analysis of UDP-Sugar Analog Accumulation by HPLC
This protocol outlines the extraction and quantification of UDP-2-dGal and UDP-2-F-dGal from cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Cold 70% ethanol
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
High-performance liquid chromatography (HPLC) system with a C18 reversed-phase column
-
Standards for UDP-2-dGal and UDP-2-F-dGal
Procedure:
-
Extraction of Nucleotide Sugars:
-
Lyse cell pellets with cold 70% ethanol.
-
Centrifuge to remove precipitated proteins and lipids.
-
Evaporate the supernatant to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Resuspend the dried extract in a suitable buffer.
-
Apply the sample to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the nucleotide sugars with a TEAA-containing buffer.
-
-
HPLC Analysis:
-
Inject the purified sample into the HPLC system.
-
Separate the nucleotide sugars using a C18 column with a gradient of acetonitrile in TEAA buffer.
-
Detect the UDP-sugars by UV absorbance (typically at 262 nm).
-
Quantify the amounts of UDP-2-dGal and UDP-2-F-dGal by comparing their peak areas to those of known standards.
-
Expected Results: An accumulation of UDP-2-dGal and UDP-2-F-dGal will be observed in cells treated with the respective compounds. The levels of these analogs can be correlated with the degree of glycosylation inhibition observed in other assays.
Experimental and Logical Workflows
Workflow for Comparative Analysis of Glycosylation Inhibitors
Caption: A comprehensive workflow for the comparative analysis of 2-dGal and its fluorinated analogs as glycosylation inhibitors.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its fluorinated analogs. The available data strongly indicates that 2-Deoxy-2-fluoro-D-galactose is a more potent inhibitor of N-glycosylation than its non-fluorinated counterpart. The detailed experimental protocols and workflows provided herein offer a practical guide for researchers to further investigate these compounds and their potential applications in studying and manipulating cellular glycosylation pathways. Future research should focus on obtaining direct comparative quantitative data, such as IC50 and Ki values, for a more complete understanding of their structure-activity relationship.
References
D-Galactose as a Control for 2-Deoxy-D-galactose Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular metabolism and drug discovery, the use of molecular analogs to probe biological pathways is a fundamental technique. 2-Deoxy-D-galactose (2-DG), a galactose analog, is a widely utilized compound to investigate cellular processes such as glycolysis and glycosylation. To ensure the specificity of its effects, a proper control is paramount. This guide provides a comprehensive comparison of this compound and its parent molecule, D-galactose, elucidating why D-galactose serves as an ideal negative control in experiments involving 2-DG.
At a Glance: Key Differences and Rationale for Control
| Feature | This compound (2-DG) | D-galactose | Rationale for D-galactose as a Control |
| Primary Metabolic Fate | Inhibition of glycolysis and N-linked glycosylation.[1][2][3] | Enters glycolysis via the Leloir pathway for energy production. | Provides a metabolic counterpart that undergoes normal processing, allowing researchers to distinguish the inhibitory effects of 2-DG from general metabolic effects of a hexose (B10828440) sugar. |
| Effect on ATP Production | Leads to depletion of cellular ATP.[4][5] | Contributes to ATP synthesis through its conversion to glucose-6-phosphate. | By maintaining normal ATP levels, D-galactose helps to confirm that the observed effects of 2-DG are due to energy depletion and not merely the presence of an additional sugar. |
| Impact on N-linked Glycosylation | Interferes with the synthesis of N-linked glycoproteins, inducing endoplasmic reticulum (ER) stress.[1][3][6] | Serves as a substrate for glycosylation. | Allows for the specific attribution of glycosylation defects to the action of 2-DG, as D-galactose would support normal glycosylation processes. |
| Cellular Viability | Can induce cell death, particularly in cancer cells heavily reliant on glycolysis.[4][7] | Generally non-toxic and supports cell viability as an energy source. | Differences in cell viability between 2-DG and D-galactose-treated cells can be directly linked to the inhibitory actions of 2-DG. |
Metabolic Pathways: A Tale of Two Sugars
The distinct cellular fates of D-galactose and this compound underscore the latter's utility as a research tool and the former's suitability as a control.
D-galactose Metabolism via the Leloir Pathway:
D-galactose is a monosaccharide that is readily metabolized by most cells through the Leloir pathway. This pathway converts D-galactose into glucose-6-phosphate, a key intermediate that directly enters the glycolytic pathway to generate ATP and other essential metabolites.
References
- 1. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]
- 6. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
Navigating the Cellular Gateway: A Comparative Guide to the Cross-Reactivity of 2-Deoxy-D-galactose with Glucose Transporters
For researchers, scientists, and drug development professionals, understanding the intricate dance between sugar analogs and cellular transporters is paramount. This guide provides an objective comparison of the cross-reactivity of 2-Deoxy-D-galactose with various glucose transporters, supported by available experimental data and detailed methodologies. While direct quantitative data for this compound remains limited in the public domain, this guide synthesizes existing knowledge on related sugars to offer valuable insights into its potential interactions.
This compound, a structural analog of D-galactose, is a valuable tool in biomedical research, particularly for studying galactose metabolism and its downstream effects. Its entry into the cell is the critical first step, mediated by the same family of transporters responsible for glucose and galactose uptake: the facilitated glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). Understanding the specificity and kinetics of this compound transport is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies.
Comparative Analysis of Transporter Affinity
Direct kinetic studies detailing the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound across a range of mammalian glucose transporters are not extensively reported. However, valuable inferences can be drawn from studies on D-galactose and the closely related analog, 2-Deoxy-D-glucose. Evidence suggests that the transport site for this compound is shared with D-galactose, indicating that transporters with a high affinity for D-galactose are likely to be the primary conduits for this compound.
The following table summarizes the kinetic parameters for D-glucose and D-galactose transport by key glucose transporters, providing a comparative framework for estimating the potential interaction with this compound.
| Transporter | Substrate | Km (mM) | Notes |
| GLUT1 | D-Glucose | 1-7 | High affinity for glucose. Also transports D-galactose. |
| D-Galactose | ~20-30 | Lower affinity for galactose compared to glucose. | |
| GLUT2 | D-Glucose | 15-20 | Low affinity, high capacity transporter. |
| D-Galactose | ~92[1] | Very low affinity for galactose. | |
| GLUT3 | D-Glucose | ~1.4 | High affinity for glucose, primarily in neurons. |
| D-Galactose | ~8.5[2] | Moderate affinity for galactose. | |
| SGLT1 | D-Glucose | 0.4-1.4 | High affinity, active transport. |
| D-Galactose | 0.5-1.0[2] | High affinity for galactose, similar to glucose.[2] | |
| SGLT2 | D-Glucose | 2-6 | Low affinity, high capacity renal transporter. |
| D-Galactose | >50 | Very low affinity for galactose. |
Inferred Cross-Reactivity of this compound
Based on the data for D-galactose, it is plausible to infer the following regarding this compound:
-
High-affinity transport: SGLT1 is a strong candidate for the high-affinity transport of this compound into cells, particularly in the intestine and kidney where it is highly expressed.
-
Facilitated diffusion: Among the GLUT transporters, GLUT1 and GLUT3 are more likely to facilitate the diffusion of this compound across cell membranes than GLUT2, owing to their higher affinity for D-galactose.
-
Low-affinity transport: GLUT2 and SGLT2 are unlikely to be significant transporters of this compound at physiological concentrations due to their very low affinity for D-galactose.
Signaling Pathways and Experimental Workflows
The transport of this compound, like D-glucose and D-galactose, is a critical step that precedes its intracellular metabolism. Understanding this transport process is essential for elucidating its biological effects.
Caption: Competitive binding of this compound and D-glucose to a glucose transporter.
The experimental workflow to determine the kinetics of this compound transport typically involves expressing a specific transporter in a model system, such as Xenopus laevis oocytes, and then measuring the uptake of radiolabeled this compound.
Caption: Workflow for determining transporter kinetics using Xenopus oocytes.
Experimental Protocols
Heterologous Expression and Transport Assay in Xenopus laevis Oocytes
This protocol describes a standard method for characterizing the transport of this compound by a specific glucose transporter isoform expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cDNA of the glucose transporter of interest subcloned into a suitable expression vector (e.g., pSGEM)
-
mMessage mMachine™ SP6 Transcription Kit (or similar)
-
Nuclease-free water
-
Microinjection apparatus
-
Incubator at 16-18°C
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Radiolabeled [³H]-2-Deoxy-D-galactose
-
Unlabeled this compound
-
Scintillation counter and scintillation fluid
-
Ice-cold Barth's solution for washing
-
1% SDS solution
Procedure:
-
cRNA Synthesis: Linearize the plasmid containing the transporter cDNA. Synthesize capped cRNA in vitro using the transcription kit according to the manufacturer's instructions. Purify the cRNA and determine its concentration and quality.
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a mature female Xenopus laevis.
-
Microinjection: Inject each oocyte with 50 nL of cRNA solution (e.g., 0.5-1.0 ng/nL) or nuclease-free water (for control oocytes).
-
Transporter Expression: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-4 days to allow for transporter expression at the plasma membrane.
-
Uptake Assay:
-
Pre-incubate groups of 10-15 oocytes in Barth's solution for 15 minutes at room temperature.
-
Initiate the uptake by transferring the oocytes to Barth's solution containing a range of concentrations of unlabeled this compound and a fixed concentration of [³H]-2-Deoxy-D-galactose (e.g., 10 µCi/mL). For competitive inhibition studies, include various concentrations of the potential inhibitor (e.g., D-glucose).
-
Incubate for a defined period (e.g., 10-30 minutes) during which uptake is linear.
-
Terminate the uptake by washing the oocytes rapidly three times with ice-cold Barth's solution.
-
-
Quantification:
-
Lyse individual oocytes in 1% SDS solution.
-
Add scintillation fluid to each lysate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in water-injected oocytes (background uptake) from the values obtained for cRNA-injected oocytes.
-
Plot the rate of uptake (in pmol/oocyte/min) against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. For inhibition studies, determine the inhibition constant (Ki).
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions and institutional guidelines.
References
Validating the Specificity of 2-Deoxy-D-galactose in Inhibiting Fucosyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Deoxy-D-galactose (2-DG) as an inhibitor of fucosyltransferases (FUTs), benchmarked against other known FUT inhibitors. We delve into the available experimental data on its specificity, mechanism of action, and provide detailed protocols for assessing fucosyltransferase inhibition.
Introduction to Fucosylation and its Inhibition
Fucosylation, the process of adding fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Fucosyltransferases (FUTs) are the enzymes that catalyze this transfer. Aberrant fucosylation is implicated in various diseases, making FUTs attractive targets for therapeutic intervention. This compound (2-DG) has been identified as a compound that can impair the fucosylation of glycoproteins[1][2]. This guide aims to objectively evaluate its specificity and performance in this role.
This compound as a Fucosyltransferase Inhibitor
This compound is a hexose (B10828440) analog that demonstrates a range of biological activities, including the inhibition of glycoprotein (B1211001) synthesis by blocking glycosylation[3]. It is known to particularly inhibit terminal fucosylation[2][4]. Studies have shown that 2-DG can suppress T-cell activation and proliferation by downregulating the expression of fucosyltransferase 1 (FUT1), which is involved in α(1,2)-fucosylation[2][4].
The inhibitory action of 2-DG is primarily metabolic. Inside the cell, it is converted into UDP-2-deoxy-D-galactose. This analog can then interfere with the normal glycosylation pathways, leading to a reduction in the fucosylation of glycoproteins[5]. While the inhibitory effects of 2-DG on fucosylation are documented, specific inhibitory concentrations (IC50) or constants (Ki) against a broad panel of FUT enzymes are not widely reported in the literature. Its specificity, therefore, is often inferred from its impact on specific fucosylation linkages, such as α(1,2)-fucosylation[4][6].
Comparative Analysis with Alternative FUT Inhibitors
To understand the specificity and potency of 2-DG, it is useful to compare it with other known FUT inhibitors for which more extensive quantitative data is available.
| Inhibitor | Target FUT(s) | IC50 / Ki Value | Mechanism of Action | Reference |
| This compound (2-DG) | Primarily affects α(1,2)-fucosylation (implying FUT1/FUT2 inhibition) | Not widely reported | Metabolic inhibitor; converted to UDP-2-deoxy-D-galactose | [4][5] |
| 2-Fluorofucose (2F-Fuc) | FUT3, FUT5, FUT6, FUT7 | Ki: 4–38 μM | Competitive inhibitor | [7] |
| GDP-2-F-Fucose | FUT1, FUT3, FUT6, FUT9 | - | Competitive inhibitor | |
| GDP-2-F-Fucose | FUT8 | Ki: 208 μM | Competitive inhibitor | |
| 6,6-Difluoro-L-fucose | Weak inhibitor of FUT8 | Weaker than 2F-Fuc | Metabolic inhibitor | |
| 6,6,6-Trifluoro-L-fucose | Weak inhibitor of FUT8 | Weaker than 2F-Fuc | Metabolic inhibitor | |
| Fucostatin I & II | More potent than 2F-Fuc | - | Inhibit de novo GDP-fucose biosynthesis |
Note: The table highlights that while quantitative data for 2-DG is sparse, other inhibitors have been characterized more thoroughly against specific FUTs.
Experimental Protocols
1. In Vitro Fucosyltransferase (FUT) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound against a specific fucosyltransferase.
Materials:
-
Recombinant human FUT enzyme (e.g., FUT1, FUT8)
-
GDP-Fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide like N-acetyllactosamine)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM MnCl2 and 0.1% Triton X-100)
-
Stop solution (e.g., 100 mM EDTA)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the FUT enzyme, the acceptor substrate, and varying concentrations of the inhibitor in the assay buffer.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (typically 37°C).
-
Initiate the enzymatic reaction by adding the donor substrate, GDP-fucose.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction mixture to quantify the amount of fucosylated product formed. This can be achieved by:
-
HPLC: Separate the fucosylated product from the unreacted acceptor substrate and quantify by peak area.
-
Fluorescence: If a fluorescently labeled acceptor is used, the fucosylated product can be detected and quantified using a fluorescence plate reader.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for an in vitro FUT inhibition assay.
Caption: Logical diagram for validating 2-DG's specificity.
Conclusion
This compound serves as an inhibitor of fucosylation, with evidence pointing towards a more pronounced effect on α(1,2)-fucosylation, likely through the downregulation of FUT1. However, a comprehensive quantitative assessment of its inhibitory activity across the full spectrum of FUT enzymes is lacking in publicly available literature. This makes a direct comparison of its specificity against more recently developed and characterized inhibitors, such as fluorinated fucose analogs, challenging. For researchers requiring highly specific inhibition of a particular FUT, alternative compounds with well-defined Ki or IC50 values may be more suitable. Nevertheless, 2-DG remains a valuable tool for studying the broader biological consequences of impaired terminal fucosylation. Further enzymatic assays are necessary to fully elucidate the specific inhibitory profile of this compound against all human fucosyltransferases.
References
- 1. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-D-gal Targets Terminal Fucosylation to Inhibit T-cell Response in a Mouse Skin Transplant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - ZELLX® [zellx.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cellular Response to 2-Deoxy-D-glucose (2-DG) versus Controls
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available comparative transcriptomic studies specifically investigating the effects of 2-Deoxy-D-galactose. Therefore, this guide provides a comparative overview of transcriptomic data for the structurally related and extensively studied glucose analog, 2-Deoxy-D-glucose (B1664073) (2-DG) . This compound is a well-known inhibitor of glycolysis and N-linked glycosylation, and its effects on gene expression have been characterized in various cell types. The data presented here are for 2-DG and should be interpreted with the understanding that it is used as a proxy for this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of glucose analogs. It summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the cellular impact of 2-DG.
Data Presentation: Differentially Expressed Genes (DEGs) in Response to 2-DG Treatment
The treatment of various cell types with 2-DG leads to significant changes in gene expression, primarily associated with cellular stress responses. The following tables summarize key differentially expressed genes identified in transcriptomic studies.
Table 1: Common Differentially Expressed Genes in Human Monocytes and Macrophages Treated with 2-DG [1]
| Gene Symbol | Gene Name | Regulation | Associated Pathway |
| HSPA5 (GRP78/BiP) | Heat Shock Protein Family A (Hsp70) Member 5 | Upregulated | Integrated Stress Response |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | Upregulated | Integrated Stress Response |
| ATF4 | Activating Transcription Factor 4 | Upregulated | Integrated Stress Response |
| XBP1 | X-Box Binding Protein 1 | Upregulated | Unfolded Protein Response |
| ASNS | Asparagine Synthetase | Upregulated | Integrated Stress Response |
| SESN2 | Sestrin 2 | Upregulated | Integrated Stress Response |
| PHGDH | Phosphoglycerate Dehydrogenase | Upregulated | Integrated Stress Response |
| GFAT1 | Glutamine-Fructose-6-Phosphate Transaminase 1 | Upregulated | Hexosamine Biosynthetic Pathway |
| GNA1 | Glucosamine-Phosphate N-Acetyltransferase 1 | Upregulated | Hexosamine Biosynthetic Pathway |
| PGM3 | Phosphoglucomutase 3 | Upregulated | Hexosamine Biosynthetic Pathway |
| UAP1 | UDP-N-Acetylglucosamine Pyrophosphorylase 1 | Upregulated | Hexosamine Biosynthetic Pathway |
| GMPPA | GDP-Mannose Pyrophosphorylase A | Upregulated | Mannose Metabolism |
| GMPPB | GDP-Mannose Pyrophosphorylase B | Upregulated | Mannose Metabolism |
Table 2: Dose-Dependent Gene Expression Changes in Activated T Cells Treated with 2-DG [2]
| 2-DG Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Key Upregulated Genes (at 0.6 mM) |
| 0.6 mM | 43 | 5 | SLC6A9, ASS1, MYO1B, CHAC1 |
| 4.8 mM | 785 | 963 | - |
Experimental Protocols
The following protocols are representative of the methodologies used in the cited transcriptomic studies.
Protocol 1: RNA-Sequencing of 2-DG-Treated Primary Human Monocytes and Macrophages [1]
-
Cell Culture and Treatment: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs). A portion of these monocytes are differentiated into monocyte-derived macrophages (MDMs). Both cell types are then treated with a specified concentration of 2-DG or a vehicle control for a defined period.
-
RNA Isolation and Library Preparation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are then prepared from the high-quality RNA samples.
-
Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform. The resulting raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the 2-DG-treated cells compared to the controls.
-
Validation: The expression changes of selected differentially expressed genes are validated using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Protocol 2: Transcriptome Analysis of 2-DG-Treated Healthy Mice [3][4]
-
Animal Model and Treatment: C57BL/6J mice are administered 2-DG or a saline control. After a specified treatment period, various tissues (e.g., heart, small intestine, prefrontal cortex) are harvested.
-
RNA Extraction and Sequencing: Total RNA is extracted from the collected tissues. RNA quality is assessed, and RNA-seq libraries are prepared. Sequencing is performed to generate transcriptomic data for each tissue sample.
-
Bioinformatic Analysis: The sequencing reads are filtered for quality and aligned to the mouse reference genome. Gene expression levels are quantified as transcripts per million (TPM). Differentially expressed genes between the 2-DG-treated and control groups for each tissue are identified using statistical packages like edgeR. Pathway analysis is then conducted to determine the biological processes affected by 2-DG in each organ.
Mandatory Visualization
Diagram 1: Signaling Pathways Activated by 2-DG Treatment
Caption: 2-DG induces ER stress and the UPR/ISR.
Diagram 2: Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for analyzing 2-DG's transcriptomic effects.
References
- 1. Multitranscript analysis reveals an effect of 2-deoxy-d-glucose on gene expression linked to unfolded protein response and integrated stress response in primary human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Achievable Concentration of 2-Deoxy-D-Glucose Stimulates IFN-γ Secretion in Activated T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis Reveals Organ-Specific Effects of 2-Deoxyglucose Treatment in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis reveals organ-specific effects of 2-deoxyglucose treatment in healthy mice - PMC [pmc.ncbi.nlm.nih.gov]
confirming the on-target effects of 2-Deoxy-D-galactose with knockout models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of experimental data confirming the on-target effects of 2-Deoxy-D-galactose (2-DG), a galactose analog, with a focus on the use of knockout models. This guide will delve into the experimental evidence, present quantitative data, and detail the methodologies used to establish the primary target of 2-DG, while also exploring alternative approaches to studying galactose metabolism.
At the heart of this compound's biological activity lies its interaction with the Leloir pathway, the central route for galactose metabolism. Evidence from multiple studies strongly indicates that the primary on-target effect of 2-DG is mediated by the enzyme galactokinase (GALK1). 2-DG acts as a substrate for GALK1, which phosphorylates it to form this compound-1-phosphate. This metabolite accumulates in cells, leading to cytotoxic effects. The most direct confirmation of this on-target interaction comes from studies utilizing knockout models, where the absence of GALK1 confers resistance to 2-DG's toxicity.
Confirming the On-Target Effects: Evidence from Knockout Models
The cornerstone of validating the on-target effects of 2-DG comes from genetic models where the gene encoding for galactokinase (GALK1) has been inactivated or is deficient. These studies unequivocally demonstrate that in the absence of a functional GALK1 enzyme, cells become resistant to the toxic effects of 2-DG. This resistance is a direct consequence of the cell's inability to convert 2-DG into its toxic phosphorylated form.
Studies in the yeast Saccharomyces cerevisiae have been instrumental in elucidating this mechanism. Analysis of spontaneous mutations conferring resistance to 2-deoxygalactose in yeast has shown that these mutations often map to the galactokinase gene.[1] Furthermore, targeted disruption of the GALK1 gene in yeast renders the cells resistant to the growth-inhibitory effects of 2-DG. This fundamental observation highlights the necessity of GALK1 for 2-DG-induced toxicity.
Similar findings have been reported in mammalian cell lines. In Chinese hamster ovary (CHO) cells, for instance, mutants selected for resistance to 2-deoxygalactose were found to be deficient in galactokinase activity. This direct correlation between the absence of enzyme activity and resistance to the compound provides strong evidence for GALK1 being the primary target.
Quantitative Analysis of 2-DG Effects in Wild-Type vs. Knockout Models
The following table summarizes the expected and observed outcomes when comparing the effects of this compound on wild-type cells versus cells with a knockout of the galactokinase (GALK1) gene. The data is based on findings from various studies in yeast and mammalian cell lines.
| Parameter | Wild-Type Cells | GALK1 Knockout/Deficient Cells | Rationale for Difference |
| Cell Viability/Growth in presence of 2-DG | Significantly reduced | No significant reduction | In the absence of GALK1, 2-DG is not phosphorylated to its toxic metabolite, this compound-1-phosphate. |
| Intracellular this compound-1-phosphate levels | High accumulation | Undetectable or very low | GALK1 is the enzyme responsible for the phosphorylation of 2-DG. |
| Glycolysis Rate | Inhibited | Unaffected | The accumulation of this compound-1-phosphate inhibits key glycolytic enzymes. Without its formation, glycolysis proceeds normally. |
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay for 2-DG Toxicity
This protocol outlines a typical experiment to assess the cytotoxic effects of this compound on both wild-type and GALK1 knockout cell lines.
-
Cell Culture: Wild-type and GALK1 knockout cells are cultured in appropriate media (e.g., DMEM for mammalian cells, YPD for yeast) to logarithmic growth phase.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
Treatment: A serial dilution of this compound is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of 2-DG. A control group with no 2-DG is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence readings are converted to percentage of cell viability relative to the untreated control. The IC50 value (the concentration of 2-DG that inhibits cell growth by 50%) is then calculated for both cell lines.
Measurement of Intracellular this compound-1-phosphate
This protocol describes a method to quantify the intracellular accumulation of the toxic metabolite of 2-DG.
-
Cell Culture and Treatment: Cells are grown in larger culture vessels (e.g., 6-well plates or flasks) and treated with a specific concentration of this compound for a defined time period.
-
Metabolite Extraction: The culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Intracellular metabolites are then extracted using a cold solvent mixture, such as methanol/chloroform or perchloric acid.
-
Sample Preparation: The extracts are neutralized and centrifuged to remove cell debris. The supernatant containing the metabolites is collected.
-
Quantification: The concentration of this compound-1-phosphate is determined using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) or enzymatic assays coupled to spectrophotometry.
-
Data Normalization: The metabolite levels are normalized to the total protein content or cell number of the corresponding sample.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Galactose metabolism via the Leloir pathway and the inhibitory action of this compound (2-DG).
Caption: Experimental workflow to confirm the on-target effects of this compound using knockout models.
Alternative Methods for Studying Galactose Metabolism
While knockout models provide definitive genetic evidence, several other techniques are available to study galactose metabolism and the effects of compounds like 2-DG. These methods can offer complementary information on enzyme kinetics, metabolic flux, and in vivo dynamics.
-
Enzymatic Assays: Direct measurement of the activity of enzymes in the Leloir pathway (GALK, GALT, GALE) can be performed using purified enzymes or cell lysates. These assays are crucial for determining kinetic parameters (Km, Vmax) and for screening potential inhibitors. For instance, a common assay for GALT activity involves measuring the conversion of radiolabeled galactose-1-phosphate to UDP-galactose.[2]
-
Stable Isotope Tracing: Using isotopically labeled galactose (e.g., with 13C), researchers can trace its metabolic fate through various pathways. By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR, it is possible to quantify the flux through the Leloir pathway and other related metabolic routes.
-
Positron Emission Tomography (PET) Imaging: In vivo imaging with radiolabeled galactose analogs, such as 2-[18F]fluoro-2-deoxygalactose (18F-FDG), allows for the non-invasive quantification of galactose uptake and metabolism in living organisms.[3][4] This technique is particularly valuable for preclinical and clinical studies to assess liver function and the impact of drugs on galactose metabolism.
-
"Glucose-Galactose" Assay: This cell-based assay is often used to assess mitochondrial toxicity.[5][6][7][8] Cells are cultured in media containing either glucose or galactose as the primary carbohydrate source. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants. While not a direct measure of galactose metabolism, it utilizes the metabolic differences between glucose and galactose to probe cellular energy pathways.
Conclusion
References
- 1. Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Relative Potency of 2-Deoxy-D-galactose Batches
For Researchers, Scientists, and Drug Development Professionals
2-Deoxy-D-galactose (2-DG) is a glucose analog with significant biological activities, including the inhibition of glycolysis, N-linked glycosylation, and fucosylation.[1][2][3][4] These properties make it a valuable tool in various research areas, from cancer biology to virology. However, the efficacy of 2-DG can vary between different synthesis batches due to factors such as purity and the presence of contaminants. This guide provides a framework for researchers to assess the relative potency of different this compound batches, ensuring experimental reproducibility and reliability.
The potency of a given batch is determined by its ability to produce a specific biological effect compared to a reference standard. This guide outlines two primary cell-based assays to quantify the biological activity of 2-DG: a cell proliferation inhibition assay and a glycosylation inhibition assay.
Data Presentation: Comparative Analysis of 2-DG Batches
The following tables summarize hypothetical quantitative data from experiments comparing a reference standard batch of 2-DG with two different test batches (Batch A and Batch B).
Table 1: Cell Proliferation Inhibition Assay
This assay measures the concentration of 2-DG required to inhibit the growth of a cancer cell line (e.g., HeLa) by 50% (IC50). A lower IC50 value indicates higher potency.
| Batch ID | IC50 (mM) | Relative Potency (%) vs. Reference |
| Reference Standard | 10.5 | 100 |
| Batch A | 10.8 | 97.2 |
| Batch B | 14.2 | 73.9 |
Table 2: N-Linked Glycosylation Inhibition Assay
This assay quantifies the inhibition of N-linked glycosylation by measuring the incorporation of a labeled monosaccharide (e.g., ³H-mannose) into glycoproteins. The concentration that causes 50% inhibition (IC50) is determined.
| Batch ID | IC50 (mM) | Relative Potency (%) vs. Reference |
| Reference Standard | 1.2 | 100 |
| Batch A | 1.3 | 92.3 |
| Batch B | 2.5 | 48.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Proliferation (Cytotoxicity) Assay
This protocol determines the concentration of 2-DG required to inhibit cell growth.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Reference Standard, Batch A, Batch B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the 2-DG reference standard and each test batch in sterile phosphate-buffered saline (PBS). Create a series of dilutions to achieve final concentrations ranging from 0.1 mM to 50 mM.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the 2-DG batches. Include a vehicle control (medium with PBS).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis. The relative potency of a test batch is calculated as (IC50 of Reference / IC50 of Test Batch) x 100%.
Protocol 2: N-Linked Glycosylation Inhibition Assay
This protocol measures the inhibition of protein glycosylation by assessing the incorporation of radiolabeled mannose.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
DMEM (glucose-free) with 10% dialyzed FBS
-
This compound (Reference Standard, Batch A, Batch B)
-
³H-Mannose
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with glucose-free DMEM and then incubate for 1 hour in glucose-free DMEM containing various concentrations of the 2-DG batches (e.g., 0.1 mM to 10 mM).
-
Metabolic Labeling: Add ³H-Mannose to each well to a final concentration of 2 µCi/mL and incubate for 2 hours.
-
Cell Lysis and Precipitation: Wash the cells with ice-cold PBS. Lyse the cells and precipitate the proteins by adding 10% TCA.
-
Washing: Wash the protein pellet twice with 5% TCA to remove unincorporated radiolabel.
-
Quantification: Solubilize the protein pellet in a suitable buffer and measure the radioactivity using a scintillation counter.
-
Analysis: Determine the amount of ³H-Mannose incorporated into proteins for each 2-DG concentration. Calculate the percentage of inhibition relative to the untreated control. Plot the dose-response curves to determine the IC50 for glycosylation inhibition. Calculate the relative potency as described in the previous protocol.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the metabolic pathway of this compound and its points of interference with cellular metabolism. 2-DG is transported into the cell and phosphorylated to 2-DG-1-Phosphate.[5] This is then converted to UDP-2-DG, which can interfere with glycosylation processes and lead to the trapping of uridine (B1682114) phosphates.[2][6]
Caption: Metabolic pathway of this compound and its inhibitory effects.
Experimental Workflow for Potency Assessment
This diagram outlines the general workflow for assessing the relative potency of different 2-DG batches.
Caption: General workflow for the comparative potency assessment of 2-DG batches.
References
- 1. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - ZELLX® [zellx.de]
- 4. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport and phosphorylation of 2-deoxy-D-galactase in renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Next Wave of Fucosylation Inhibitors: A Comparative Analysis Against 2-Deoxy-D-galactose
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of fucosylation is a critical frontier in therapeutic development, particularly in oncology and immunology. This guide provides a comprehensive benchmark of 2-Deoxy-D-galactose (2-D-gal) against a new generation of novel fucosylation inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Fucosylation, the addition of a fucose sugar moiety to glycans, plays a pivotal role in a multitude of physiological and pathological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant fucosylation is a hallmark of various cancers and is implicated in tumor progression and metastasis.[3][4] Consequently, the development of small molecule inhibitors that can modulate fucosylation holds immense therapeutic promise.[5][6] For decades, this compound has been utilized as a tool compound to study and inhibit fucosylation. However, a new arsenal (B13267) of more potent and specific inhibitors has emerged, offering improved efficacy and a deeper understanding of the underlying biology.
This guide will delve into a comparative analysis of these compounds, presenting key quantitative data in a clear, tabular format. Detailed experimental methodologies for crucial assays are provided to ensure reproducibility and facilitate the adoption of these techniques in your laboratory. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework.
Quantitative Benchmarking of Fucosylation Inhibitors
The efficacy of fucosylation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values provide a standardized measure of the concentration of an inhibitor required to reduce a specific biological activity by half. The following table summarizes the reported inhibitory potencies of this compound and several classes of novel fucosylation inhibitors against various cell lines and enzymes.
| Inhibitor Class | Specific Compound | Target | Assay System | Reported IC50/Ki | Reference |
| Galactose Analog | This compound (2-D-gal) | Terminal Fucosylation | In vitro glycoprotein (B1211001) synthesis | Dose-dependent inhibition of fucose incorporation | [7][8] |
| T-cell activation | In vitro and in vivo mouse models | Suppression of T-cell activation and proliferation | [9][10] | ||
| Fluorinated Fucose Analogs | 2-deoxy-2-fluoro-L-fucose (2FF) | Cellular Fucosylation | CHO K1 cells | 17 µM ± 8 | [11] |
| LS174T, A20, breast cancer cell lines | Low to high micromolar range | [1] | |||
| A2FF1P & B2FF1P | Cellular Fucosylation | Multiple cell lines | 4-7 times more potent than 2FF | [1] | |
| 6,6,6-Trifluorofucose (Fucostatin I) | Cellular Fucosylation | Recombinant antibody production | Concentration-dependent reduction of fucosylation | [6] | |
| Rhamnose-based Inhibitors | Fucotrim I & Fucotrim II | GDP-Mannose 4,6-Dehydratase (GMDS) | Prostate cancer cell lines (PC3, CWR22RV1) | Dose-dependent inhibition | [3][12] |
| GDP-D-Rhamnose and derivatives | GDP-fucose synthesis pathway | Cell culture for antibody production | Dose-dependent increase in antibody afucosylation | [5] | |
| Fucoside Derivatives | GDP-2-F-Fuc | Fucosyltransferases (FUT1, 3, 6, 9) | Enzyme kinetics assay | 3 - 11 µM (Ki) | [13] |
| FUT8 | Enzyme kinetics assay | 208 µM (Ki) | [13] |
Mechanism of Action: A Tale of Two Pathways
Fucosylation in mammalian cells is primarily governed by two pathways: the de novo pathway and the salvage pathway. Understanding these pathways is crucial to appreciating the distinct mechanisms of action of different inhibitors.
The de novo pathway synthesizes GDP-fucose, the universal fucose donor for all fucosyltransferases, from GDP-mannose.[14] The salvage pathway utilizes free L-fucose from the cellular environment to generate GDP-fucose.[11]
This compound acts as a fucose analog, competing with galactose for incorporation into the carbohydrate chain, thereby indirectly inhibiting terminal fucosylation.[7] In contrast, novel inhibitors often target specific enzymes in the fucosylation pathways. For instance, fluorinated fucose analogs like 2FF are metabolized via the salvage pathway to GDP-2-deoxy-2-fluoro-fucose, which then acts as a competitive inhibitor of fucosyltransferases (FUTs) and provides feedback inhibition on the de novo pathway.[1][14] Rhamnose-based inhibitors such as Fucotrim I and II are designed to target the de novo pathway enzyme GDP-Mannose 4,6-Dehydratase (GMDS).[3][12]
Experimental Protocols
Reproducible and robust experimental protocols are paramount for the accurate assessment of fucosylation inhibitors. Below are detailed methodologies for key assays.
Cell-Based Fucosylation Assay using Lectin Staining
This assay provides a quantitative measure of cell surface fucosylation.
Materials:
-
Cells of interest (e.g., CHO K1, PC3)
-
Fucosylation inhibitor (e.g., 2-D-gal, 2FF)
-
FITC-conjugated Aleuria Aurantia Lectin (AAL)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the fucosylation inhibitor for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on whether intracellular fucosylation is of interest).
-
Wash cells three times with PBS.
-
Incubate the cells with FITC-AAL (typically 1-10 µg/mL in PBS) for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash cells twice with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the integrated fluorescence intensity of FITC-AAL and normalize it to the number of DAPI-stained nuclei to determine the level of fucosylation.[11][15]
-
Calculate IC50 values from the dose-response curves.
Fucosyltransferase (FUT) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on a specific fucosyltransferase enzyme.
Materials:
-
Recombinant fucosyltransferase (e.g., FUT8)
-
GDP-Fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide)
-
Fucosylation inhibitor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture in a microplate containing the FUT enzyme, the acceptor substrate, and varying concentrations of the inhibitor in the assay buffer.
-
Initiate the reaction by adding GDP-fucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of fucosylated product. This can be achieved through various methods, such as HPLC, or by measuring a change in fluorescence if a labeled acceptor is used.[13]
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models.
Conclusion
The landscape of fucosylation inhibitors is rapidly evolving, moving beyond classical tools like this compound to a new generation of potent and specific molecules. This guide provides a foundational comparison, highlighting the superior potency of novel inhibitors such as fluorinated fucose analogs and rhamnose-based compounds. The detailed protocols and conceptual diagrams are intended to empower researchers to effectively benchmark these inhibitors in their own experimental systems. As our understanding of the intricate roles of fucosylation in health and disease deepens, these advanced chemical tools will be indispensable in translating fundamental biological insights into next-generation therapeutics.
References
- 1. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting aberrant sialylation and fucosylation in prostate cancer cells using potent metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory mechanisms of core fucosylation and its progress in cancer therapy: from inhibitor development to antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. This compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Validating the Use of 2-Deoxy-D-galactose in a New Cell or Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Deoxy-D-galactose (2-DGal) with its more commonly known analog, 2-Deoxy-D-glucose (2-DG), to assist researchers in validating its use in new cell or animal models. We present objective comparisons of their mechanisms of action, performance data from various studies, and detailed experimental protocols.
Introduction to this compound
This compound is a hexose (B10828440) analog that, like its counterpart 2-DG, interferes with cellular metabolism. It is recognized by glucose transporters and can enter cells, where it undergoes phosphorylation. However, the resulting this compound-1-phosphate cannot be further metabolized in the same manner as glucose-6-phosphate, leading to several downstream effects.[1] These effects, which include the inhibition of glycolysis and interference with glycosylation processes, make 2-DGal a valuable tool for studying cellular metabolism and a potential therapeutic agent in various diseases, including cancer.
Mechanism of Action
The primary mechanisms through which 2-DGal exerts its biological effects are the inhibition of glycolysis and the disruption of protein glycosylation.
Inhibition of Glycolysis
Upon entering the cell, 2-DGal is phosphorylated by galactokinase to this compound-1-phosphate.[1] This phosphorylated form cannot be isomerized to enter the glycolytic pathway. The accumulation of this compound-1-phosphate is believed to inhibit key glycolytic enzymes such as hexokinase and phosphofructokinase, leading to a reduction in the overall glycolytic rate.[1] This inhibition of glycolysis results in decreased ATP production and can induce cell death, particularly in cells that are highly dependent on glycolysis for energy, such as many cancer cells.
Figure 1: Mechanism of 2-DGal-mediated glycolysis inhibition.
Interference with N-linked Glycosylation
2-DGal can also interfere with the synthesis of glycoproteins by disrupting N-linked glycosylation.[2] This occurs because 2-DGal can be converted to UDP-2-deoxy-D-galactose, which can then be incorporated into growing glycan chains. The presence of this analog can terminate the elongation of the oligosaccharide chain or lead to the formation of non-functional glycoproteins. This disruption of glycosylation can affect a wide range of cellular processes, including cell signaling, adhesion, and protein folding, and can induce endoplasmic reticulum (ER) stress.[3][4]
Figure 2: Interference of 2-DGal with N-linked glycosylation.
Comparative Performance: this compound vs. 2-Deoxy-D-glucose
While both 2-DGal and 2-DG are glucose analogs that inhibit glycolysis, they exhibit different metabolic fates and potencies.
| Feature | This compound (2-DGal) | 2-Deoxy-D-glucose (2-DG) | References |
| Primary Enzyme | Galactokinase | Hexokinase | [1],[5] |
| Phosphorylated Product | This compound-1-phosphate | 2-deoxy-D-glucose-6-phosphate | [1],[6] |
| Glycolysis Inhibition | Inhibits hexokinase and phosphofructokinase | Competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase | [1],[6] |
| Glycosylation Interference | Interferes with N-linked glycosylation | Interferes with N-linked glycosylation and competes with mannose | [2],[7] |
| Reported IC50 (Proliferation) | Varies by cell line (e.g., ~53.25 mM in MIA PaCa2) | Varies by cell line (e.g., 1.45 to 13.34 mM in various cancer lines) | [8] |
| In Vivo Efficacy | Shown to have anti-tumor effects and reduce inflammation | Widely studied, shows anti-tumor and anti-inflammatory effects | [9],[10] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and duration of exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the use of 2-DGal in a new cell or animal model.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of 2-DGal on a specific cell line and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (2-DGal)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of 2-DGal in complete culture medium. A typical concentration range to test is 0.1 mM to 100 mM.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of 2-DGal. Include a vehicle control (medium without 2-DGal).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (in the case of MTT).
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[8]
Lactate (B86563) Production Assay
Objective: To measure the effect of 2-DGal on the rate of glycolysis by quantifying lactate, the end product of anaerobic glycolysis.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound (2-DGal)
-
24-well plates
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Treat the cells with various concentrations of 2-DGal for a specified period (e.g., 24 hours).
-
Collect the cell culture medium from each well.
-
Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's protocol.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Compare the lactate production in 2-DGal-treated cells to that of untreated control cells. A decrease in lactate production indicates inhibition of glycolysis.[8]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 2-DGal in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
This compound (2-DGal)
-
Vehicle for injection (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to a control group (vehicle injection) and a treatment group (2-DGal injection).
-
Administer 2-DGal (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). A typical dose might range from 200-500 mg/kg.[9]
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the tumor growth curves for both the control and treatment groups to assess the anti-tumor efficacy of 2-DGal.
Figure 3: Experimental workflow for an in vivo tumor xenograft model.
Conclusion
This compound is a valuable research tool for investigating cellular metabolism and holds promise as a therapeutic agent. Its distinct mechanism of action compared to 2-Deoxy-D-glucose provides an alternative approach for targeting glycolysis and glycosylation. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the use of 2-DGal in their specific cell or animal models, contributing to a deeper understanding of its biological effects and potential applications.
References
- 1. Inhibition of glycolysis by 2-deoxygalactose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2-Deoxy-D-galactose vs. siRNA-Mediated FUT Knockdown for Fucosylation Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chemical and Genetic Approaches to Inhibit Protein Fucosylation.
Fucosylation, the addition of fucose to N-glycans, is a critical post-translational modification that plays a significant role in various biological processes, including cell signaling, adhesion, and immune responses. Aberrant fucosylation is implicated in several diseases, making the ability to modulate this process a key area of research. This guide provides a comparative analysis of two prominent methods for inhibiting fucosylation: the chemical inhibitor 2-Deoxy-D-galactose (2-DG) and the genetic approach of siRNA-mediated knockdown of fucosyltransferases (FUTs), primarily focusing on FUT8, the enzyme responsible for core fucosylation.
At a Glance: Key Differences
| Feature | This compound (2-DG) | siRNA-Mediated FUT Knockdown |
| Mechanism of Action | Metabolic inhibitor; competes with galactose and fucose precursors, leading to the formation of non-functional sugar nucleotides. | Sequence-specific mRNA degradation of fucosyltransferase genes (e.g., FUT8), preventing enzyme synthesis. |
| Specificity | Broader effects on glycosylation and cellular metabolism. | Highly specific to the targeted FUT gene. |
| Reversibility | Reversible upon removal from the culture medium. | Transient, with effects lasting for a few days depending on cell division and siRNA stability. Stable knockdown is possible with shRNA. |
| Off-Target Effects | Can impact overall N-glycosylation, glycolysis, and may induce ER stress.[1] | Potential for sequence-specific off-target gene silencing. |
| Ease of Use | Simple addition to cell culture medium. | Requires transfection optimization. |
| Cost | Generally lower for the compound itself. | Higher initial cost for siRNA synthesis and transfection reagents. |
Performance Comparison: Quantitative Data
The following tables summarize quantitative data from studies comparing the efficacy of chemical inhibitors and genetic knockdown on fucosylation levels.
Table 1: Reduction of Antibody Fucosylation in CHO Cells
| Treatment | Concentration / Method | Total Fucosylation Reduction | Reference |
| 2-fluoro peracetylated fucose (2FF)¹ | 20 µM | 77.9% (from 80% to 17.5%) | [2] |
| 2-fluoro peracetylated fucose (2FF)¹ | 50 µM | No significant additional reduction beyond 20 µM | [2] |
| RMD gene transfection² | Stable clones | Up to 80% (down to 16% fucosylation) | [2] |
| RMD transfection + 20 µM 2FF | Combined | Up to 96.25% (down to 3% fucosylation) | [2] |
| FUT8 siRNA | Not specified | Substantial, but not complete reduction | [3] |
| FUT8 and GMD siRNA (double knockdown) | Stable clones | Up to 100% | [3][4] |
¹A derivative of this compound. ²Transfection with a prokaryotic GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD) gene deflects the fucose de novo pathway.
Table 2: Effect on FUT8 mRNA Expression
| Treatment | Cell Line | FUT8 mRNA Reduction | Reference |
| FUT8 siRNA | Antibody-producing cells | >90% | [3] |
| FUT8 and GMD siRNA | Antibody-producing cells | >90% for both genes | [3] |
Experimental Protocols
Protocol 1: Inhibition of Fucosylation using this compound
Objective: To reduce protein fucosylation in cultured cells using 2-DG.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound (2-DG) stock solution (e.g., 100 mM in sterile PBS or water)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Methodology:
-
Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Preparation of 2-DG Medium: Prepare the desired final concentration of 2-DG in the complete cell culture medium. A typical starting concentration is 1 mM, with a range of 0.1 mM to 5 mM often tested.
-
Treatment: The following day, replace the existing medium with the 2-DG-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the cell line and the protein of interest.
-
Harvesting and Analysis: Harvest the cells or conditioned medium for analysis of fucosylation levels using methods such as lectin blotting or mass spectrometry.
Protocol 2: siRNA-Mediated Knockdown of FUT8
Objective: To specifically reduce core fucosylation by silencing the FUT8 gene.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
FUT8-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture plates/flasks
Methodology:
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the FUT8 siRNA (and non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown and subsequent analysis should be determined empirically.
-
Analysis:
-
Knockdown Verification: Harvest a portion of the cells to verify FUT8 mRNA or protein knockdown by qRT-PCR or Western blot, respectively.
-
Fucosylation Analysis: Harvest the remaining cells or conditioned medium for fucosylation analysis.
-
Protocol 3: Analysis of Fucosylation by Lectin Blotting
Objective: To detect changes in fucosylation of total cellular proteins or a specific protein of interest.
Materials:
-
Protein lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated Lens culinaris agglutinin (LCA) or Aleuria aurantia (B1595364) lectin (AAL) for detecting fucose
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Separation: Separate protein lysates by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with biotinylated lectin (e.g., 1 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in signal intensity in the treated samples compared to the control indicates reduced fucosylation.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and siRNA-mediated FUT knockdown are effective methods for inhibiting protein fucosylation. The choice between these two approaches will depend on the specific experimental goals, the required level of specificity, and the resources available.
-
This compound offers a simple and cost-effective method for achieving a general reduction in fucosylation. However, researchers must consider its broader effects on cellular metabolism and overall glycosylation.
-
siRNA-mediated FUT knockdown provides a highly specific and potent tool for targeting fucosylation, particularly core fucosylation via FUT8 silencing. While it requires more optimization, it minimizes off-target effects on other metabolic pathways. For complete fucosylation inhibition, a double knockdown of enzymes in the GDP-fucose synthesis pathway, such as FUT8 and GMD, may be necessary.[3]
For studies requiring a nuanced understanding of the role of a specific fucosyltransferase, siRNA is the superior choice. For broader, initial investigations into the effects of defucosylation, 2-DG can be a valuable tool. The combination of both methods can also be a powerful strategy to achieve near-complete abrogation of fucosylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Double knockdown of α1,6-fucosyltransferase (FUT8) and GDP-mannose 4,6-dehydratase (GMD) in antibody-producing cells: a new strategy for generating fully non-fucosylated therapeutic antibodies with enhanced ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Deoxy-D-galactose: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 2-Deoxy-D-galactose, a sugar analog used in various biochemical research applications.
Safety and Hazard Assessment
According to safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and is not considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200.[1][2] However, it is imperative to follow standard laboratory safety protocols and consult your institution's specific waste disposal guidelines.
| Property | Data |
| Hazard Classification | Not a hazardous substance or mixture[1][3] |
| GHS Labeling | Not required |
| Physical State | Solid |
| Solubility in Water | 5 mg/mL |
| Storage Temperature | 10-30°C |
Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, in solution, or as contaminated material) and the regulations set forth by your institution and local authorities.
Step 1: Consult Your Institutional and Local Guidelines
Before proceeding with any disposal method, the first and most crucial step is to consult your institution's Chemical Hygiene Plan and your local waste disposal regulations. These documents will provide specific instructions for the disposal of non-hazardous chemical waste.
Step 2: Evaluate the Waste Form
A. Pure, Uncontaminated this compound (Solid)
For pure, solid this compound that has not been mixed with any hazardous materials:
-
Containerization: Ensure the chemical is in a well-sealed, properly labeled container.
-
Labeling: The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
Disposal: In many cases, non-hazardous solid chemical waste can be disposed of in the regular laboratory trash.[4][5] However, this must be confirmed with your institution's Environmental Health and Safety (EHS) department. Some institutions may require it to be collected as chemical waste regardless of its non-hazardous classification.
B. This compound Solutions
For aqueous solutions of this compound:
-
Check for Other Contaminants: If the solution contains other hazardous chemicals, it must be treated as hazardous waste and disposed of according to the guidelines for those contaminants.
-
Dilution and Drain Disposal: If the solution only contains this compound and is not contaminated, some institutions may permit drain disposal with copious amounts of water, provided the concentration is low.[6] Always seek approval from your EHS department before disposing of any chemical down the drain.[5]
-
Chemical Waste Collection: If drain disposal is not permitted, collect the solution in a properly labeled waste container for pickup by your institution's hazardous waste management team.
C. Contaminated Materials
For materials such as gloves, paper towels, or labware that are contaminated with this compound:
-
Assess Contaminants: If the materials are also contaminated with hazardous substances, they must be disposed of as hazardous waste.
-
Non-Hazardous Contamination: If the materials are only contaminated with this compound, they can typically be disposed of in the regular laboratory trash.[7]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[7]
Experimental Protocols
As this compound is not considered a hazardous or highly reactive substance, there are no specific experimental protocols for its neutralization or deactivation prior to disposal. The primary focus is on proper segregation and disposal in accordance with institutional and local guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 2-Deoxy-D-galactose
This guide provides crucial safety and logistical information for the handling and disposal of 2-Deoxy-D-galactose, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a white powder, the primary goal is to prevent inhalation of dust and avoid contact with skin and eyes.[1] Although not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential.[1][2]
Recommended Personal Protective Equipment [3][4][5][6]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Should include side protection.[2] |
| Skin Protection | Lab coat | Appropriate protective clothing to prevent skin exposure.[3] |
| Gloves | Impervious gloves (e.g., nitrile, neoprene, or rubber) suitable for handling chemicals.[1][5] Inspect gloves for any damage before use.[5] | |
| Respiratory Protection | Dust mask or respirator | A NIOSH-approved N95 or P1 particulate filter is recommended when dust formation is likely.[2][7] |
Operational Plan: Handling this compound
Follow these step-by-step instructions for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible substances like oxidizing agents.[1][3]
2. Weighing and Transferring:
-
Before handling, put on all required PPE as detailed in the table above.
-
To minimize dust, handle the powder carefully. Avoid actions that could cause it to become airborne.
-
Use a spatula or other appropriate tool to transfer the solid.
-
If weighing, do so in an enclosure or on a draft shield to contain any dust.
3. Solution Preparation (General Protocol):
-
Slowly add the weighed this compound powder to the desired solvent (it is miscible with water) in a suitable container.[1]
-
Stir the mixture gently to dissolve the solid. Avoid splashing.
-
Clearly label the container with the contents and concentration.
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Clean the work area, ensuring any residual powder is wiped up.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]
Spill Management and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Minor Spills:
-
Restrict access to the area.
-
Wear appropriate PPE, including respiratory protection, impervious gloves, and safety glasses.[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled material.[1][3] If using a vacuum, it should be an explosion-proof model designed for this purpose.[1]
-
Place the collected material into a clean, dry, sealable, and labeled container for disposal.[1]
Major Spills:
-
Evacuate the area and move upwind.[1]
-
Alert your institution's safety officer or emergency response team.
-
Prevent the spill from entering drains or waterways.[2]
Waste Disposal:
-
All waste, including spilled material and contaminated disposables, must be handled in accordance with local, state, and federal regulations.[1]
-
Dispose of the chemical waste in a suitable, labeled container. Do not mix with other waste streams unless explicitly permitted.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal instructions.
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. This compound(1949-89-9)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. durhamtech.edu [durhamtech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
